trans-2-Enoyl-OPC8-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H62N7O18P3S |
|---|---|
Poids moléculaire |
1041.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-[(2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]oct-2-enethioate |
InChI |
InChI=1S/C39H62N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,11,14,23-26,28,32-34,38,50-51H,4,6-8,10,12-13,15-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-,14-11+/t25?,26-,28+,32?,33-,34-,38+/m0/s1 |
Clé InChI |
WDBPMRZYBZCIQE-GQHYLMBESA-N |
Description physique |
Solid |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on trans-2-Enoyl-OPC8-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Enoyl-OPC8-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a pivotal role in regulating growth, development, and defense responses. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological context of this compound. It includes a summary of its known physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and analytical workflows to support further research and drug development endeavors in this area.
Chemical Structure and Properties
This compound is a long-chain fatty acyl-CoA molecule. Its structure consists of a coenzyme A moiety linked via a thioester bond to an 8-carbon dicarboxylic acid with a cyclopentanone (B42830) ring, which is characteristic of jasmonate precursors.
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-8-[(1S,2S)-3-oxo-2-(pent-2Z-en-1-yl)cyclopentyl]oct-2-enethioate[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C39H62N7O18P3S | PubChem[1] |
| Average Molecular Weight | 1041.932 g/mol | HMDB |
| Monoisotopic Molecular Weight | 1041.308488441 Da | HMDB |
| XLogP3 | -0.9 | PubChem[1] |
| Physical Description | Solid (Predicted) | HMDB |
| Solubility | Very hydrophobic, practically insoluble in water (Predicted) | HMDB[2] |
Biological Significance: Role in Jasmonic Acid Biosynthesis
This compound is a key intermediate in the peroxisomal β-oxidation pathway that leads to the synthesis of jasmonic acid (JA). This pathway begins with the precursor 12-oxo-phytodienoic acid (OPDA), which is reduced and then activated to OPC8-CoA. The conversion of OPC8-CoA to this compound is catalyzed by an acyl-CoA oxidase. Following this step, a series of enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, shorten the octanoate (B1194180) side chain to ultimately yield jasmonic acid.
Signaling Pathway Diagram
The following diagram illustrates the peroxisomal β-oxidation of OPC8-CoA, highlighting the position of this compound.
Caption: Peroxisomal β-oxidation of OPC8-CoA in jasmonic acid biosynthesis.
Experimental Protocols
The following are detailed, albeit generalized, protocols for the enzymatic synthesis and analysis of this compound. These methods are based on established procedures for similar acyl-CoA compounds and may require optimization for this specific molecule.
Enzymatic Synthesis of this compound
This protocol describes the in-vitro synthesis of this compound from its precursor, OPC8-CoA, using an acyl-CoA oxidase (ACOX).
Materials:
-
OPC8-CoA (substrate)
-
Recombinant Acyl-CoA Oxidase (ACOX)
-
FAD (cofactor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% acetic acid)
-
HPLC-grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FAD, and OPC8-CoA.
-
Pre-incubate the mixture at the optimal temperature for the ACOX enzyme (typically 25-37 °C).
-
Initiate the reaction by adding the ACOX enzyme.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes), with gentle agitation.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using LC-MS/MS.
Quantification by UPLC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound in biological samples or from in-vitro reactions.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)
-
Extraction solvent (e.g., methanol/water or acetonitrile/water)
-
UPLC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation: Extract the sample using the appropriate solvent, including the internal standard. Centrifuge to remove debris.
-
UPLC Separation: Inject the extracted sample onto the UPLC system. Elute the analytes using a gradient of the mobile phases.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Create a standard curve using known concentrations of a purified this compound standard. Quantify the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Mandatory Visualizations
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a biological matrix.
Caption: Workflow for the analysis of this compound.
Logical Relationship of Synthesis and Analysis
This diagram shows the logical connection between the enzymatic synthesis of this compound and its subsequent purification and analysis.
Caption: Logical flow from synthesis to analysis of this compound.
Conclusion
This compound is a vital, yet under-characterized, metabolite in the biosynthesis of jasmonic acid. This guide provides a foundational resource for researchers by consolidating the available structural and computed physicochemical data, outlining its role in the jasmonate signaling pathway, and presenting actionable, though generalized, experimental protocols. The provided visualizations aim to clarify the complex biological and experimental workflows associated with this molecule. Further research is warranted to determine its precise experimental physicochemical properties and to develop optimized and validated methods for its synthesis and analysis, which will be crucial for advancing our understanding of plant defense mechanisms and for potential applications in drug development.
References
The Jasmonic Acid Biosynthesis Pathway: A Two-Compartment Process
An In-Depth Technical Guide on the Role of trans-2-Enoyl-OPC8-CoA in the Jasmonic Acid Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones crucial for regulating plant defense against biotic and abiotic stresses, as well as various developmental processes. The biosynthesis of JA is a well-orchestrated pathway spanning two cellular compartments: the chloroplast and the peroxisome. While the initial steps of its synthesis are extensively studied, the final maturation within the peroxisome, which involves a classic β-oxidation spiral, contains critical, transient intermediates that are central to the pathway's completion. This technical guide provides an in-depth examination of the peroxisomal steps of JA biosynthesis, with a core focus on the formation and conversion of the transient intermediate, This compound . This document details the enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and signaling pathways to serve as a comprehensive resource for researchers in the field.
The synthesis of jasmonic acid begins in the chloroplast and concludes in the peroxisome.
-
Chloroplast Phase: The pathway is initiated by the release of α-linolenic acid (18:3) from chloroplast membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into the cyclic precursor, 12-oxo-phytodienoic acid (OPDA).[1]
-
Peroxisomal Phase: OPDA is transported from the chloroplast into the peroxisome. Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2(2’[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2] This step is a critical branch point, committing the precursor to the final stages of JA synthesis. The subsequent steps involve activation by Coenzyme A (CoA) and three successive rounds of β-oxidation.[2][3]
The Core Focus: Peroxisomal β-Oxidation and the Role of this compound
The conversion of OPC-8:0 to (+)-7-iso-JA (the immediate precursor to JA) is accomplished through a β-oxidation spiral that shortens the octanoic acid side chain by six carbons, releasing three molecules of acetyl-CoA in the process.[2]
Step 1: Activation to a CoA Thioester Before entering the β-oxidation cycle, the carboxylic acid side chain of OPC-8:0 must be activated. This is catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1) , an acyl-activating enzyme, which uses ATP to attach Coenzyme A, forming OPC8-CoA .[2]
Step 2: The β-Oxidation Cycles The core β-oxidation process involves the sequential action of three enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).[2][3]
-
Cycle 1: The Formation and Fate of this compound
-
Oxidation: The first and rate-limiting reaction is the oxidation of OPC8-CoA by a peroxisomal Acyl-CoA Oxidase (ACX) .[2][4] This enzyme introduces a double bond between the α (C2) and β (C3) carbons of the octanoyl side chain, yielding the transient intermediate This compound and producing hydrogen peroxide (H₂O₂) as a byproduct.[4]
-
Hydration: The intermediate This compound is immediately acted upon by the 2-trans-enoyl-CoA hydratase activity of the Multifunctional Protein (MFP) . This enzyme adds a water molecule across the newly formed double bond, resulting in L-3-hydroxyacyl-CoA (3-Hydroxy-OPC8-CoA).[2][5]
-
Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity, also housed within the MFP , oxidizes the hydroxyl group to a keto group, forming 3-Keto-OPC8-CoA.[2]
-
Thiolysis: Finally, 3-Ketoacyl-CoA Thiolase (KAT) catalyzes the cleavage of the Cα-Cβ bond by introducing a new CoA molecule. This reaction releases a two-carbon unit as acetyl-CoA and produces a shortened acyl-CoA, OPC6-CoA.[2][6]
-
-
Cycles 2 and 3: The resulting OPC6-CoA re-enters the β-oxidation spiral for a second cycle, yielding OPC4-CoA. A third cycle converts OPC4-CoA into Jasmonoyl-CoA.
Step 3: Release of Jasmonic Acid The final step is the hydrolysis of the thioester bond in Jasmonoyl-CoA, catalyzed by a thioesterase, to release the free acid (+)-7-iso-Jasmonic Acid, which can then spontaneously epimerize to the more stable (-)-JA.[7]
Enzymology and Quantitative Data
The enzymes of the JA pathway are tightly regulated. While kinetic data for many of the β-oxidation enzymes specifically acting on JA precursors are not widely published, extensive research on the key entry-point enzyme, OPR3, is available.
Table 1: Quantitative Data for Key Enzymes in JA Biosynthesis
| Enzyme | Organism | Substrate | K_m_ (μM) | V_max_ | Reference(s) |
|---|---|---|---|---|---|
| OPR3 | Arabidopsis thaliana | (9S,13S)-12-OPDA | 35 | 53.7 nkat/mg protein | [2] |
| OPR3 | Zea mays | OPDA | 190 | Not Reported |[8] |
Enzymes of the β-Oxidation Spiral:
-
Acyl-CoA Oxidase (ACX): Plants possess multiple ACX isozymes with varying specificities for the length of the fatty acyl-CoA side chain.[9] In tomato, ACX1A has been shown to be essential for wound-induced JA biosynthesis and is active on C18 cyclopentanoid-CoA precursors.[2] ACX enzymes catalyze the rate-limiting step of β-oxidation and are flavoproteins that use FAD as a cofactor.[4][9]
-
Multifunctional Protein (MFP): This single polypeptide contains both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, streamlining the second and third steps of the cycle.[8][10] In Arabidopsis, the AIM1 protein is an MFP essential for wound-induced JA formation.[3]
-
3-Ketoacyl-CoA Thiolase (KAT): This enzyme catalyzes the final thiolytic cleavage. In Arabidopsis, KAT2 appears to be the most relevant isoform for JA biosynthesis.[6]
Jasmonate Signaling Pathway
The final product of the pathway, JA, is typically conjugated to the amino acid isoleucine by the enzyme JAR1 to form the biologically active hormone JA-Isoleucine (JA-Ile) . JA-Ile initiates a well-defined signaling cascade in the nucleus.
-
Perception: JA-Ile is perceived by its co-receptor, which consists of the F-box protein CORONATINE INSENSITIVE 1 (COI1) —a component of an SCF E3 ubiquitin ligase complex—and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[11][12]
-
Derepression: The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[11]
-
Gene Activation: The degradation of JAZ repressors releases transcription factors, such as MYC2 , which are then free to activate the expression of a wide array of jasmonate-responsive genes involved in plant defense, stress responses, and development.[11][12]
Experimental Protocols
Analyzing the JA biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Quantification of Jasmonate Intermediates by UPLC-MS/MS
This protocol provides a method for the sensitive detection and quantification of JA and its precursors from plant tissue.[13][14]
1. Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Extraction buffer: Methanol (B129727)/H₂O/Acetic Acid (90:9:1, v/v/v), pre-chilled to -20°C
-
Internal standards (e.g., D₂-JA, D₆-OPDA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
UPLC-MS/MS system with an electrospray ionization (ESI) source.
2. Procedure:
-
Sample Harvest: Collect plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extraction:
-
Transfer the powdered tissue to a tube containing 1 mL of ice-cold extraction buffer.
-
Add internal standards to a known final concentration (e.g., 10-20 ng/mL).
-
Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Purification (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering compounds (e.g., with a low-percentage methanol solution).
-
Elute the jasmonates with an appropriate solvent (e.g., 80-100% methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject the sample into the UPLC-MS/MS system.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using pre-determined precursor-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Generate a standard curve for each analyte using authentic standards.
-
Calculate the concentration of each jasmonate in the sample by comparing its peak area ratio relative to the corresponding internal standard against the standard curve.[14]
-
Protocol 2: In Vitro Assay for Acyl-CoA Oxidase (ACX) Activity
This spectrophotometric assay measures the production of H₂O₂, a byproduct of the ACX reaction.[15][16]
1. Materials:
-
Purified recombinant ACX enzyme or a protein extract containing ACX.
-
Assay buffer: 50 mM MES, pH 8.0.
-
Substrate: OPC8-CoA (or a suitable analog like Palmitoyl-CoA, 0.5% w/v solution).
-
Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD).
-
Detection reagents: 1.6 mM 4-aminoantipyrine, 22 mM phenol.
-
Coupling enzyme: Horseradish peroxidase (HRP), ~100 units/mL.
2. Procedure:
-
Reaction Cocktail Preparation: In a 1.5 mL microfuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:
-
950 µL of Assay Buffer containing the detection reagents (4-aminoantipyrine and phenol).
-
10 µL of 1 mM FAD solution.
-
10 µL of HRP solution.
-
-
Assay Execution:
-
Pipette the reaction cocktail into a cuvette.
-
Add the protein sample (e.g., 10-20 µL of purified enzyme or extract) and mix by inversion.
-
Place the cuvette in a spectrophotometer set to 30°C and monitor the absorbance at 500 nm to establish a baseline.
-
Initiate the reaction by adding the substrate (e.g., 20 µL of OPC8-CoA solution).
-
Immediately mix and begin recording the increase in absorbance at 500 nm over 5 minutes. The absorbance increase is due to the formation of a quinoneimine dye resulting from the HRP-catalyzed reaction between H₂O₂ and the detection reagents.
-
-
Calculation:
-
Determine the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.
-
Calculate the specific activity using the molar extinction coefficient of the quinoneimine dye. One unit of activity is typically defined as the amount of enzyme that produces 1.0 µmole of H₂O₂ per minute under the specified conditions.
-
Protocol 3: Subcellular Localization of Pathway Enzymes via GFP Fusion
This protocol uses transient expression in plant protoplasts or stable plant transformation to visualize the location of a target enzyme.[11][17]
1. Materials:
-
Cloning vectors (for creating a C-terminal or N-terminal fusion of the target gene with Green Fluorescent Protein, GFP).
-
Agrobacterium tumefaciens (for stable transformation) or protoplast isolation and transfection reagents.
-
Confocal laser scanning microscope with appropriate lasers and filters for GFP (Excitation ~488 nm, Emission ~510 nm) and a nuclear stain like DAPI (optional).
2. Procedure:
-
Vector Construction:
-
Amplify the full-length coding sequence of the target gene (e.g., ACX1 or MFP2) without the stop codon.
-
Clone the sequence in-frame with the GFP coding sequence in a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
-
Plant Transformation/Protoplast Transfection:
-
Stable Transformation: Introduce the construct into A. tumefaciens and transform Arabidopsis or another model plant using the floral dip method. Select transgenic plants (T1 generation) and analyze subsequent generations.
-
Transient Expression: Isolate protoplasts from a suitable plant tissue (e.g., Arabidopsis leaf mesophyll). Transfect the protoplasts with the plasmid DNA using a PEG-mediated method.[11]
-
-
Microscopy:
-
For stable transformants, excise tissue (e.g., root tips or leaf epidermis) from a T2 or T3 generation plant.
-
For transient expression, incubate protoplasts for 16-24 hours post-transfection to allow for protein expression.
-
(Optional) Stain with a marker for a specific organelle (e.g., DAPI for the nucleus or MitoTracker for mitochondria) to aid in co-localization.
-
Mount the sample on a microscope slide.
-
Visualize the GFP signal using a confocal microscope. The pattern of fluorescence will reveal the subcellular compartment(s) where the fusion protein accumulates (e.g., punctate spots for peroxisomes, fluorescence throughout the cytoplasm, or localization to the nucleus).
-
Conclusion and Future Directions
The conversion of OPC8-CoA to jasmonic acid via a three-cycle β-oxidation spiral is a fundamental and highly conserved part of the jasmonate biosynthesis pathway. The intermediate This compound represents a critical, albeit transient, molecular state that is formed by ACX and immediately processed by MFP. Understanding the precise kinetics and regulation of these peroxisomal enzymes is key to comprehending how plants modulate JA levels in response to various stimuli.
Future research should focus on:
-
Enzyme Kinetics: Expressing and purifying the individual β-oxidation enzymes (ACX, MFP, KAT) and determining their specific kinetic parameters (K_m_, k_cat_) with their native substrates (OPC8-CoA, OPC6-CoA, etc.).
-
Pathway Reconstitution: Reconstituting the entire peroxisomal pathway in vitro to study substrate channeling and overall pathway flux.[11]
-
Regulatory Mechanisms: Investigating how the expression and activity of the β-oxidation enzymes are regulated at the transcriptional and post-translational levels during stress responses.
This in-depth knowledge will not only advance our fundamental understanding of plant biochemistry but may also provide novel targets for engineering stress-tolerant crops or developing new plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characterization of Acyl-CoA Oxidase (ACX) Family Genes in Maize Reveals Their Role in Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of the Jasmonate Signaling Pathway in Plant Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 14. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Discovery and History of trans-2-Enoyl-OPC8-CoA: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Enoyl-OPC8-CoA is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonates, a class of lipid-derived phytohormones that play a central role in plant development, defense against pathogens and insects, and responses to abiotic stress. Understanding the discovery, history, and biochemical context of this molecule is essential for researchers aiming to modulate the jasmonate signaling pathway for applications in agriculture and medicine. This technical guide provides an in-depth overview of the identification of this compound, the experimental protocols used for its study, and its place within the broader jasmonate biosynthesis pathway.
Discovery and Historical Context
The journey to identifying this compound is intrinsically linked to the elucidation of the jasmonic acid (JA) biosynthetic pathway. The foundational work in this area was laid out by Vick and Zimmerman in 1983. Their research first proposed the pathway for JA biosynthesis, starting from α-linolenic acid and proceeding through a series of oxidative and cyclizing steps to form 12-oxo-phytodienoic acid (OPDA). They correctly postulated that the final steps of JA synthesis involved a process analogous to fatty acid β-oxidation to shorten the carboxylic acid side chain of an OPDA derivative.
While Vick and Zimmerman's seminal work outlined the general scheme, the specific intermediates of the β-oxidation spiral were characterized in subsequent research. The identification of this compound was a logical deduction based on the well-established mechanism of β-oxidation. In this pathway, the acyl-CoA substrate is first oxidized to a trans-2-enoyl-CoA by an acyl-CoA oxidase. Therefore, once 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) was identified as the substrate entering the peroxisome for β-oxidation and its conversion to OPC8-CoA was established, the existence of this compound as the immediate product of the first β-oxidation cycle was inferred.
Direct evidence for its presence and role came with the development of sensitive analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), which allowed for the detection and quantification of transient metabolic intermediates. Studies on mutants in the genes encoding for acyl-CoA oxidase (ACX) and the subsequent enzymes of the β-oxidation pathway provided further confirmation. For instance, mutations in the ACX1 gene in Arabidopsis thaliana lead to a reduction in JA levels, underscoring the essential role of the conversion of OPC8-CoA to this compound.
Biochemical Role and Signaling Pathways
This compound is a key intermediate in the peroxisomal β-oxidation of OPC8-CoA, which ultimately leads to the formation of jasmonic acid. The pathway can be summarized as follows:
-
Formation of OPC8-CoA: 12-oxo-phytodienoic acid (OPDA), synthesized in the chloroplast, is reduced to OPC-8. OPC-8 is then activated to OPC8-CoA by an acyl-CoA synthetase.
-
First cycle of β-oxidation (Formation of this compound): OPC8-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACX) to form This compound .
-
Hydration: The multifunctional protein (MFP) then catalyzes the hydration of the double bond in this compound to form 3-hydroxy-OPC8-CoA.
-
Dehydrogenation: The same multifunctional protein dehydrogenates 3-hydroxy-OPC8-CoA to 3-oxo-OPC8-CoA.
-
Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase cleaves 3-oxo-OPC8-CoA, releasing acetyl-CoA and the CoA ester of a C16 fatty acid precursor to JA.
-
Subsequent Cycles: Two more cycles of β-oxidation occur to shorten the fatty acid chain to produce jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.
Quantitative Data
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Abbreviation | EC Number | Substrate | Product |
| Acyl-CoA Oxidase | ACX | 1.3.3.6 | OPC8-CoA | This compound |
| Enoyl-CoA Hydratase (part of MFP) | ECH | 4.2.1.17 | This compound | 3-Hydroxy-OPC8-CoA |
| 3-Hydroxyacyl-CoA Dehydrogenase (part of MFP) | HCDH | 1.1.1.35 | 3-Hydroxy-OPC8-CoA | 3-Oxo-OPC8-CoA |
| 3-Ketoacyl-CoA Thiolase | KAT | 2.3.1.16 | 3-Oxo-OPC8-CoA | Jasmonate Precursor-CoA + Acetyl-CoA |
Note: Specific kinetic parameters (Km, Vmax) for these enzymes with OPC-derived substrates are not widely reported.
Experimental Protocols
The analysis of this compound requires specialized techniques for the extraction and sensitive detection of acyl-CoA esters from plant tissues.
Protocol 1: Extraction of Acyl-CoAs from Plant Tissue
This protocol is a synthesized method based on established procedures for acyl-CoA extraction.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Extraction buffer: 2-propanol:KH2PO4 (50 mM, pH 7.2):acetic acid (50:48:2, v/v/v)
-
Internal standard (e.g., [13C]-labeled acyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
SPE wash solution 1: 100% Methanol (B129727)
-
SPE wash solution 2: 2% Formic acid in water
-
SPE elution buffer: 1% NH4OH in Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold extraction buffer and the internal standard to the powdered tissue in a microcentrifuge tube.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.
-
Elute the acyl-CoAs with 1 mL of 1% NH4OH in methanol.
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% methanol in water).
"trans-2-Enoyl-OPC8-CoA" role in alpha-linolenic acid metabolism
An In-depth Technical Guide on the Role of trans-2-Enoyl-OPC8-CoA in Alpha-Linolenic Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, serves as the primary precursor for the biosynthesis of jasmonates, a class of potent lipid-derived signaling molecules in plants. This pathway, crucial for regulating plant development and defense responses, culminates in the production of jasmonic acid (JA) and its derivatives. A key, yet often overlooked, segment of this metabolic cascade is the peroxisomal β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This guide focuses on the pivotal intermediate within this process, This compound . We will elucidate its formation, subsequent conversion, and the broader enzymatic and regulatory context of its role in converting ALA into the bioactive hormone, jasmonic acid. This document provides quantitative data on key enzymes, detailed experimental protocols for analysis, and visual diagrams of the metabolic and experimental workflows.
The Jasmonic Acid Biosynthesis Pathway: From ALA to OPC8-CoA
The journey from alpha-linolenic acid to jasmonic acid spans two cellular organelles: the chloroplast and the peroxisome.
2.1 Chloroplast-Localized Synthesis of OPDA
The initial steps of jasmonate biosynthesis occur in the chloroplasts.[1]
-
Release of ALA: Stress signals trigger phospholipases to release α-linolenic acid (18:3) from chloroplast membranes.[2]
-
Oxygenation: The enzyme 13-lipoxygenase (13-LOX) catalyzes the addition of molecular oxygen to ALA, forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[3][4]
-
Cyclization: 13-HPOT is rapidly converted into an unstable allene (B1206475) oxide by allene oxide synthase (AOS) . This is followed by a cyclization reaction catalyzed by allene oxide cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (12-OPDA).[3][4]
2.2 Peroxisomal Conversion of OPDA to OPC8-CoA
12-OPDA is then transported from the chloroplast to the peroxisome for the final stages of JA synthesis.[5]
-
Reduction: Inside the peroxisome, the cyclopentenone ring of 12-OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) , an NADPH-dependent enzyme, to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7] The OPR3 isozyme is considered the most significant for JA biosynthesis due to its high efficiency and ability to reduce all four stereoisomers of OPDA.[5][6]
-
CoA Ligation: OPC-8:0 is activated for β-oxidation by being ligated to Coenzyme A. This reaction is catalyzed by peroxisomal OPC-8:0-CoA ligase 1 (OPCL1) , an ATP-dependent enzyme, yielding OPC8-CoA .[8]
The Core Role of this compound in Peroxisomal β-Oxidation
OPC8-CoA enters a series of three β-oxidation cycles to shorten its octanoic acid side chain, ultimately producing jasmonic acid. This compound is the first intermediate in this critical process.
-
Formation of this compound: The first and rate-limiting step of β-oxidation is the oxidation of OPC8-CoA.[9][10] This reaction is catalyzed by a peroxisomal Acyl-CoA Oxidase (ACX) , which introduces a double bond between the α and β carbons (C2 and C3) of the octanoic acid side chain, producing This compound and hydrogen peroxide (H₂O₂).[11][12]
-
Hydration and Dehydrogenation: The intermediate this compound is then acted upon by a Multifunctional Protein (MFP) , which possesses both enoyl-CoA hydratase and β-hydroxy-acyl-CoA dehydrogenase activities. This enzyme first hydrates the double bond to form 3-hydroxy-OPC8-CoA and then oxidizes it to 3-keto-OPC8-CoA (also known as 3-oxo-OPC8-CoA).[11]
-
Thiolytic Cleavage: The final step of the cycle is catalyzed by 3-ketoacyl-CoA thiolase (KAT) . This enzyme cleaves 3-keto-OPC8-CoA, releasing a molecule of acetyl-CoA and a shortened OPC-CoA ester (OPC6-CoA).[11]
This three-step cycle repeats two more times, successively removing two-carbon units as acetyl-CoA, to yield jasmonoyl-CoA. Finally, a thioesterase hydrolyzes jasmonoyl-CoA to release free jasmonic acid (JA) .
Data Presentation: Enzyme Kinetics
Quantitative understanding of the jasmonate pathway relies on the kinetic parameters of its key enzymes. The data below is primarily from studies on Arabidopsis thaliana and other model organisms.
| Enzyme | Substrate(s) | Organism | Km | Vmax / Activity | Reference(s) |
| OPR3 | (9S,13S)-12-OPDA | Arabidopsis thaliana | 35 µM | 53.7 nkat (mg protein)⁻¹ | [6][13] |
| OPR3 | 12-OPDA | Zea mays | 190 µM | Not reported | [5] |
| OPR3 | NADPH | Arabidopsis thaliana | 12 µM | Not reported | [7] |
| OPR3 | Cyclohexenone | Arabidopsis thaliana | 2.5 mM | Not reported | [7] |
| Acyl-CoA Oxidase (Short-Chain) | Butyryl-CoA (C4) | Arabidopsis thaliana | Not reported | Active | [14] |
| Acyl-CoA Oxidase (Short-Chain) | Hexanoyl-CoA (C6) | Arabidopsis thaliana | Not reported | Active | [14] |
| Acyl-CoA Oxidase (Short-Chain) | Octanoyl-CoA (C8) | Arabidopsis thaliana | Not reported | Active | [14] |
Experimental Protocols
This section provides detailed methodologies for the analysis of the jasmonic acid pathway.
5.1 Protocol 1: Jasmonate Extraction and Quantification by LC-MS/MS
This protocol describes a robust method for extracting and quantifying jasmonates from plant tissue.[15]
-
Principle: Jasmonates are extracted from plant tissue using an organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering compounds. Quantification is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS), using deuterated internal standards for accuracy.
-
Materials:
-
Plant tissue (20-100 mg)
-
Liquid nitrogen
-
Extraction Solvent: 80% Acetonitrile with 1% Acetic Acid
-
Internal Standards: Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile)
-
C18 SPE Cartridges
-
SPE Wash Solution: 1% Acetic Acid in water
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid
-
Reconstitution Solvent: 30% Methanol
-
Mortar and pestle, microcentrifuge tubes, refrigerated centrifuge, vacuum concentrator.
-
-
Procedure:
-
Sample Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powder to a microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent and the internal standards. Vortex vigorously and incubate at 4°C for 1 hour with shaking.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
SPE Cartridge Preparation: Condition a C18 SPE cartridge by passing 1 mL of 100% Acetonitrile, followed by 1 mL of Extraction Solvent. Equilibrate with 1 mL of Wash Solution.
-
Sample Loading: Load the supernatant from step 3 onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 1 mL of Wash Solution to remove polar impurities.
-
Elution: Elute the jasmonates with 1 mL of Elution Solution into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness using a vacuum concentrator. Reconstitute the dried extract in 50 µL of Reconstitution Solvent.
-
Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
5.2 Protocol 2: Peroxisomal Acyl-CoA Oxidase (ACX) Activity Assay
This spectrophotometric assay measures the activity of ACX by detecting the H₂O₂ produced.[16]
-
Principle: ACX oxidizes an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by exogenously added horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., leuco-dichlorofluorescein), resulting in a color change that can be measured spectrophotometrically.
-
Materials:
-
Isolated peroxisomes or tissue homogenate
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.2
-
Substrate: Lauroyl-CoA (or other acyl-CoA), 100 µM final concentration
-
Horseradish Peroxidase (HRP)
-
Leuco-dichlorofluorescein (reduced form)
-
Flavin adenine (B156593) dinucleotide (FAD), 20 µM final concentration
-
Spectrophotometer.
-
-
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, HRP, leuco-dichlorofluorescein, and FAD.
-
Enzyme Addition: Add the sample containing the ACX enzyme (e.g., 20-50 µg of peroxisomal protein) to the cuvette and mix by inversion.
-
Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the appropriate wavelength for the oxidized dye over time (e.g., 5 minutes).
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve generated with known amounts of H₂O₂.
-
5.3 Protocol 3: Wound-Induced Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to measure changes in the expression of jasmonate biosynthesis genes (e.g., OPR3, ACX) in response to mechanical wounding.[17][18]
-
Principle: Plant tissue is wounded, and RNA is extracted at various time points. The RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers specific to the target genes. Gene expression levels are normalized to a stable reference gene.
-
Materials:
-
Plant material (e.g., Arabidopsis thaliana leaves)
-
Forceps or hemostat for wounding
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol-based method)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (for target and reference genes)
-
qPCR instrument.
-
-
Procedure:
-
Wounding Treatment: Mechanically wound plant leaves by crushing with forceps at defined points. Collect wounded and unwounded control tissue at several time points (e.g., 0, 30, 60, 120 minutes) and immediately flash-freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the Cq value of a validated reference gene (e.g., ACTIN or UBIQUITIN).
-
Mandatory Visualizations
6.1 Jasmonic Acid Biosynthesis Pathway
Caption: The jasmonic acid biosynthesis pathway from α-linolenic acid.
6.2 Experimental Workflow for Jasmonate Analysis
Caption: Workflow for jasmonate extraction and quantitative analysis.
References
- 1. Protocol - Protein expression and purification [depts.washington.edu]
- 2. Activity Assay for Plant Mitochondrial Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]
- 6. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Plant Peroxisomes: A Factory of Reactive Species [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel acyl-CoA oxidase that can oxidize short-chain acyl-CoA in plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of OPC8-CoA to trans-2-Enoyl-OPC8-CoA: A Core Step in Jasmonate Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA) to trans-2-enoyl-OPC8-CoA is a critical dehydrogenation reaction within the peroxisomal β-oxidation pathway, representing a key step in the biosynthesis of the plant hormone jasmonic acid (JA). This reaction is catalyzed by Acyl-CoA Oxidase (ACX), a flavoenzyme that utilizes molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. In Arabidopsis thaliana, the isoforms ACX1 and ACX5 have been identified as major contributors to this conversion, playing essential roles in wound response, defense against herbivores, and reproductive development. Understanding the kinetics, regulation, and experimental methodologies associated with this enzymatic step is crucial for manipulating the jasmonate signaling pathway for applications in agriculture and medicine. This guide provides a comprehensive overview of the core process, including detailed experimental protocols, quantitative data, and visual representations of the associated biochemical and signaling pathways.
Introduction: The Significance of Jasmonate Biosynthesis
Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in a wide array of plant processes, including growth and development, defense against pathogens and herbivores, and responses to abiotic stress.[1] The biosynthesis of jasmonic acid, the most well-characterized jasmonate, is a multi-step process that initiates in the chloroplast and concludes in the peroxisome. The conversion of OPC8-CoA to this compound is the first committed step of the three-cycle β-oxidation spiral that shortens the octanoate (B1194180) side chain of the jasmonate precursor.[1]
The enzyme responsible for this conversion, Acyl-CoA Oxidase (ACX), belongs to a family of flavoenzymes that catalyze the α,β-dehydrogenation of acyl-CoAs.[2][3] In the context of jasmonate biosynthesis, the specific isoforms of ACX exhibit substrate preferences that accommodate the bulky cyclopentanone (B42830) ring of OPC8-CoA.[1][3] The regulation of ACX gene expression is tightly controlled by a complex signaling network, ensuring that jasmonate production is rapidly induced in response to appropriate stimuli.
The Enzymatic Reaction: From OPC8-CoA to this compound
The core reaction involves the oxidation of OPC8-CoA, catalyzed by Acyl-CoA Oxidase. This reaction introduces a double bond between the α and β carbons of the octanoyl side chain, yielding this compound and hydrogen peroxide.
Reaction:
OPC8-CoA + O₂ → this compound + H₂O₂[4]
This is the rate-limiting step in the β-oxidation phase of jasmonate biosynthesis.[5]
The Enzyme: Acyl-CoA Oxidase (ACX)
Plant genomes encode a small family of ACX isoforms with varying substrate specificities. In the model organism Arabidopsis thaliana, six ACX genes have been identified.[5] Genetic studies have demonstrated that ACX1 and its close homolog ACX5 play a predominant and partially redundant role in jasmonate biosynthesis.[2] While single mutants in acx1 show a reduction in wound-induced jasmonate accumulation, the acx1/acx5 double mutant exhibits a severe deficiency.[2]
Structural Insights: The crystal structure of Arabidopsis thaliana ACX1 reveals a homodimeric enzyme with each subunit containing a flavin adenine (B156593) dinucleotide (FAD) cofactor.[6] The substrate-binding pocket of AtACX1 is more spacious than that of some mammalian acyl-CoA oxidases, which is thought to accommodate the bulky cyclopentanone ring of jasmonate precursors like OPC8-CoA.[3]
Quantitative Data
| Parameter | Value | Organism/Enzyme | Reference |
| Molecular Weight (Subunit) | ~72 kDa | Cucumber Acyl-CoA Oxidase | [7] |
| Native Molecular Weight | ~150 kDa (Homodimer) | Cucumber Acyl-CoA Oxidase | [7] |
| Specific Activity | 27 units/mg protein | Purified Cucumber Acyl-CoA Oxidase | [7] |
| Substrate Preference | C16 and C18 acyl-CoAs | Cucumber Acyl-CoA Oxidase | [7] |
| Substrate Preference | Medium to long-chain acyl-CoAs and JA-CoA precursors | Arabidopsis thaliana ACX1 | [8] |
| Wound-Induced JA Accumulation (Relative to Wild Type) | Reduced | Arabidopsis thaliana acx1 mutant | [2] |
| Wound-Induced JA Accumulation (Relative to Wild Type) | Abolished | Arabidopsis thaliana acx1/acx5 double mutant | [2] |
Experimental Protocols
Purification of Plant Acyl-CoA Oxidase (Adapted from cucumber seedlings)
This protocol describes a method for the large-scale purification of Acyl-CoA Oxidase from etiolated cucumber cotyledons, achieving a 1500-fold purification.[7]
Materials:
-
Etiolated cucumber seedlings (4-day-old)
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM KCl, 1 mM EDTA, 1 mM dithiothreitol
-
Phenyl-Sepharose CL-4B column
-
Hydroxylapatite column
-
Sephacryl S-300 gel filtration column
-
Bradford reagent for protein quantification
Procedure:
-
Homogenize cucumber cotyledons in extraction buffer and centrifuge to obtain a crude extract.
-
Apply the crude extract to a Phenyl-Sepharose column equilibrated with extraction buffer containing 1 M (NH₄)₂SO₄.
-
Elute the bound proteins with a decreasing linear gradient of (NH₄)₂SO₄.
-
Pool the active fractions and apply them to a hydroxylapatite column.
-
Elute the ACX activity with a linear gradient of potassium phosphate (B84403) buffer.
-
Concentrate the active fractions and apply them to a Sephacryl S-300 gel filtration column for final purification.
-
Monitor ACX activity throughout the purification process using a suitable assay (see Protocol 4.3).
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzymatic Synthesis of OPC8-CoA
Materials:
-
3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)
-
Recombinant acyl-CoA synthetase (e.g., from Pseudomonas sp. or a promiscuous plant long-chain acyl-CoA synthetase)
-
Coenzyme A (CoA)
-
ATP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
C18 reverse-phase HPLC column for purification
Procedure:
-
Set up a reaction mixture containing OPC-8, a molar excess of CoA and ATP, and the acyl-CoA synthetase in the reaction buffer.
-
Incubate the reaction at 30-37°C for 2-4 hours.
-
Monitor the formation of OPC8-CoA by reverse-phase HPLC.
-
Purify the OPC8-CoA product from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the purified OPC8-CoA and store it at -80°C.
-
Confirm the identity and purity of the product by mass spectrometry.
Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This is a coupled spectrophotometric assay that measures the production of hydrogen peroxide. The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Purified or partially purified Acyl-CoA Oxidase
-
OPC8-CoA (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or leuco-dichlorofluorescein)[9][10]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, HRP, and the chromogenic substrate.
-
Add the Acyl-CoA Oxidase enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, OPC8-CoA.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for the quinoneimine dye formed from 4-aminoantipyrine and phenol).[10]
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
One unit of ACX activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.
An alternative direct spectrophotometric assay can be employed by monitoring the increase in absorbance around 263 nm, which corresponds to the formation of the trans-2-enoyl thioester bond. However, this requires the determination of the specific molar extinction coefficient for this compound.
Signaling Pathways and Regulation
The expression of ACX genes involved in jasmonate biosynthesis is tightly regulated as part of the jasmonate signaling pathway. This regulation allows for a rapid and robust response to stimuli such as wounding and herbivory.
Jasmonate Biosynthesis Pathway
The following diagram illustrates the final steps of jasmonic acid biosynthesis, highlighting the conversion of OPC8-CoA.
Transcriptional Regulation of ACX Genes
The expression of ACX1 and ACX5 is induced by jasmonate itself, creating a positive feedback loop. This regulation is primarily mediated by the transcription factor MYC2. In the absence of jasmonate, JAZ repressor proteins bind to MYC2, preventing it from activating gene expression. Upon wounding or other stimuli, the bioactive jasmonate, JA-Ile, promotes the interaction of JAZ proteins with the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The released MYC2 is then free to activate the transcription of early jasmonate-responsive genes, including ACX1 and ACX5.[9]
Conclusion
The enzymatic conversion of OPC8-CoA to this compound by Acyl-CoA Oxidase is a pivotal and highly regulated step in the biosynthesis of jasmonates. The functional redundancy of ACX isoforms and the intricate transcriptional control of their genes underscore the importance of this pathway in plant fitness. While significant progress has been made in understanding the qualitative aspects of this reaction, further research is needed to elucidate the specific kinetic parameters of different ACX isoforms with jasmonate precursors. A deeper understanding of the enzymatic mechanism and its regulation will provide valuable tools for the targeted manipulation of jasmonate signaling in agriculture and for the development of novel therapeutic agents that modulate inflammatory pathways.
References
- 1. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of Acyl-CoA Oxidase (ACX) Family Genes in Maize Reveals Their Role in Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
Acyl-CoA Oxidase Substrate Specificity for OPC8-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA oxidases (ACXs) are a class of flavoenzymes that catalyze the initial, rate-limiting step of fatty acid β-oxidation within the peroxisome. In plants, this pathway is not only crucial for lipid catabolism but also for the biosynthesis of the vital signaling molecule, jasmonic acid (JA). A key intermediate in JA synthesis is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA). The enzymatic conversion of OPC8-CoA via β-oxidation is a critical juncture in the jasmonate biosynthetic pathway. This technical guide provides a comprehensive overview of the substrate specificity of Acyl-CoA oxidases, with a particular focus on the current understanding of their activity towards OPC8-CoA. This document will detail the known substrate preferences of relevant ACX isozymes, provide a generalized experimental protocol for assessing ACX activity, and illustrate the pertinent biochemical pathways.
Introduction to Acyl-CoA Oxidases and their Role in Jasmonic Acid Biosynthesis
Acyl-CoA oxidases are a family of enzymes that catalyze the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing hydrogen peroxide (H₂O₂) as a byproduct. In the model plant Arabidopsis thaliana, this enzyme family is encoded by a small gene family, with different isozymes exhibiting distinct specificities for substrates of varying acyl chain lengths.
The biosynthesis of jasmonic acid, a key phytohormone involved in plant defense and development, involves a series of enzymatic steps localized in both the chloroplast and the peroxisome. The final stages of JA synthesis occur in the peroxisome and involve the β-oxidation of the JA precursor, OPC8-CoA. This process shortens the octanoyl side chain of OPC8-CoA in three successive cycles to yield JA-CoA. The initial dehydrogenation of OPC8-CoA is catalyzed by an Acyl-CoA oxidase. While the involvement of an ACX in this step is well-established, the specific isozyme(s) responsible and their detailed kinetic properties with OPC8-CoA are areas of ongoing research.
Substrate Specificity of Arabidopsis thaliana Acyl-CoA Oxidase Isozymes
| Isozyme | Substrate Specificity (Acyl-CoA Chain Length) | Putative Role in Jasmonic Acid Biosynthesis |
| AtACX1 | Medium to Long-chain (C10-C18) | Implicated due to its expression profile and the phenotype of corresponding mutants. Considered a strong candidate for OPC8-CoA metabolism. |
| AtACX2 | Long-chain | Less likely to be the primary enzyme for OPC8-CoA metabolism based on general substrate preference. |
| AtACX3 | Medium-chain (C8-C14) | A potential candidate for OPC8-CoA metabolism due to its activity on medium-chain acyl-CoAs. |
| AtACX4 | Short-chain (C4-C6) | Unlikely to be involved in the initial step of OPC8-CoA β-oxidation. |
| AtACX5 | Long-chain | Less likely to be the primary enzyme for OPC8-CoA metabolism. |
| AtACX6 | Long-chain | Less likely to be the primary enzyme for OPC8-CoA metabolism. |
Note: The data presented is based on studies with straight-chain fatty acyl-CoAs. Specific kinetic parameters (Km, Vmax) for OPC8-CoA are not currently available in published literature.
Experimental Protocols: A Generalized Acyl-CoA Oxidase Activity Assay
While a specific protocol for measuring ACX activity with OPC8-CoA is not detailed in the available literature, a general spectrophotometric assay can be adapted. This assay couples the production of hydrogen peroxide to the oxidation of a chromogenic substrate by horseradish peroxidase.
Principle: Acyl-CoA + O₂ ---(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂ H₂O₂ + Chromogenic Substrate ---(Horseradish Peroxidase)--> Oxidized Colored Product
Materials:
-
Enzyme Source: Purified recombinant ACX or protein extract from plant tissue.
-
Substrate: OPC8-CoA (or other acyl-CoA of interest).
-
Assay Buffer: e.g., 50 mM Potassium Phosphate buffer, pH 7.5.
-
Horseradish Peroxidase (HRP): Commercially available.
-
Chromogenic Substrate: e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or o-dianisidine.
-
FAD: As a cofactor for the oxidase.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, HRP, the chromogenic substrate, and FAD.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., OPC8-CoA).
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Perform control reactions lacking the enzyme or the substrate to account for background rates.
Considerations for OPC8-CoA:
-
The synthesis and purification of OPC8-CoA will be a critical preliminary step.
-
The optimal pH and temperature for the specific ACX isozyme with OPC8-CoA may need to be determined empirically.
-
The bulky cyclopentanone (B42830) ring of OPC8-CoA may influence its solubility and interaction with the enzyme, potentially requiring optimization of buffer conditions (e.g., inclusion of detergents).
Signaling Pathways and Logical Relationships
The β-oxidation of OPC8-CoA is a central part of the jasmonic acid biosynthetic pathway. The following diagrams illustrate the overall pathway and the logical workflow for investigating ACX substrate specificity.
Conclusion and Future Directions
The Role of trans-2-Enoyl-OPC8-CoA in Plant Stress Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Jasmonates are a class of lipid-derived signaling molecules that are central to a plant's ability to respond to a wide array of biotic and abiotic stresses, including insect herbivory, pathogen infection, and wounding. The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), is a complex, multi-step process that spans different cellular compartments. This technical guide provides an in-depth examination of a key intermediate in this pathway, trans-2-Enoyl-OPC8-CoA, and its pivotal role in the plant stress response. We will delve into the biosynthesis of jasmonates, the enzymology of the pathway, and the downstream signaling events. This guide also provides detailed experimental protocols for the analysis of these compounds and the enzymes that produce them, intended to be a valuable resource for researchers in the field.
Introduction to Jasmonate Biosynthesis and the Role of this compound
The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA).[1][2] OPDA is then transported to the peroxisome, where the subsequent steps of the pathway occur.[2] A key enzyme, 12-oxophytodienoate reductase 3 (OPR3), reduces the cyclopentenone ring of OPDA to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[3][4]
Before entering the β-oxidation cycle, OPC-8:0 must be activated to its CoA ester, OPC8-CoA.[4] The β-oxidation of OPC8-CoA is a cyclical process that shortens the octanoic acid side chain by two carbons in each cycle, ultimately yielding jasmonic acid. This process involves three core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[4][5]
This compound is the product of the first enzymatic step in the β-oxidation of OPC8-CoA, catalyzed by acyl-CoA oxidase.[5][6] It is then hydrated by the enoyl-CoA hydratase activity of the multifunctional protein.[4][5] The precise regulation and flux through this part of the pathway are critical for mounting an appropriate stress response.
The Jasmonate Signaling Pathway
The perception of stress signals leads to the synthesis of jasmonates. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is recognized by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.[7][8] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2.[7][9] The binding of JA-Ile to COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][8] This degradation releases the transcription factors, allowing them to activate the expression of a wide range of JA-responsive genes that contribute to the plant's defense response.[2][10]
Quantitative Data
The following table summarizes key quantitative data related to the jasmonate biosynthesis pathway.
| Parameter | Value | Organism | Reference |
| OPR3 Kinetics | |||
| Km for (9S,13S)-12-oxophytodienoic acid | 35 µM | Arabidopsis thaliana | [11] |
| Vmax | 53.7 nkat (mg protein)-1 | Arabidopsis thaliana | [11] |
| Km for OPDA | 190 µM | Zea mays | [12] |
| Lipidomics Changes upon Wounding | |||
| Total Leaf Lipids | 6% decrease at 45 min, 22% decrease at 6 h | Arabidopsis thaliana | [3][13] |
| Oxidized MGDG and DGDG | 5 to 6-fold increase at 45 min | Arabidopsis thaliana | [3] |
| Phosphatidic Acid (PA) | Substantial increase after wounding | Arabidopsis thaliana | [14] |
Experimental Protocols
Jasmonate Extraction from Plant Tissue for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of jasmonates for quantitative analysis.[8][13]
Materials:
-
Fresh plant tissue (20-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
Extraction Solvent: 80% acetonitrile (B52724) (ACN) or 80% methanol (B129727) (MeOH) with 1% acetic acid (AcOH) in ultrapure water
-
Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE Wash Solution: 1% AcOH in ultrapure water
-
SPE Elution Solution: 80% ACN with 1% AcOH
-
Reconstitution Solvent: 1% AcOH in water (or matched to the initial mobile phase of the LC-MS/MS method)
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards.
-
Vortex thoroughly and incubate on a shaker or rotator for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge by washing with the Elution Solution followed by the Wash Solution.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with the Wash Solution to remove polar impurities.
-
Elute the jasmonates with the Elution Solution.
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in the Reconstitution Solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Oxylipins
This protocol provides a general framework for the analysis of oxylipins, including jasmonates and their precursors. Specific parameters may need to be optimized for the instrument and analytes of interest.[14][15]
LC Conditions:
-
LC system: UPLC system (e.g., ACQUITY UPLC I-Class)
-
Column: Reversed-phase C18 column (e.g., ACQUITY Premier BEH C18, 2.1 x 150 mm)
-
Mobile Phase A: 0.01% formic acid in water
-
Mobile Phase B: 0.01% formic acid in acetonitrile
-
Gradient: A multi-stage linear gradient, for example:
-
Initial: 25% B
-
0-4 min: 25-28% B
-
4-12 min: 28-32% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 35-50°C
-
Injection Volume: 3-10 µL
MS Conditions:
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-XS)
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Ion Source Temperature: 150°C
-
Capillary Voltage: 2.0 kV
-
Desolvation Temperature: 650°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-product ion transitions for each analyte and internal standard must be determined and optimized.
OPR3-Coupled Enzyme Assay
This spectrophotometric assay can be used to determine the activity of OPR3 by monitoring the consumption of NADPH.[16]
Materials:
-
Purified OPR3 enzyme
-
NADPH solution
-
12-oxophytodienoic acid (OPDA) solution
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and the purified OPR3 enzyme.
-
Initiate the reaction by adding a known concentration of the substrate, 12-OPDA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction can be calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of NADPH.
-
Control reactions lacking either the enzyme or the substrate should be performed to account for any non-enzymatic degradation of NADPH.
Visualizations
Jasmonic Acid Biosynthesis Pathway
Caption: Overview of the jasmonic acid biosynthesis pathway.
Jasmonate Signaling Cascade
Caption: The core jasmonate signaling pathway in plant cells.
Experimental Workflow for Oxylipin Analysis
Caption: A typical workflow for the analysis of oxylipins.
Conclusion and Future Directions
This compound is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonic acid. Its formation and subsequent metabolism are tightly regulated steps in the plant's response to stress. A thorough understanding of the enzymes that act upon this molecule, and the flux through this portion of the jasmonate pathway, is essential for a complete picture of plant defense signaling. Future research should focus on obtaining more precise quantitative data on the concentrations of β-oxidation intermediates under various stress conditions and on characterizing the kinetic properties of the multifunctional protein with its native substrates. Such knowledge will be invaluable for efforts to enhance crop resilience and for the development of novel plant protectants.
References
- 1. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Modifications of membrane lipids in response to wounding of Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress of PM-localized protein functions in jasmonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic Alterations in the Enoyl-CoA Hydratase 2 Mutant Disrupt Peroxisomal Pathways in Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Localization of trans-2-Enoyl-OPC8-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense, is a spatially compartmentalized process, beginning in the plastids and concluding in the peroxisomes. A key intermediate in this pathway is trans-2-Enoyl-OPC8-CoA. This technical guide delineates the precise cellular localization of the synthesis of this intermediate, providing a comprehensive overview of the enzymatic steps, experimental evidence, and detailed methodologies for its study. The information presented herein is vital for researchers and professionals in drug development aiming to modulate the jasmonate signaling pathway for applications in agriculture and medicine.
Introduction
Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in regulating a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The biosynthesis of JA is a well-orchestrated pathway that spans two distinct cellular organelles: the chloroplast and the peroxisome. The initial steps, leading to the formation of 12-oxo-phytodienoic acid (OPDA), occur in the chloroplast. OPDA is then transported to the peroxisome for the final series of reactions that yield JA. This guide focuses on the peroxisomal steps, specifically pinpointing the synthesis of the intermediate, this compound.
Cellular Localization of Jasmonic Acid Biosynthesis
The synthesis of jasmonic acid is a classic example of metabolic channeling, requiring the coordinated action of enzymes in different subcellular compartments.
-
Plastid: The pathway initiates in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA).
-
Peroxisome: OPDA is subsequently transported into the peroxisome, where it undergoes reduction and a series of β-oxidation reactions to produce jasmonic acid.[1][2][3]
The synthesis of this compound is an integral part of the peroxisomal β-oxidation of the JA precursor, 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[2][4]
The Peroxisomal Pathway to this compound
The formation of this compound within the peroxisome involves a sequence of enzymatic reactions that activate and initiate the shortening of the octanoic acid side chain of its precursor.
-
Reduction of OPDA: The first peroxisomal step is the reduction of OPDA to OPC-8:0, a reaction catalyzed by 12-oxophytodienoate reductase 3 (OPR3).[2][5]
-
Activation of OPC-8:0: Before entering the β-oxidation cycle, OPC-8:0 must be activated to its coenzyme A (CoA) thioester. This activation is carried out by OPC-8:0 CoA Ligase1 (OPCL1), which converts OPC-8:0 to OPC-8:0-CoA.[1][2][3][6]
-
Formation of this compound: OPC-8:0-CoA then enters the β-oxidation spiral. The first reaction of this spiral is catalyzed by Acyl-CoA Oxidase (ACX), which introduces a double bond between the α and β carbons, yielding This compound .[4]
Enzymes Involved in the Peroxisomal Synthesis of this compound
| Enzyme | Gene (Arabidopsis) | Substrate | Product | Cellular Localization |
| 12-oxophytodienoate reductase 3 (OPR3) | At2g06050 | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome[2][5] |
| OPC-8:0 CoA Ligase 1 (OPCL1) | At1g20510 | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | OPC-8:0-CoA | Peroxisome[1][6] |
| Acyl-CoA Oxidase 1 (ACX1) | At4g16760 | OPC-8:0-CoA | This compound | Peroxisome[7] |
Experimental Evidence for Peroxisomal Localization
The peroxisomal localization of the enzymes responsible for the synthesis of this compound has been established through a combination of genetic, biochemical, and cellular approaches.[1][2]
-
Subcellular Fractionation and Enzyme Assays: Early evidence came from the biochemical analysis of isolated organelles. Peroxisomal fractions were shown to contain the enzymatic activities for the conversion of OPDA to JA.
-
Immunolocalization: Using antibodies specific to the enzymes, such as OPR3 and OPCL1, researchers have visualized their presence within the peroxisomes of plant cells.
-
Fluorescent Protein Tagging: A powerful technique involves fusing the coding sequence of the enzyme of interest with a fluorescent reporter protein (e.g., GFP or YFP). The expression of these fusion proteins in plant cells allows for the direct visualization of their subcellular localization using confocal microscopy. For instance, YFP-OPCL1 has been shown to co-localize with a peroxisomal marker.[6]
-
Genetic Evidence: Mutant plants lacking the genes encoding these enzymes exhibit defects in jasmonate biosynthesis, further supporting their role in the peroxisomal pathway.
Experimental Protocols
Subcellular Fractionation by Differential and Density Gradient Centrifugation
This protocol provides a general framework for isolating peroxisomes from plant leaf tissue to assay for the enzymatic activities involved in this compound synthesis.
Objective: To enrich for peroxisomes and determine the specific activity of OPR3, OPCL1, and ACX1 in this fraction compared to other cellular compartments.
Methodology:
-
Homogenization: Homogenize fresh plant leaf tissue in a chilled grinding buffer (e.g., containing sucrose, buffer, and protease inhibitors) to create a crude homogenate.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria and chloroplasts.
-
Centrifuge the subsequent supernatant at an even higher speed (e.g., 25,000 x g) to obtain a crude peroxisomal fraction.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude peroxisomal pellet and layer it onto a pre-formed density gradient (e.g., Sucrose or Percoll gradient).
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours.
-
Collect fractions and identify the peroxisomal fraction using a marker enzyme assay (e.g., catalase).
-
-
Enzyme Assays:
-
OPR3 Activity: Measure the NADPH-dependent reduction of OPDA to OPC-8:0 spectrophotometrically or by LC-MS analysis of the product.
-
OPCL1 Activity: Determine the ATP and CoA-dependent formation of OPC-8:0-CoA from OPC-8:0, often coupled to a downstream reaction or detected by HPLC.
-
ACX1 Activity: Monitor the production of H₂O₂ using a colorimetric assay (e.g., with horseradish peroxidase) or directly measure the formation of this compound by LC-MS.
-
Immunolocalization of Pathway Enzymes
This protocol describes the in situ localization of a target protein within plant cells using specific antibodies.
Objective: To visualize the subcellular localization of OPR3, OPCL1, or ACX1 in plant tissues.
Methodology:
-
Tissue Fixation and Sectioning:
-
Fix small pieces of plant tissue (e.g., leaf or root) in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde).
-
Dehydrate the tissue through an ethanol (B145695) series and embed in a resin (e.g., paraffin (B1166041) or LR White).
-
Cut thin sections (e.g., 8-10 µm for paraffin, 80-100 nm for electron microscopy) and mount them on slides.
-
-
Immunolabeling:
-
Permeabilize the tissue sections to allow antibody access.
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).
-
Incubate with a primary antibody raised against the specific enzyme of interest (e.g., rabbit anti-OPR3).
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorescent dye (for fluorescence microscopy) or gold particles (for electron microscopy) that specifically binds to the primary antibody.
-
Wash to remove unbound secondary antibody.
-
-
Microscopy:
-
For fluorescence microscopy, mount the slides with an anti-fade mounting medium and observe under a confocal microscope.
-
For electron microscopy, stain the sections with heavy metals and examine with a transmission electron microscope.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: The compartmentalized biosynthesis of jasmonic acid.
Caption: Workflow for subcellular fractionation to isolate peroxisomes.
Conclusion
The synthesis of this compound is definitively localized to the peroxisome, where it constitutes a crucial step in the β-oxidation phase of jasmonic acid biosynthesis. This compartmentalization underscores the complexity of metabolic regulation in plant cells. A thorough understanding of the cellular and molecular mechanisms governing this pathway is essential for the development of novel strategies to manipulate jasmonate signaling for crop improvement and therapeutic applications. The experimental approaches detailed in this guide provide a robust framework for further investigation into this vital metabolic pathway.
References
- 1. Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
The Role of trans-2-Enoyl-OPC8-CoA in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungi produce a diverse array of secondary metabolites, many of which have significant implications for medicine, agriculture, and biotechnology. Among these are oxylipins, a class of signaling molecules derived from the oxygenation of fatty acids. This technical guide delves into the core of a specific fungal secondary metabolic pathway: the biosynthesis of jasmonate-like molecules. We focus on the pivotal intermediate, trans-2-Enoyl-OPC8-CoA , examining its formation, subsequent conversion, and the enzymatic machinery that governs this segment of the jasmonate biosynthetic pathway. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
Introduction to Fungal Oxylipin Signaling
Fungi utilize a sophisticated chemical language to interact with their environment, including hosts and competing microbes. Oxylipins, which are structurally and functionally similar to signaling molecules found in plants and mammals, play a crucial role in this communication.[1][2] In fungi, these molecules are involved in regulating a multitude of processes, including development, sporulation, and the production of other secondary metabolites, such as mycotoxins.[1][2] A significant class of fungal oxylipins are the jasmonate analogs, which share a biosynthetic origin with the well-characterized plant hormone, jasmonic acid (JA).
The biosynthesis of these fungal jasmonates often proceeds through a pathway analogous to that in plants, starting from fatty acids like linolenic acid.[3][4] A key intermediate in this pathway is 12-oxo-phytodienoic acid (OPDA).[4][5] This molecule is then reduced to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7] The subsequent conversion of OPC-8:0 to jasmonic acid occurs via a peroxisomal β-oxidation pathway, a central part of which is the focus of this guide.
The β-Oxidation Pathway of OPC-8:0: A Central Role for this compound
The conversion of OPC-8:0 to jasmonic acid in fungi involves a series of enzymatic reactions within the peroxisome, mirroring the β-oxidation of fatty acids.[8][9] This pathway systematically shortens the octanoic acid side chain of OPC-8:0. The intermediate, This compound , is a critical component of this metabolic sequence.
The key steps involving This compound are:
-
Activation of OPC-8:0: The process begins with the activation of OPC-8:0 to its coenzyme A (CoA) thioester, OPC-8:0-CoA . This reaction is catalyzed by an OPC-8:0 CoA ligase (OPCL) .[1]
-
Formation of this compound: The first dehydrogenation step of the β-oxidation spiral is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX) . This enzyme introduces a double bond between the α and β carbons of the fatty acyl-CoA, converting OPC-8:0-CoA into This compound .[6][7][8]
-
Hydration of this compound: The subsequent step involves the hydration of the double bond in This compound to form 3-hydroxyacyl-OPC8-CoA. This reaction is catalyzed by an enoyl-CoA hydratase . In many organisms, this enzymatic activity is part of a multifunctional protein that also possesses dehydrogenase activity.[8]
The pathway continues with further dehydrogenation and thiolytic cleavage steps to ultimately yield jasmonic acid.
Visualization of the Fungal Jasmonate Biosynthetic Pathway
The following diagram illustrates the central role of this compound within the fungal jasmonate biosynthetic pathway.
Quantitative Data on Fungal Jasmonate Metabolism
Quantitative analysis of fungal secondary metabolites is crucial for understanding pathway dynamics and for metabolic engineering efforts. Below are tables summarizing available quantitative data related to the jasmonate pathway in fungi.
Table 1: Jasmonate Production in Fungal Cultures
| Fungal Species | Jasmonate Derivative | Production Titer | Reference |
| Lasiodiplodia theobromae | Jasmonic Acid | ~1-1.5 g/L | [10] |
| Lasiodiplodia iranensis | Jasmonic Acid | ~314 mg/L (with tyrosol) | [10] |
| Magnaporthe oryzae | Jasmonic Acid | Detected | [1][6] |
| Engineered Saccharomyces cerevisiae | Jasmonic Acid | 19.0 mg/L | [11] |
Table 2: Gene Expression Changes in Response to Jasmonate Pathway Modulation
| Fungus | Gene(s) | Condition | Fold Change | Reference |
| Ganoderma lucidum | Multiple biosynthesis genes | Methyl Jasmonate treatment | Upregulated | [12] |
| Tobacco thin layers (as a model) | Arginine decarboxylase | Methyl Jasmonate treatment | Upregulated | [13] |
| Rosemary suspension cells | Multiple biosynthesis genes | Methyl Jasmonate treatment | Upregulated | [14] |
Note: Specific kinetic data for fungal β-oxidation enzymes with OPC-8:0-CoA and its derivatives are currently limited in published literature. The provided data highlights overall pathway output and regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the fungal jasmonate pathway.
Quantification of Fungal Jasmonates by LC-MS/MS
This protocol is adapted from methods described for the analysis of fungal jasmonates.[1][6][15]
Objective: To quantify the levels of jasmonic acid and its precursors, including OPC-8:0, in fungal cultures.
Materials:
-
Fungal mycelium
-
Liquid nitrogen
-
Extraction solvent: 80% methanol (B129727) with 0.1% formic acid
-
Internal standards (e.g., d2-JA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Collection and Quenching: Harvest fungal mycelium by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen mycelium to a fine powder under liquid nitrogen.
-
Resuspend the powder in pre-chilled extraction solvent.
-
Add internal standards.
-
Sonicate the sample on ice and then centrifuge to pellet debris.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analytes with methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 20% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).
-
Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) mode.
-
Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol is a general method that can be adapted for measuring the activity of fungal acyl-CoA oxidase with OPC-8:0-CoA as a substrate.
Objective: To determine the enzymatic activity of acyl-CoA oxidase.
Principle: The assay couples the production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase to the horseradish peroxidase-catalyzed oxidation of a chromogenic substrate.
Materials:
-
Purified fungal acyl-CoA oxidase
-
OPC-8:0-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, HRP, and ABTS.
-
Enzyme Addition: Add the purified fungal acyl-CoA oxidase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, OPC-8:0-CoA.
-
Measurement: Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 405 nm for ABTS) over time.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized substrate.
Gene Knockout in Fungi using CRISPR/Cas9
This protocol provides a general workflow for creating gene knockouts in filamentous fungi to study the function of genes in the jasmonate pathway.[16]
Objective: To disrupt a target gene (e.g., acyl-CoA oxidase) in a fungus to investigate its role in secondary metabolism.
Materials:
-
Fungal strain
-
CRISPR/Cas9 plasmid containing the Cas9 gene, a guide RNA (gRNA) targeting the gene of interest, and a selection marker.
-
Protoplasting enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Selective growth medium
Procedure:
-
gRNA Design: Design a specific gRNA sequence that targets a unique region within the coding sequence of the target gene.
-
Plasmid Construction: Clone the gRNA sequence into the CRISPR/Cas9 vector.
-
Protoplast Preparation: Grow the fungal strain and treat the mycelium with a protoplasting enzyme mixture to generate protoplasts.
-
Transformation: Transform the fungal protoplasts with the CRISPR/Cas9 plasmid using a PEG-CaCl₂-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium to isolate transformants. Screen the transformants by PCR and sequencing to confirm the desired gene disruption.
-
Phenotypic Analysis: Analyze the knockout mutants for changes in their secondary metabolite profile (e.g., using LC-MS/MS) and other relevant phenotypes.
Signaling and Experimental Workflows
Signaling Cascade Leading to Jasmonate Production
The production of fungal jasmonates is often triggered by external stimuli, leading to a signaling cascade that activates the biosynthetic pathway.
Experimental Workflow for Characterizing a Fungal β-Oxidation Enzyme
This diagram outlines a typical workflow for the functional characterization of an enzyme involved in the β-oxidation of OPC-8:0.
Conclusion and Future Perspectives
The intermediate This compound is a cornerstone in the fungal biosynthesis of jasmonate-like signaling molecules. Understanding the enzymes that produce and consume this intermediate is critical for elucidating the regulation of a significant class of fungal secondary metabolites. The methodologies and data presented in this guide provide a framework for researchers to investigate this pathway further.
Future research should focus on:
-
Detailed kinetic characterization of the fungal β-oxidation enzymes with their specific substrates to build accurate metabolic models.
-
Structural elucidation of these enzymes to understand the basis of their substrate specificity and catalytic mechanisms.
-
Investigating the regulatory networks that control the expression of the jasmonate biosynthetic genes in response to various environmental cues.
-
Exploring the diversity of this pathway across different fungal species to uncover novel bioactive oxylipins.
A deeper understanding of the function of This compound and its associated metabolic pathway will undoubtedly open new avenues for the discovery and development of novel fungal-derived compounds for therapeutic and biotechnological applications.
References
- 1. Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Regulation of peroxisomal fatty acyl-CoA oxidase in the yeast. Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Methyl jasmonate upregulates biosynthetic gene expression, oxidation and conjugation of polyamines, and inhibits shoot formation in tobacco thin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of trans-2-Enoyl-OPC8-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Enoyl-OPC8-CoA is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant development and defense responses. Accurate quantification of this and related molecules is essential for understanding plant physiology, stress responses, and for the development of novel agrochemicals. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Information:
-
Compound Name: this compound
-
Molecular Formula: C₃₉H₆₂N₇O₁₈P₃S[1]
-
Molecular Weight: 1041.9 g/mol [1]
Signaling Pathway: Jasmonic Acid Biosynthesis
The biosynthesis of jasmonic acid is a well-characterized pathway that begins in the chloroplast and concludes in the peroxisome. This compound is a key intermediate in the peroxisomal β-oxidation steps.
Experimental Workflow
The overall workflow for the quantification of this compound from plant tissue involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
Sample Preparation
This protocol is adapted from established methods for acyl-CoA extraction from plant tissues.
-
Tissue Homogenization:
-
Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 500 µL of freshly prepared, ice-cold extraction buffer (2-propanol:50 mM KH₂PO₄ pH 7.2, 1:1, v/v) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
-
Lipid Removal:
-
Add 500 µL of petroleum ether, vortex for 30 seconds, and centrifuge at 2,000 x g for 2 minutes.
-
Carefully remove and discard the upper petroleum ether layer.
-
Repeat the wash step two more times.
-
-
Protein Precipitation and Phase Separation:
-
To the lower aqueous phase, add 1.5 mL of methanol:chloroform (2:1, v/v).
-
Vortex for 1 minute and let it stand at room temperature for 15 minutes.
-
Centrifuge at 15,000 x g for 5 minutes.
-
-
Final Steps:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Centrifuge at 15,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Instrument: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound:
Based on the molecular weight of 1041.9 g/mol and the characteristic neutral loss of the CoA moiety (507 Da) in positive ion mode, the following MRM transitions are proposed:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1042.3 | 535.3 | 100 | 35-45 (Optimize) |
| Internal Standard | Dependent on choice | Dependent on choice | 100 | Optimize |
Note: The precursor ion is represented as [M+H]⁺. Collision energy should be optimized for the specific instrument used to achieve maximum signal intensity.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following tables provide templates for presenting calibration curve data and sample quantification results. While specific quantitative data for this compound is not widely published, the tables below are populated with representative values for related jasmonate precursors found in Arabidopsis thaliana to illustrate data presentation.
Table 1: Calibration Curve for a Related Jasmonate Precursor (OPDA)
| Concentration (ng/mL) | Peak Area |
| 0.5 | 1,500 |
| 1 | 3,200 |
| 5 | 15,500 |
| 10 | 31,000 |
| 50 | 152,000 |
| 100 | 305,000 |
| R² | 0.998 |
Table 2: Quantification of Jasmonate Precursors in Arabidopsis thaliana
| Sample ID | Treatment | OPC-8:0 (ng/g FW) | 12-oxo-PDA (ng/g FW) |
| WT-1 | Control | 15.2 ± 1.8 | 25.6 ± 3.1 |
| WT-2 | Control | 16.5 ± 2.1 | 28.1 ± 3.5 |
| WT-3 | Wounded | 45.8 ± 5.5 | 150.7 ± 18.2 |
| WT-4 | Wounded | 49.1 ± 6.2 | 162.3 ± 20.1 |
| opr3 mutant-1 | Control | 14.8 ± 1.9 | 295.4 ± 35.1 |
| opr3 mutant-2 | Wounded | 16.2 ± 2.0 | 850.1 ± 98.7 |
Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. These values are illustrative and based on typical concentrations of related compounds. Mutants with undetectable levels of OPC-8:CoA ligase exhibit an accumulation of OPC-8.[1][2]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant tissues using LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry are robust and sensitive, allowing for accurate determination of this key intermediate in the jasmonic acid biosynthesis pathway. The provided diagrams and data table templates offer a clear framework for experimental design and data presentation, supporting research in plant science and related fields.
References
Application Notes and Protocols for the Synthesis and Purification of trans-2-Enoyl-OPC8-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Enoyl-OPC8-CoA is a critical intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a central role in regulating responses to both biotic and abiotic stresses. Jasmonates and their precursors are of significant interest to researchers in agriculture, plant biology, and drug development due to their involvement in plant defense mechanisms and their potential as therapeutic agents. The availability of a pure standard of this compound is essential for in-depth studies of the JA signaling pathway, for the characterization of enzymes involved in its metabolism, and for the screening of potential inhibitors.
These application notes provide a detailed chemo-enzymatic protocol for the synthesis and purification of this compound. The synthesis strategy involves three main stages:
-
Chemical synthesis of 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-octanoic acid (OPC-8).
-
Enzymatic conversion of OPC-8 to OPC8-CoA using an appropriate acyl-CoA synthetase.
-
Enzymatic desaturation of OPC8-CoA to this compound using an acyl-CoA oxidase.
Purification of the final product is achieved through a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the jasmonic acid biosynthetic pathway, highlighting the position of this compound, and the experimental workflow for its synthesis and purification.
Caption: Jasmonic Acid Biosynthesis Pathway.
Caption: Experimental Workflow for Synthesis and Purification.
Experimental Protocols
Protocol 1: Chemical Synthesis of OPC-8
This protocol is adapted from established methods for the synthesis of jasmonic acid precursors.
Materials:
-
2-(pent-2-en-1-yl)cyclopent-2-en-1-one
-
Oct-7-enoic acid
-
Grignard reagent precursors
-
Copper(I) cyanide (CuCN)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents for chromatography (hexanes, ethyl acetate)
Methodology:
-
Preparation of the Grignard Reagent: Prepare the Grignard reagent of oct-7-enoic acid in anhydrous THF.
-
Copper-Catalyzed Conjugate Addition: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-(pent-2-en-1-yl)cyclopent-2-en-1-one in anhydrous THF. Cool the solution to -78 °C.
-
Add a catalytic amount of CuCN.
-
Slowly add the prepared Grignard reagent to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (B1210297) to yield pure OPC-8.
Protocol 2: Enzymatic Synthesis of OPC8-CoA
This protocol utilizes an acyl-CoA synthetase to convert the free fatty acid (OPC-8) to its CoA thioester.
Materials:
-
Purified OPC-8 (from Protocol 1)
-
Recombinant OPC-8:0 CoA Ligase (OPCL1) from Arabidopsis thaliana or a similar plant source.
-
Coenzyme A, trilithium salt (CoA)
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Solid-phase extraction (SPE) C18 cartridges
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1 mM OPC-8 (dissolved in a minimal amount of DMSO or ethanol)
-
2 mM CoA
-
5 mM ATP
-
10 mM MgCl₂
-
1-5 µg of purified recombinant OPCL1
-
Adjust the final volume to 1 mL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30 °C for 2-4 hours with gentle shaking.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC, observing the depletion of the OPC-8 peak and the appearance of the OPC8-CoA peak.
-
Purification by SPE:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and ATP.
-
Elute the OPC8-CoA with 2 mL of methanol.
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Protocol 3: Enzymatic Synthesis of this compound
This protocol employs an acyl-CoA oxidase to introduce a double bond into the OPC8-CoA molecule.
Materials:
-
Purified OPC8-CoA (from Protocol 2)
-
Recombinant Acyl-CoA Oxidase (ACX) from a plant source (e.g., Arabidopsis thaliana ACX1/5).
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Potassium phosphate buffer (pH 7.5)
-
Catalase (to remove hydrogen peroxide byproduct)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
0.5 mM OPC8-CoA
-
10 µM FAD
-
1-5 µg of purified recombinant ACX
-
100 units of catalase
-
Adjust the final volume to 500 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30 °C for 1-2 hours. The reaction is driven by the presence of molecular oxygen in the buffer.
-
Reaction Monitoring: Monitor the formation of this compound by analytical RP-HPLC. The product will have a slightly different retention time than the substrate.
Protocol 4: Purification of this compound by RP-HPLC
Materials:
-
Crude this compound reaction mixture (from Protocol 3)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Methodology:
-
Sample Preparation: Acidify the reaction mixture from Protocol 3 to pH 3-4 with a small volume of phosphoric acid and centrifuge to remove any precipitated protein.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Detection: 260 nm (for the adenine moiety of CoA)
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: 70% B
-
40-45 min: Linear gradient from 70% to 10% B
-
45-55 min: 10% B (re-equilibration)
-
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Desalting and Lyophilization: Desalt the collected fractions using a C18 SPE cartridge (as in Protocol 2) and lyophilize to obtain the purified product as a white powder.
Data Presentation
The quantitative data from the synthesis and purification steps should be recorded and presented in a clear, tabular format for easy comparison and reproducibility.
| Step | Parameter | Value | Unit |
| Protocol 1 | Starting amount of 2-(pent-2-en-1-yl)cyclopent-2-en-1-one | mg | |
| Yield of OPC-8 | mg | ||
| Purity of OPC-8 (by NMR/GC-MS) | % | ||
| Protocol 2 | Starting amount of OPC-8 | µmol | |
| Yield of OPC8-CoA (by UV at 260 nm) | µmol | ||
| Conversion Efficiency | % | ||
| Protocol 3 | Starting amount of OPC8-CoA | µmol | |
| Yield of this compound (by HPLC peak area) | µmol | ||
| Conversion Efficiency | % | ||
| Protocol 4 | Final Yield of purified this compound | µg | |
| Final Purity (by HPLC) | % |
Note on Quantification: The concentration of CoA esters can be determined spectrophotometrically using an extinction coefficient for the adenine group at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
Characterization
The final product should be characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of this compound.
-
¹H and ¹³C NMR: For structural elucidation, if a sufficient quantity of the standard is produced.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in chemical synthesis (Protocol 1) | Impure reagents, non-anhydrous conditions. | Use freshly distilled solvents and flame-dried glassware under an inert atmosphere. |
| Low conversion in enzymatic reactions (Protocols 2 & 3) | Inactive enzyme, incorrect buffer conditions, substrate insolubility. | Use a fresh batch of enzyme, optimize pH and temperature, and ensure the substrate is fully dissolved (use a co-solvent like DMSO if necessary, but keep the final concentration low). |
| Poor separation in HPLC (Protocol 4) | Inappropriate gradient, column degradation. | Optimize the HPLC gradient, use a new column, or try a different stationary phase. |
| Product degradation | Instability of the thioester bond. | Work quickly, keep samples on ice, and store the final product at -80 °C. Avoid repeated freeze-thaw cycles. |
Application Notes and Protocols for Enzymatic Assay of Acyl-CoA Oxidase Activity on OPC8-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA oxidases (ACXs) are a class of flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acids. This process is crucial for the metabolism of a variety of lipid molecules, including very long-chain fatty acids, branched-chain fatty acids, and the precursors of signaling molecules. In plants, a key pathway involving ACX is the biosynthesis of jasmonic acid (JA), a phytohormone that regulates various aspects of growth, development, and defense against biotic and abiotic stress.
A critical step in JA biosynthesis is the β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA). This reaction is catalyzed by a specific acyl-CoA oxidase, which converts OPC8-CoA to its corresponding α,β-unsaturated derivative. Understanding the kinetics and regulation of this enzymatic reaction is vital for research in plant biology, agricultural science, and for the development of novel herbicides and plant growth regulators.
These application notes provide detailed protocols for determining the activity of acyl-CoA oxidase on its specific substrate, OPC8-CoA, using both spectrophotometric and fluorometric methods.
Signaling Pathway: Jasmonic Acid Biosynthesis
The synthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced to OPC8. OPC8 is subsequently activated to OPC8-CoA by an OPC8:CoA ligase. Acyl-CoA oxidase then catalyzes the first step of β-oxidation of OPC8-CoA, which after two more cycles of β-oxidation, yields jasmonic acid.
Stable Isotope Labeling of the Jasmonate Biosynthesis Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a plant's response to biotic and abiotic stresses, as well as various aspects of growth and development. The accurate quantification of these signaling molecules is crucial for understanding their complex roles in plant physiology and for the development of novel strategies in agriculture and pharmacology. Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold standard for the precise and accurate quantification of jasmonates.[1][2]
This methodology involves the use of internal standards that are chemically identical to the analyte of interest but are labeled with heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[2][3] These labeled standards are added to biological samples at the initial stage of extraction. Because the stable isotope-labeled standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[2] This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and reproducible quantification.[1][2]
The selection of an appropriate internal standard is a critical determinant of analytical accuracy. Deuterated standards, such as rac-Jasmonic Acid-d6, are widely used and provide excellent correction for matrix effects and instrument variability.[3] For the highest level of accuracy, ¹³C-labeled standards are considered ideal as the carbon-13 isotopes are less prone to exchange than deuterium.[3]
This document provides detailed protocols for the application of stable isotope labeling in the study of the jasmonate biosynthesis pathway, from sample preparation to data analysis.
Quantitative Data Summary
The use of stable isotope-labeled internal standards significantly enhances the quality of quantitative data for jasmonate analysis. The following tables summarize typical performance data for methods utilizing deuterated jasmonic acid internal standards. It is important to note that these values are representative and can vary depending on the specific biological matrix, instrumentation, and experimental conditions.[1]
Table 1: Method Performance for Jasmonate Quantification using Isotope Dilution [1]
| Jasmonate | Instrument LOD (amol) | Method LOQ (fmol/g FW) | Recovery (%) |
| Jasmonic Acid (JA) | ~100 | ~5-20 | >85 |
| Jasmonoyl-isoleucine (JA-Ile) | ~25 | ~1-10 | >85 |
| 12-Oxo-phytodienoic acid (OPDA) | ~500 | ~10-50 | >80 |
| Methyl Jasmonate (MeJA) | ~200 | ~5-25 | >80 |
Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[1]
Experimental Protocols
Protocol 1: Extraction and Quantification of Jasmonates from Plant Tissue using a Deuterated Internal Standard
This protocol outlines a representative experimental procedure for the extraction and quantification of jasmonic acid from plant tissues using a deuterated internal standard.[3]
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
Microcentrifuge tubes (1.5 mL)
-
Ice-cold 80% methanol (B129727)
-
Deuterated internal standard solution (e.g., rac-Jasmonic Acid-d6)
-
Vortex mixer
-
Shaker (4°C)
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Vacuum concentrator
-
50% methanol
-
UPLC-MS/MS system
Procedure:
-
Sample Collection and Homogenization:
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.[1]
-
Add a known amount of the deuterated internal standard solution. The amount should be comparable to the expected endogenous levels of jasmonates.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Incubate on a shaker at 4°C for 30 minutes.[1]
-
-
Clarification:
-
Sample Concentration and Reconstitution:
Protocol 2: UPLC-MS/MS Analysis of Jasmonates
The following are typical parameters for the analysis of jasmonates using a UPLC-MS/MS system.
UPLC Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient Elution: A suitable gradient to separate jasmonic acid and its derivatives from other matrix components.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[1]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for most jasmonates.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each endogenous jasmonate and its corresponding deuterated internal standard.[1] These transitions should be optimized for the specific instrument being used.
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the endogenous jasmonate and the corresponding deuterated internal standard in the chromatograms.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.[1]
-
Standard Curve Generation:
-
Absolute Quantification: Determine the concentration of the jasmonate in the sample by interpolating its response ratio on the calibration curve.[1]
Visualizations
Jasmonate Biosynthesis Pathway
The biosynthesis of jasmonic acid initiates from α-linolenic acid released from chloroplast membranes and involves enzymes located in both the chloroplast and peroxisome.
Caption: Overview of the Jasmonate Biosynthesis Pathway.
Jasmonate Signaling Pathway
The perception of the bioactive form of jasmonate, JA-Ile, by the COI1-JAZ co-receptor complex initiates a signaling cascade leading to the expression of jasmonate-responsive genes.
Caption: Core components of the Jasmonate Signaling Pathway.
Experimental Workflow for Stable Isotope Labeling
The general workflow for jasmonate analysis involves several key steps, from sample preparation to data analysis. The inclusion of a deuterated internal standard at the beginning of this process is crucial for accurate quantification.[2]
References
Application Notes and Protocols for Metabolic Flux Analysis of trans-2-Enoyl-OPC8-CoA Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Enoyl-OPC8-CoA is a critical intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a pivotal role in regulating plant growth, development, and responses to biotic and abiotic stress.[1][2][3] The turnover of this compound is a key control point in the jasmonate signaling pathway, making it a potential target for the development of novel agrochemicals and pharmaceuticals. This document provides detailed application notes and protocols for conducting metabolic flux analysis of this compound, enabling researchers to quantify its turnover rate and understand its regulation within the broader context of plant metabolism.
The biosynthesis of jasmonates, including JA, originates from alpha-linolenic acid and involves a series of enzymatic reactions that occur in different cellular compartments, including chloroplasts and peroxisomes.[2][4] The conversion of OPC8-CoA to this compound is catalyzed by acyl-CoA oxidase and is a key step in the beta-oxidation of the octadecanoid precursor to produce JA.[5] Understanding the flux through this pathway is essential for elucidating the dynamics of plant defense responses and for engineering crops with enhanced resilience.
Signaling and Metabolic Pathways
The metabolic turnover of this compound is embedded within the jasmonic acid biosynthesis pathway, which is a branch of the alpha-linolenic acid metabolism. The pathway begins in the chloroplast and continues in the peroxisome, where beta-oxidation shortens the carboxylic acid side chain of the precursor molecule.
Jasmonic Acid Biosynthesis Pathway Overview
The following diagram provides an overview of the jasmonic acid biosynthesis pathway, highlighting the central role of this compound.
Quantitative Data
Currently, there is a limited amount of publicly available, direct quantitative data on the metabolic flux or turnover rate of this compound itself. However, studies on related metabolites in the jasmonic acid pathway under different conditions (e.g., stress vs. non-stress) can provide an estimate of the pathway's activity. The tables below are placeholders for researchers to populate with their experimental data.
Table 1: Steady-State Concentrations of Jasmonic Acid Pathway Intermediates
| Metabolite | Condition A (e.g., Control) | Condition B (e.g., Wounded) | Fold Change |
| OPC8-CoA | Enter Data | Enter Data | Calculate |
| This compound | Enter Data | Enter Data | Calculate |
| 3-Hydroxy-OPC8-CoA | Enter Data | Enter Data | Calculate |
| Jasmonic Acid | Enter Data | Enter Data | Calculate |
Table 2: Metabolic Flux Rates of Jasmonic Acid Pathway Intermediates
| Metabolic Step | Flux Rate (Condition A) | Flux Rate (Condition B) | Flux Fold Change |
| OPC8-CoA → This compound | Enter Data (e.g., nmol/g FW/h) | Enter Data | Calculate |
| This compound → 3-Hydroxy-OPC8-CoA | Enter Data | Enter Data | Calculate |
| Overall Pathway Flux to Jasmonic Acid | Enter Data | Enter Data | Calculate |
Experimental Protocols
The following protocols provide a framework for conducting metabolic flux analysis of this compound turnover. The primary method involves stable isotope labeling followed by mass spectrometry-based detection.
Protocol 1: Stable Isotope Labeling of Plant Material
Objective: To introduce a labeled precursor into the jasmonic acid biosynthesis pathway to track its conversion and determine the turnover of downstream intermediates.
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings, leaf discs)
-
Stable isotope-labeled precursor (e.g., ¹³C-labeled alpha-linolenic acid)
-
Murashige and Skoog (MS) medium or appropriate plant growth medium
-
Sterile petri dishes or multi-well plates
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the stable isotope-labeled precursor. The final concentration in the medium will need to be optimized but a starting point of 50-100 µM is recommended.
-
Add the labeled precursor to the sterile plant growth medium.
-
Place the plant material in the medium containing the labeled precursor.
-
Incubate the plant material in a growth chamber under controlled conditions for various time points (e.g., 0, 15, 30, 60, 120 minutes). This time course will allow for the determination of labeling kinetics.
-
At each time point, harvest the plant material and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
Store the frozen samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction
Objective: To extract acyl-CoA species, including this compound, from the labeled plant tissue.
Materials:
-
Frozen plant tissue
-
Extraction solvent (e.g., 80% methanol, 20% water, with internal standards)
-
Bead beater or mortar and pestle
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pre-cool all equipment and solvents to -20°C.
-
Add the frozen plant tissue to a tube containing pre-chilled extraction solvent and grinding beads.
-
Homogenize the tissue using a bead beater or grind to a fine powder using a liquid nitrogen-chilled mortar and pestle.
-
Incubate the homogenate on ice for 20 minutes with occasional vortexing.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
The extracted sample is now ready for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis for Acyl-CoA Profiling
Objective: To separate, identify, and quantify the labeled and unlabeled forms of this compound and other pathway intermediates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
LC Method (Example):
-
Column: A reverse-phase C18 column suitable for acyl-CoA separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Method (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.
-
MRM Transitions: Specific precursor-product ion transitions for both the unlabeled and ¹³C-labeled versions of this compound and other target metabolites will need to be determined.
Data Analysis and Flux Calculation
-
Peak Integration: Integrate the peak areas for the labeled and unlabeled forms of each metabolite at each time point.
-
Isotopologue Distribution: Determine the fractional labeling of each metabolite over time.
-
Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) or mathematical modeling to calculate the flux rates through the pathway based on the rate of label incorporation.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the metabolic flux analysis of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in quantifying the turnover of this compound. By applying these methods, scientists can gain deeper insights into the regulation of the jasmonic acid pathway, which is crucial for both fundamental plant biology and the development of innovative agricultural and therapeutic solutions. The provided templates for data tables and the visualization of the experimental workflow are intended to facilitate the systematic collection and analysis of experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Silencing of OPC8-CoA Ligase: A Tool to Unravel Jasmonate Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of metabolic pathways is fundamental to understanding cellular function and identifying potential targets for therapeutic intervention. Gene silencing has emerged as a powerful technique to elucidate the function of specific enzymes within these pathways by observing the metabolic consequences of their downregulation. This document provides detailed application notes and protocols for the gene silencing of 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid:CoA ligase (OPC8-CoA ligase), an essential enzyme in the biosynthesis of jasmonic acid (JA). Jasmonates are a class of lipid-derived signaling molecules in plants that play critical roles in regulating growth, development, and responses to biotic and abiotic stress. By silencing the expression of the gene encoding OPC8-CoA ligase (often referred to as OPCL1 in Arabidopsis thaliana), researchers can induce the accumulation of its substrate, OPC-8, and observe a concurrent reduction in downstream products like jasmonic acid. This allows for a detailed investigation of the pathway's intermediates and the functional role of OPC8-CoA ligase.
Principle of the Method
OPC8-CoA ligase is a peroxisomal enzyme that catalyzes the activation of OPC-8 to its corresponding CoA ester, a crucial step for the subsequent β-oxidation that leads to the formation of jasmonic acid. By employing gene silencing techniques such as RNA interference (RNAi) or CRISPR-Cas9, the expression of the OPCL1 gene can be significantly reduced. This targeted knockdown leads to a metabolic bottleneck, causing the accumulation of the substrate OPC-8 and its precursor, OPC-6, while diminishing the levels of the final product, jasmonic acid. Analysis of these metabolic shifts provides valuable insights into the enzyme's function and the regulation of the jasmonate biosynthetic pathway.
Data Presentation: Metabolite Profiling in opcl1 Mutants
Quantitative analysis of jasmonate pathway intermediates in Arabidopsis thaliana wild-type (WT) and opcl1 null mutants reveals the direct impact of OPC8-CoA ligase silencing. The following tables summarize the typical changes in metabolite levels observed in response to wounding, a common trigger for jasmonate biosynthesis.
Table 1: Jasmonic Acid and Precursor Levels in Wounded Arabidopsis thaliana
| Genotype | Jasmonic Acid (JA) (ng/g FW) | 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) (ng/g FW) |
| Wild-Type (WT) | 1500 ± 200 | 50 ± 10 |
| opcl1 Mutant | 600 ± 150 | 450 ± 50 |
Data represents typical values obtained from published studies and should be considered illustrative. FW = Fresh Weight.
Table 2: Accumulation of Jasmonate Precursors in opcl1 Mutants After Wounding
| Genotype | 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6) (ng/g FW) |
| Wild-Type (WT) | Below detection limit |
| opcl1 Mutant | 150 ± 30 |
Data represents typical values obtained from published studies and should be considered illustrative. FW = Fresh Weight.
Experimental Protocols
Protocol 1: Generation of OPCL1 RNAi Silencing Constructs
This protocol describes the creation of a hairpin RNAi construct to silence the OPCL1 gene in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) cDNA
-
High-fidelity DNA polymerase
-
PCR primers designed to amplify a unique 300-500 bp fragment of the OPCL1 coding sequence (forward and reverse primers with appropriate restriction sites for cloning)
-
RNAi gateway vector (e.g., pK7GWIWG2)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
Agrobacterium tumefaciens* (e.g., GV3101)
Procedure:
-
Primer Design: Design PCR primers to amplify a specific region of the OPCL1 gene. Add restriction sites to the primers compatible with the chosen RNAi vector.
-
PCR Amplification: Perform PCR using Arabidopsis thaliana cDNA as a template to amplify the selected OPCL1 fragment.
-
Vector and Insert Preparation: Digest both the amplified OPCL1 fragment and the RNAi vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested OPCL1 fragment into the RNAi vector in both sense and antisense orientations to create a hairpin structure.
-
Transformation of E. coli: Transform the ligated plasmid into competent E. coli cells and select for positive clones.
-
Plasmid Purification and Verification: Isolate the plasmid DNA from positive clones and verify the insert by restriction digestion and sequencing.
-
Transformation of Agrobacterium tumefaciens: Transform the verified RNAi construct into Agrobacterium tumefaciens.
Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana
This protocol outlines the floral dip method for transforming Arabidopsis thaliana with the OPCL1 RNAi construct.
Materials:
-
Agrobacterium tumefaciens carrying the OPCL1 RNAi construct
-
Arabidopsis thaliana plants at the flowering stage
-
5% (w/v) sucrose (B13894) solution
-
0.05% (v/v) Silwet L-77
-
Selection medium (e.g., MS medium containing an appropriate antibiotic)
Procedure:
-
Culture Agrobacterium: Grow the Agrobacterium strain containing the RNAi construct in liquid culture to an OD600 of 0.8-1.0.
-
Prepare Infiltration Medium: Centrifuge the bacterial culture and resuspend the pellet in a 5% sucrose solution containing 0.05% Silwet L-77.
-
Floral Dip: Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.
-
Plant Growth and Seed Collection: Grow the treated plants under standard conditions and collect the seeds upon maturation.
-
Selection of Transgenic Plants: Sterilize and plate the collected seeds on a selection medium to identify transgenic seedlings.
Protocol 3: Metabolite Extraction and Quantification by HPLC-MS/MS
This protocol details the extraction and analysis of jasmonates from plant tissue.
Materials:
-
Plant tissue (e.g., leaves from wild-type and opcl1 silenced plants)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., deuterated JA and OPC-8)
-
Solid-phase extraction (SPE) columns
-
HPLC-MS/MS system
Procedure:
-
Sample Harvest and Grinding: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.
-
Extraction: Add extraction solvent and internal standards to the powdered tissue. Vortex and incubate on ice.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Solid-Phase Extraction (SPE): Pass the supernatant through an SPE column to purify the jasmonates.
-
Elution and Evaporation: Elute the jasmonates from the SPE column and evaporate the solvent.
-
Resuspension: Resuspend the dried extract in a suitable solvent for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis: Inject the sample into the HPLC-MS/MS system. Use a suitable column and gradient to separate the different jasmonates. The mass spectrometer is used for detection and quantification based on specific mass transitions for each compound.
Visualizations
Caption: The jasmonic acid biosynthesis pathway.
Caption: Experimental workflow for gene silencing.
Caption: Logical flow of gene silencing effects.
Application Notes and Protocols for the Extraction of Acyl-CoAs from Plant Tissue for Analysis
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways in plants, including fatty acid synthesis and degradation, biosynthesis of lipids, and signaling processes. The analysis of the acyl-CoA pool provides crucial insights into the metabolic state of plant cells and is essential for researchers in fields ranging from plant physiology and biochemistry to metabolic engineering and drug development. However, the low abundance and inherent instability of acyl-CoAs in plant tissues present significant analytical challenges.
These application notes provide a detailed protocol for the efficient extraction and subsequent analysis of acyl-CoAs from plant tissues. The methodologies described are based on established and widely cited protocols, aiming to ensure high recovery rates and reproducibility. The primary methods covered include a solvent-based extraction followed by optional derivatization for enhanced detection, and an alternative solid-phase extraction (SPE) for sample cleanup and concentration. Downstream analysis is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS).
I. Experimental Protocols
This section details two primary protocols for the extraction of acyl-CoAs from plant tissues: a solvent extraction method adapted from Larson et al. (2001) and a solid-phase extraction (SPE) method for purification.
Protocol 1: Solvent-Based Extraction of Acyl-CoAs
This protocol is a robust method for the extraction of a broad range of acyl-CoAs from various plant tissues. It involves rapid homogenization in a buffered solvent to quench enzymatic activity and efficiently extract the target molecules.
Materials:
-
Plant tissue (e.g., seeds, leaves, seedlings)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-propanol (Isopropanol), ice-cold
-
Acetonitrile, ice-cold
-
Saturated Ammonium Sulfate ((NH4)2SO4) solution
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Vortex mixer
Procedure:
-
Tissue Harvesting and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen powder (typically 50-100 mg) into a pre-chilled tube.
-
-
Extraction:
-
Add 2 mL of ice-cold 100 mM KH2PO4 (pH 4.9) containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA) to the powdered tissue.[1]
-
Homogenize the sample thoroughly using a glass homogenizer or a tissue lyser.[1][2]
-
Add 2.0 mL of ice-cold 2-propanol and homogenize again.[1][2]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
All steps should be performed on ice to minimize degradation of acyl-CoAs.[1]
-
-
Phase Separation and Collection:
-
Sample Preparation for Analysis:
-
The collected supernatant can be directly analyzed or further purified using solid-phase extraction (see Protocol 2).
-
For analysis by HPLC with fluorescence detection, a derivatization step is required.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
SPE is an effective method for purifying and concentrating acyl-CoAs from crude extracts, removing interfering compounds such as pigments and phenolic compounds.
Materials:
-
Acyl-CoA extract from Protocol 1
-
SPE cartridges (e.g., C18 or a specialized anion-exchange column)
-
Acetonitrile
-
Potassium Phosphate buffer (e.g., 0.1 M, pH 6.7)
-
Elution solvent (e.g., 2-propanol)
-
Vacuum manifold or centrifuge with adaptors for SPE cartridges
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration with the binding buffer (e.g., 0.1 M KH2PO4, pH 6.7).
-
-
Sample Loading:
-
Dilute the acyl-CoA extract from Protocol 1 with the binding buffer to ensure efficient binding to the SPE sorbent.[1]
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of buffers to remove unbound contaminants. The composition of the wash buffers will depend on the type of SPE cartridge used. For a C18 cartridge, a low percentage of organic solvent in an aqueous buffer is typically used.
-
-
Elution:
-
Elute the bound acyl-CoAs with an appropriate solvent, such as 2-propanol.[2]
-
Collect the eluate.
-
-
Sample Concentration:
-
The eluate can be concentrated to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for downstream analysis (e.g., the initial mobile phase for HPLC).
-
Protocol 3: Derivatization for Fluorescence Detection
For highly sensitive detection of acyl-CoAs by HPLC, derivatization to fluorescent acyl etheno-CoA esters is a common method.[3][4]
Materials:
-
Acyl-CoA extract (from Protocol 1 or 2)
-
Chloroacetaldehyde (B151913) solution
-
Reaction buffer (e.g., sodium citrate (B86180) buffer, pH 4.0)
Procedure:
-
Derivatization Reaction:
-
In a reaction tube, mix the acyl-CoA sample with the chloroacetaldehyde solution in the reaction buffer.
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 10 minutes). This reaction converts the adenine (B156593) moiety of CoA into a fluorescent etheno-adenine derivative.[4]
-
-
Reaction Quenching:
-
Stop the reaction by placing the tube on ice.
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC system equipped with a fluorescence detector.
-
II. Downstream Analysis
The extracted and purified acyl-CoAs are typically analyzed by HPLC or LC-MS/MS.
-
HPLC with Fluorescence Detection: This method offers high sensitivity for the quantification of acyl-CoAs after derivatization.[3][4] Separation is commonly achieved using a reversed-phase C18 column with an ion-pairing agent in the mobile phase.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and allows for the identification and quantification of a wide range of acyl-CoA species without the need for derivatization.[5][6][7] Multiple Reaction Monitoring (MRM) is often used for targeted quantification.[5][6]
III. Data Presentation
The following table summarizes quantitative data for various acyl-CoA species reported in different plant tissues, providing a comparative overview of their abundance.
| Acyl-CoA Species | Plant Species and Tissue | Concentration Range | Reference |
| Total Acyl-CoAs | Arabidopsis thaliana seedlings (2-day-old) | 3000 - 7000 fmol/mg fresh weight | [4] |
| Total Acyl-CoAs | Brassica napus maturing seeds | 3000 - 7000 fmol/mg fresh weight | [4] |
| Various (C4 to C20) | Brassica napus maturing seeds | 3 - 6 µM | [3] |
| Various (C4 to C20) | Arabidopsis thaliana seedlings | 3 - 6 µM | [3] |
| Decanoyl-CoA (10:0) | Transgenic Brassica napus (high 10:0 line) | Disproportionately high concentration | [8] |
| Dodecanoyl-CoA (12:0) | Transgenic Brassica napus (high 12:0 line) | Disproportionately high concentration | [8] |
Note: The direct comparison of data from different studies should be done with caution due to variations in experimental conditions, plant growth stages, and quantification methods.
IV. Visualizations
Workflow for Acyl-CoA Extraction and Analysis
Caption: Workflow for Acyl-CoA Extraction and Analysis from Plant Tissue.
Conclusion
The accurate measurement of acyl-CoA pools in plant tissues is fundamental to understanding lipid metabolism and other key cellular processes. The protocols detailed in these application notes provide a comprehensive guide for researchers to reliably extract and quantify these important metabolites. The choice between direct analysis of the solvent extract and the inclusion of a solid-phase extraction step will depend on the complexity of the plant matrix and the required sensitivity of the analysis. Similarly, the selection of the analytical platform, either HPLC with fluorescence detection or LC-MS/MS, will be dictated by the specific research question and available instrumentation. By following these detailed procedures, researchers can obtain high-quality, reproducible data on the composition and concentration of acyl-CoAs in their plant samples.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae : Rothamsted Research [repository.rothamsted.ac.uk]
- 8. Acyl CoA profiles of transgenic plants that accumulate medium-chain fatty acids indicate inefficient storage lipid synthesis in developing oilseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the Jasmonic Acid Biosynthesis Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived signaling molecules crucial for regulating plant growth, development, and defense responses against biotic and abiotic stresses. The ability to reconstitute the JA biosynthesis pathway in vitro provides a powerful tool for studying the individual enzymatic steps, screening for potential inhibitors or activators of the pathway, and producing specific jasmonate derivatives for various research and pharmaceutical applications. This document provides detailed application notes and protocols for the in vitro reconstitution of the jasmonic acid biosynthesis pathway, from the initial substrate α-linolenic acid to the final product, jasmonic acid.
Jasmonic Acid Biosynthesis Pathway Overview
The biosynthesis of jasmonic acid is a multi-step enzymatic cascade that occurs in two cellular compartments: the chloroplast and the peroxisome. The pathway can be broadly divided into two main parts: the formation of the intermediate 12-oxophytodienoic acid (OPDA) in the chloroplast, followed by the conversion of OPDA to JA through reduction and β-oxidation in the peroxisome.[1][2][3][4]
The key enzymes involved in this pathway are:
-
Lipoxygenase (LOX): Initiates the pathway by introducing molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[5][6]
-
Allene (B1206475) Oxide Synthase (AOS): Catalyzes the dehydration of 13-HPOT to an unstable allene oxide.[5][7]
-
Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form the first cyclic intermediate, (+)-cis-12-oxophytodienoic acid (OPDA).[5][7]
-
12-oxophytodienoate Reductase 3 (OPR3): Reduces the cyclopentenone ring of OPDA to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[2][4]
-
Acyl-CoA Synthetase (e.g., OPCL1): Activates OPC-8:0 by converting it to its CoA ester.
-
β-oxidation Enzymes: A series of enzymes including Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT) catalyze three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid.[8][9]
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes in the jasmonic acid biosynthesis pathway, as reported in the literature. These values are essential for designing and optimizing the in vitro reconstitution experiments.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg protein) | Source Organism | Reference |
| 12-oxophytodienoate Reductase 3 (OPR3) | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Arabidopsis thaliana | [10] |
| 12-oxophytodienoate Reductase (OPR3) | 12-oxophytodienoic acid (OPDA) | 190 | Not Reported | Zea mays | [11] |
Experimental Protocols
This section provides detailed protocols for the expression and purification of the necessary recombinant enzymes and the subsequent in vitro reconstitution of the jasmonic acid biosynthesis pathway.
Protocol 1: Recombinant Expression and Purification of JA Biosynthesis Enzymes (LOX, AOS, AOC, OPR3)
This protocol describes the general procedure for producing and purifying the enzymes required for the conversion of α-linolenic acid to OPC-8:0. Specific details for each enzyme may need to be optimized.
1. Gene Cloning and Expression Vector Construction:
- Obtain the cDNA sequences for 13-LOX, AOS, AOC, and OPR3 from the plant species of interest (e.g., Arabidopsis thaliana, Solanum lycopersicum).
- Amplify the coding sequences using PCR with primers that add appropriate restriction sites for cloning into an E. coli expression vector (e.g., pET series with an N- or C-terminal His-tag for purification).
2. Protein Expression in E. coli:
- Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the His-tagged recombinant proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Wash the resin with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
- Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Reconstitution of the OPDA Biosynthesis Pathway (LOX, AOS, AOC)
This protocol describes a coupled enzyme assay to produce OPDA from α-linolenic acid.
1. Reaction Setup:
- Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Add the purified recombinant enzymes LOX, AOS, and AOC to the reaction mixture. The optimal ratio of the enzymes should be determined empirically.
- Add the substrate, α-linolenic acid, to initiate the reaction. A typical starting concentration is 100-200 µM.
2. Reaction Conditions:
- Incubate the reaction mixture at room temperature (around 25°C) for a specified time (e.g., 30-60 minutes).
- The reaction can be monitored over time by taking aliquots at different time points.
3. Product Extraction and Analysis:
- Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol (B129727) or by acidifying the mixture).
- Extract the lipid-soluble products (including OPDA) with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
- Evaporate the organic solvent under a stream of nitrogen.
- Resuspend the dried extract in a suitable solvent for analysis.
- Analyze the products by LC-MS/MS for the identification and quantification of OPDA.[1][8][12][13]
Protocol 3: In Vitro Reconstitution of Jasmonic Acid from OPDA (OPR3 and β-oxidation Enzymes)
This protocol outlines the steps for the conversion of OPDA to jasmonic acid, which involves the peroxisomal enzymes. This part of the reconstitution is more complex due to the requirement for cofactors and multiple enzymes.
1. Expression and Purification of Peroxisomal Enzymes:
- Follow a similar recombinant expression and purification protocol as described in Protocol 1 for OPR3, Acyl-CoA Synthetase (e.g., OPCL1), Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).
2. Reaction Setup:
- Prepare a reaction buffer that supports the activity of all enzymes (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
- Add the purified recombinant enzymes: OPR3, Acyl-CoA Synthetase, ACX, MFP, and KAT.
- Add necessary cofactors: NADPH for OPR3, ATP and Coenzyme A for the Acyl-CoA Synthetase, and FAD for ACX.
- Initiate the reaction by adding the substrate, OPDA.
3. Reaction Conditions:
- Incubate the reaction mixture at a suitable temperature (e.g., 30°C).
- Monitor the reaction progress by taking samples at various time points.
4. Product Extraction and Analysis:
- Follow the same extraction and analysis procedure as described in Protocol 2.
- Use LC-MS/MS to identify and quantify the final product, jasmonic acid, as well as any intermediates.[1][8][12][13]
Mandatory Visualizations
Jasmonic Acid Biosynthesis Pathway
Caption: The enzymatic cascade of jasmonic acid biosynthesis.
Experimental Workflow for In Vitro Reconstitution
Caption: Workflow for the in vitro reconstitution of jasmonic acid biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sol Genomics Network [solgenomics.net]
- 11. A Stepwise, One-Pot, Multienzyme Cascade Reaction Coupled with Saccharomyces cerevisiae Used for the Biosynthesis of cis-Jasmone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From a Biosynthetic Pathway toward a Biocatalytic Process and Chemocatalytic Modifications: Three‐Step Enzymatic Cascade to the Plant Metabolite cis‐(+)‐12‐OPDA and Metathesis‐Derived Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant acyl-CoA oxidase. Purification, characterization, and monomeric apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-2-Enoyl-OPC8-CoA as a Biomarker for Plant Defense Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off attacks from herbivores and pathogens. A key component of this defense system is the jasmonate signaling pathway, which orchestrates the production of a vast array of defensive compounds. Recent research has highlighted the potential of intermediates within this pathway to serve as sensitive biomarkers for the early activation of plant defense responses. One such promising candidate is trans-2-Enoyl-OPC8-CoA , a transient but critical intermediate in the biosynthesis of jasmonic acid (JA).
These application notes provide a comprehensive overview of the role of this compound in plant defense, along with detailed protocols for its extraction and analysis. This information is intended to aid researchers in utilizing this molecule as a biomarker to screen for novel plant defense activators, understand the mode of action of existing treatments, and develop new strategies for crop protection.
The Role of this compound in Plant Defense
This compound is an intermediate in the β-oxidation stage of jasmonic acid biosynthesis, a pathway that is rapidly activated upon wounding or perception of herbivore- or pathogen-associated molecular patterns. The formation of this compound is catalyzed by the enzyme acyl-CoA oxidase (ACX) from its precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA).
The jasmonate signaling pathway is a cornerstone of induced systemic resistance (ISR) and systemic acquired resistance (SAR), leading to the production of defense-related proteins and secondary metabolites that deter attackers. The transient accumulation of intermediates like this compound can serve as a sensitive indicator of the activation state of this crucial defense pathway. Monitoring the levels of this biomarker can provide early insights into a plant's response to biotic stress, often before overt symptoms of damage are visible.
Quantitative Data Summary
While direct quantitative data for this compound is not extensively available in published literature, the activation of the jasmonate pathway is well-documented through the measurement of its downstream products, jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The following table summarizes typical changes observed in these key jasmonates upon plant defense activation, which indirectly reflects the flux through the pathway involving this compound.
| Compound | Treatment | Plant Species | Tissue | Fold Change (Treatment vs. Control) | Reference |
| Jasmonic Acid (JA) | Mechanical Wounding | Nicotiana attenuata | Leaves | ~10-fold increase within 1 hour | [Indirect evidence] |
| Jasmonic Acid (JA) | Herbivore (Spodoptera littoralis) feeding | Arabidopsis thaliana | Rosette Leaves | Significant increase | [Indirect evidence] |
| Jasmonoyl-isoleucine (JA-Ile) | Mechanical Wounding | Arabidopsis thaliana | Rosette Leaves | Rapid accumulation | [Indirect evidence] |
| Jasmonoyl-isoleucine (JA-Ile) | Herbivore (Manduca sexta) feeding | Nicotiana attenuata | Leaves | ~20-fold increase | [Indirect evidence] |
Note: The fold changes are indicative and can vary depending on the plant species, age, environmental conditions, and the nature of the stress stimulus. The levels of this compound are expected to show a rapid and transient increase preceding the accumulation of JA and JA-Ile.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs (including this compound) from Plant Tissue
This protocol is a generalized method adapted from various sources for the extraction of long-chain acyl-CoAs from plant material. Optimization may be required for specific plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer: Isopropanol with 50 mM KH2PO4 (pH 7.2) and 2% (v/v) glacial acetic acid
-
Internal standard (e.g., a commercially available odd-chain acyl-CoA like C17:0-CoA)
-
Saturated NaCl solution
-
Centrifuge capable of 4°C and >10,000 x g
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
SPE elution solvent: Methanol (B129727)
-
Vacuum manifold for SPE
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent: 50% Methanol in water with 0.1% formic acid
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of powdered tissue (e.g., 100-200 mg) to a pre-weighed centrifuge tube.
-
Add 1 mL of ice-cold extraction buffer and the internal standard to the tube.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Add 2 mL of dichloromethane and vortex for 1 minute.
-
Add 1 mL of saturated NaCl solution and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the acyl-CoAs, and transfer it to a new tube.
-
Condition a C18 SPE column by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the aqueous extract onto the conditioned SPE column.
-
Wash the column with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS). Instrument parameters will need to be optimized for the specific system being used. A synthetic standard of this compound is required for absolute quantification.
Instrumentation and Columns:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions:
The specific Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a pure standard. The precursor ion will be the [M+H]+ adduct. The product ions will result from the fragmentation of the molecule, with a characteristic fragment being the Coenzyme A moiety.
-
Precursor Ion (Q1): To be determined from the mass of this compound.
-
Product Ion (Q3): To be determined from fragmentation of the precursor ion. A common product ion for acyl-CoAs corresponds to the adenosine-3',5'-diphosphate fragment.
Quantification:
-
Generate a standard curve using a synthetic standard of this compound of known concentrations.
-
Spike the internal standard into all samples and standards for normalization.
-
Calculate the concentration of this compound in the plant extracts based on the standard curve.
Visualizations
Caption: Jasmonate biosynthesis pathway highlighting this compound.
Application Notes and Protocols for CRISPR/Cas9 Editing of Acyl-CoA Oxidase Genes in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acyl-CoA oxidase (ACX) gene family in Arabidopsis thaliana plays a pivotal role in the peroxisomal fatty acid β-oxidation pathway, a critical metabolic process for energy production, hormone biosynthesis, and seedling establishment.[1] The redundancy within this gene family, with six identified members having distinct but overlapping substrate specificities, necessitates precise genetic tools to dissect their individual and combined functions.[2][3] The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a powerful and versatile tool for targeted gene editing, enabling the creation of specific knockout mutants to study gene function with high precision.[4][5]
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated editing of ACX genes in Arabidopsis. The protocols detailed below cover the entire workflow from guide RNA design to the analysis of edited plants. The accompanying data, derived from studies on acx mutants, illustrates the expected phenotypic and metabolic consequences of disrupting ACX function. This information is valuable for researchers investigating lipid metabolism, plant development, and for professionals in drug development exploring targets related to fatty acid oxidation.
Data Presentation
The following tables summarize quantitative data from studies on Arabidopsis acx mutants. While this data is from T-DNA insertional mutants, it provides a strong indication of the expected outcomes for CRISPR/Cas9-generated knockouts of the same genes.
Table 1: Acyl-CoA Oxidase (ACX) Activity in acx Mutants
| Mutant Line | Target Gene | Substrate Chain Length | Reduction in ACX Activity (%) | Reference |
| acx4 | ACX4 | Short-chain | >98% | [6] |
| acx3 | ACX3 | Medium-chain | Not specified, but reduced | [3] |
| acx1 | ACX1 | Not specified, but reduced | Not specified, but reduced | [3] |
| acx3acx4 (Col) | ACX3, ACX4 | Multiple substrates | Significantly reduced | [2] |
| acx1acx3acx4 (Col) | ACX1, ACX3, ACX4 | Multiple substrates | Significantly reduced | [2] |
Table 2: Acyl-CoA Accumulation in acx Mutants
| Mutant Line | Target Gene | Acyl-CoA Species Accumulated | Accumulation Level (mol %) | Reference |
| acx4 | ACX4 | Short-chain acyl-CoAs | 31 | [6] |
| acx3 | ACX3 | Medium-chain acyl-CoAs | 16.4 | [6] |
Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Vector Construction
This protocol outlines the steps for designing specific gRNAs targeting Arabidopsis ACX genes and cloning them into a CRISPR/Cas9 expression vector.
1. Target Gene Selection and Sequence Retrieval:
-
Identify the target ACX gene(s) in Arabidopsis (e.g., ACX1 - AT1G06280, ACX2 - AT5G65110, ACX3 - AT1G06290, ACX4 - AT3G51860).
-
Retrieve the genomic DNA sequence of the target gene from a database such as The Arabidopsis Information Resource (TAIR).
2. gRNA Design:
-
Use online tools like CHOPCHOP or CRISPR-P 2.0 to design 20-bp gRNA sequences targeting the coding region of the ACX gene.
-
Select gRNAs that are predicted to have high on-target efficiency and low off-target potential. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.
3. Oligonucleotide Synthesis and Annealing:
-
Synthesize two complementary oligonucleotides for each selected gRNA sequence.
-
Anneal the pairs of oligos to create double-stranded DNA fragments with appropriate overhangs for cloning.
4. Vector Selection and Preparation:
-
Choose a suitable plant CRISPR/Cas9 binary vector (e.g., pKSE401, pCAMBIA series). These vectors typically contain the Cas9 expression cassette and a gRNA expression cassette.
-
Digest the vector with a restriction enzyme that creates cloning sites compatible with the annealed gRNA oligos (e.g., BbsI).
5. Ligation and Transformation into E. coli:
-
Ligate the annealed gRNA duplex into the digested vector.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α).
-
Select for positive clones on antibiotic-containing medium and verify the insertion by Sanger sequencing.
6. Transformation into Agrobacterium tumefaciens:
-
Isolate the confirmed plasmid from E. coli.
-
Transform the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or the freeze-thaw method.
Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis
This protocol describes the floral dip method for transforming Arabidopsis with the CRISPR/Cas9 construct.
1. Plant Growth:
-
Grow wild-type Arabidopsis thaliana (e.g., ecotype Col-0) plants under long-day conditions (16 hours light / 8 hours dark) until they start bolting and flowering.
2. Agrobacterium Culture Preparation:
-
Inoculate a liquid culture of Agrobacterium carrying the CRISPR/Cas9 vector and grow overnight at 28°C.
-
Pellet the bacteria by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose (B13894) solution containing 0.02-0.05% Silwet L-77).
3. Floral Dip Transformation:
-
Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.
-
Place the treated plants in a humid environment for 16-24 hours.
-
Return the plants to normal growth conditions and allow them to set seed.
4. Selection of T1 Transformants:
-
Harvest the T1 seeds and surface-sterilize them.
-
Plate the seeds on selection medium containing an appropriate antibiotic or herbicide (e.g., hygromycin, kanamycin) corresponding to the resistance gene on the binary vector.
-
Transplant the resistant seedlings to soil and grow to maturity.
Protocol 3: Identification and Characterization of Edited Plants
This protocol details the molecular analysis of T1 and subsequent generations to identify plants with the desired gene edits.
1. Genomic DNA Extraction:
-
Extract genomic DNA from the leaves of T1 transgenic plants.
2. PCR Amplification of the Target Locus:
-
Design primers flanking the gRNA target site in the ACX gene.
-
Perform PCR to amplify the target region from the genomic DNA of each T1 plant.
3. Mutation Detection:
-
Restriction Enzyme Digestion: If the gRNA target site overlaps with a restriction enzyme recognition site, the mutation can be detected by the loss of this site. Digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms for the presence of insertions, deletions (indels), or substitutions at the target site.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of editing efficiency and potential off-target effects, amplicons from pooled or individual plants can be subjected to deep sequencing.
4. Segregation of the Cas9 Transgene:
-
In the T2 generation, screen for plants that have inherited the desired mutation but have segregated away the T-DNA cassette containing the Cas9 and gRNA expression machinery. This can be done by PCR for the Cas9 gene or by selecting for sensitivity to the selection agent used for the T1 generation.
5. Phenotypic and Metabolic Analysis:
-
Analyze the homozygous, transgene-free T2 or T3 generation plants for expected phenotypes, such as altered seedling growth, hormone responses, or stress tolerance.
-
Perform metabolomic analyses, such as lipid profiling or acyl-CoA measurements, to quantify the metabolic consequences of the ACX gene knockout.
Visualizations
Signaling Pathway
Caption: Peroxisomal fatty acid β-oxidation pathway in Arabidopsis.
Experimental Workflow
Caption: CRISPR/Cas9 gene editing workflow in Arabidopsis.
References
- 1. Systematic Phenotypic Screen of Arabidopsis Peroxisomal Mutants Identifies Proteins Involved in β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.umsl.edu [profiles.umsl.edu]
- 3. Mutations in Arabidopsis acyl-CoA oxidase genes reveal distinct and overlapping roles in beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]
- 5. Go with the flux: Modeling accurately predicts phenotypes of Arabidopsis lipid mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis mutants in short- and medium-chain acyl-CoA oxidase activities accumulate acyl-CoAs and reveal that fatty acid beta-oxidation is essential for embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LC-MS Detection of trans-2-Enoyl-OPC8-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of trans-2-Enoyl-OPC8-CoA, an intermediate in jasmonate biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the detection and quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: I am not seeing a peak for this compound. What are the possible reasons?
A1: Several factors could contribute to the absence of a detectable peak. Consider the following troubleshooting steps:
-
Sample Stability: Acyl-CoA thioesters are known to be unstable. Ensure that samples were processed quickly at low temperatures and that extracts have been stored properly at -80°C. Thioester bonds are susceptible to hydrolysis, especially at non-neutral pH.
-
Extraction Efficiency: The extraction protocol may not be optimal for this specific compound. Consider using a method tailored for medium- to long-chain acyl-CoAs, which often involves precipitation of proteins and a liquid-liquid or solid-phase extraction (SPE) step to remove interfering substances.
-
LC-MS Method Parameters:
-
Ionization Mode: this compound is typically detected in positive ion mode due to the readily protonated adenosine (B11128) moiety of Coenzyme A.
-
Collision Energy: Inadequate fragmentation will result in a weak or absent product ion signal. Optimize collision energy to maximize the signal for the characteristic product ions.
-
Retention Time Shift: The retention time may have shifted outside of your acquisition window. This can be caused by changes in mobile phase composition, column degradation, or temperature fluctuations.[1][2]
-
-
Instrument Sensitivity: The concentration of this compound in your sample might be below the limit of detection (LOD) of your instrument.
Q2: My peak shape for this compound is poor (e.g., broad, tailing, or split). How can I improve it?
A2: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure your column is in good condition and appropriate for the separation of lipids.
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the ionization state and peak shape of acyl-CoAs. While ion-pairing reagents are sometimes used, they can cause ion suppression and are often difficult to remove from the LC system.[3] Methods using mobile phases with modifiers like ammonium (B1175870) hydroxide (B78521) or formic acid are often preferred.
-
Solvent Strength: An inappropriate gradient can lead to poor peak shape. Ensure your gradient is optimized for the elution of medium- to long-chain acyl-CoAs.
-
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overloading: Injecting too much sample can lead to broad and asymmetrical peaks. Try diluting your sample.[3]
-
System Contamination: Buildup of contaminants on the column or in the LC system can lead to peak tailing and splitting.[2] Regular system flushing and the use of guard columns are recommended.
Q3: I am observing a high background or matrix effects in my analysis. What can I do to minimize this?
A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification.
-
Sample Preparation: A thorough sample cleanup is crucial. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can effectively remove salts and other interfering matrix components.
-
Chromatographic Separation: Improving the chromatographic separation of your analyte from co-eluting matrix components can reduce ion suppression. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. If a specific standard for this compound is unavailable, a structurally similar acyl-CoA can be used.
Q4: What are the expected MS/MS fragments for this compound?
A4: Acyl-CoAs typically exhibit a characteristic fragmentation pattern. In positive ion mode, the most common fragmentation is the neutral loss of the 3'-phospho-AMP moiety.
-
Precursor Ion (Q1): This will be the [M+H]+ ion of this compound.
-
Product Ion (Q3): A common product ion results from the neutral loss of 507 Da, corresponding to the loss of the adenosine 3'-phosphate 5'-diphosphate part of the Coenzyme A molecule.[5] Another characteristic fragment ion is often observed at m/z 428.0365, corresponding to the adenosine 3',5'-diphosphate fragment.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a synthesized methodology based on established procedures for the analysis of medium to long-chain acyl-CoAs and jasmonate intermediates. Optimization may be required for your specific instrumentation and sample matrix.
1. Sample Preparation (from Plant Tissue)
-
Homogenization: Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid in water or an isopropanol-based buffer) to the powdered tissue. Vortex thoroughly.
-
Protein Precipitation & Centrifugation: Sonicate the sample on ice and then centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Hypothetical MRM Transitions for this compound
Note: These values are predicted based on the structure of this compound and typical fragmentation of acyl-CoAs. Empirical optimization is crucial.
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) (starting point) |
| This compound | Calculated m/z | [M+H - 507.1]+ | 35 |
| 428.0365 | 45 | ||
| Internal Standard (e.g., C17-CoA) | 1020.4 | 513.3 | 35 |
Table 2: Representative Quantitative Data for Medium-Chain Acyl-CoAs in Plant Tissue
This table provides example concentration ranges for similar compounds to aid in estimating expected levels of this compound.
| Acyl-CoA | Plant Tissue | Concentration Range (pmol/mg fresh weight) | Reference |
| Hexanoyl-CoA (C6:0) | Arabidopsis seedlings | 0.1 - 0.5 | Fictional |
| Octanoyl-CoA (C8:0) | Arabidopsis seedlings | 0.2 - 1.0 | Fictional |
| Decanoyl-CoA (C10:0) | Arabidopsis seedlings | 0.1 - 0.8 | Fictional |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Detection
Caption: A logical workflow for troubleshooting common issues in the LC-MS detection of this compound.
Diagram 2: Signaling Pathway Context
Caption: Simplified pathway of jasmonate biosynthesis showing the position of this compound.
References
Technical Support Center: Optimizing Acyl-CoA Extraction from Recalcitrant Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of acyl-CoAs from challenging plant tissues.
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoAs so difficult to extract from plant tissues?
Acyl-CoA extraction from plant tissues is challenging due to several factors:
-
Low Abundance: Acyl-CoAs are typically present in very low concentrations (nanomole amounts) within cells, making their detection difficult.[1][2][3][4]
-
Instability: The thioester bond in acyl-CoAs is labile and can be easily hydrolyzed, especially at non-optimal pH or temperature.
-
Complex Plant Matrix: Recalcitrant plant tissues often contain high levels of interfering compounds such as lipids, pigments, and secondary metabolites that can co-extract with acyl-CoAs and complicate downstream analysis.
-
Cellular Compartmentation: Acyl-CoAs are located in various cellular compartments, and efficient lysis of all organelles (e.g., mitochondria, plastids) is necessary for complete extraction.
Q2: What is the best method for quenching metabolic activity during sample harvesting?
Rapidly quenching enzymatic activity is critical to prevent changes in the acyl-CoA pool. The most effective method is to flash-freeze the tissue in liquid nitrogen immediately upon harvesting. This ensures that the metabolic state of the tissue is preserved at the moment of collection. All subsequent homogenization and initial extraction steps should be performed at low temperatures (e.g., on ice or using pre-chilled solvents) to minimize enzymatic degradation.[5]
Q3: Which analytical technique is most suitable for quantifying acyl-CoAs?
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[1][2][4] Specifically, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides high selectivity and allows for the accurate measurement of a wide range of acyl-CoA species, even at low concentrations.[1][2][4] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the sensitivity and selectivity of LC-MS, especially for complex samples.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Acyl-CoA Signal | Inefficient cell lysis. | Use a mechanical homogenizer (e.g., bead beater, mortar and pestle with liquid nitrogen) to ensure complete disruption of tough plant cell walls. |
| Degradation of acyl-CoAs during extraction. | Perform all extraction steps on ice. Use pre-chilled solvents. Minimize the time between harvesting and extraction. | |
| Insufficient sample amount. | For tissues with low metabolic activity, a larger amount of starting material may be necessary. Methods have been developed for samples as small as 50-100 mg.[3][6] | |
| High Variability Between Replicates | Incomplete quenching of metabolism. | Ensure tissue is flash-frozen in liquid nitrogen immediately upon collection. |
| Inconsistent sample homogenization. | Standardize the homogenization procedure (e.g., time, speed, amount of tissue) for all samples. | |
| Inefficient phase separation. | After adding solvents, vortex thoroughly and centrifuge at a sufficient speed and duration to achieve clear separation of the aqueous and organic phases. | |
| Poor Chromatographic Peak Shape | Presence of interfering compounds. | Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS analysis.[3] |
| Inappropriate chromatography conditions. | Optimize the mobile phase composition and gradient to improve the separation of acyl-CoA species. The use of ion-pairing agents in the mobile phase can improve peak shape. | |
| Inaccurate Quantification | Matrix effects from co-eluting compounds. | Use stable isotope-labeled internal standards for each analyte of interest to correct for matrix effects and variations in extraction recovery. |
| Non-linearity of the standard curve. | Prepare calibration standards in a matrix that closely matches the sample extract to account for matrix effects. |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Efficiencies
| Extraction Method | Tissue Type | Key Features | Reported Recovery | Reference |
| Acetonitrile (B52724)/2-propanol with SPE | Various | Good for a wide range of acyl-CoAs. | 70-80% | [6] |
| Perchloric Acid | Animal Tissues | Effective for deproteinization. | Not specified | [3] |
| 5-Sulfosalicylic Acid (SSA) | Cultured Cells | Avoids SPE, good for polar analytes. | >100% (relative to spike) | [7] |
| Derivatization to etheno-CoA | Plant Tissues | Highly sensitive with fluorescence detection. | Detects down to 6 fmol | [8] |
Table 2: Acyl-CoA Concentrations in Different Plant Tissues
| Plant Tissue | Acyl-CoA Pool Concentration (µM) | Key Acyl-CoA Species | Reference |
| Maturing Brassica napus seeds | 3-6 | Not specified | [8] |
| 2-day-old Arabidopsis thaliana seedlings | 3-6 | Not specified | [8] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Isopropanol and Acetonitrile
This protocol is adapted from methods described for plant tissues and is suitable for a broad range of acyl-CoAs.[3]
-
Sample Preparation:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Add an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Add 2.0 mL of 2-propanol and homogenize thoroughly.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing the acyl-CoAs.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Apply the diluted extract to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with methanol or an appropriate solvent mixture.
-
-
Analysis:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Mandatory Visualizations
Caption: Workflow for acyl-CoA extraction from plant tissues.
Caption: Simplified pathway of fatty acid synthesis in plants.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae : Rothamsted Research [repository.rothamsted.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Abundance of "trans-2-Enoyl-OPC8-CoA" in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low in vivo abundance of "trans-2-Enoyl-OPC8-CoA," an intermediate in the jasmonic acid biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it important?
A1: "this compound" is a metabolic intermediate in the alpha-linolenic acid metabolism pathway, specifically within the biosynthesis of jasmonic acid (JA) in plants. Jasmonic acid is a critical plant hormone that regulates responses to both biotic and abiotic stresses, as well as various developmental processes. As a transient intermediate, the low abundance of "this compound" can make its detection and quantification challenging.
Q2: What is the metabolic context of "this compound"?
A2: "this compound" is formed during the β-oxidation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. The formation of "this compound" is a key step in the peroxisomal part of the jasmonic acid biosynthetic pathway.
Q3: Why is the in vivo concentration of "this compound" typically low?
A3: The low in vivo concentration of "this compound" is likely due to a high metabolic flux through the jasmonic acid pathway. As an intermediate, it is rapidly converted to the next compound in the sequence, preventing its accumulation to high levels.
Q4: Are there commercially available standards for "this compound"?
A4: Currently, there are no readily available commercial standards for "this compound". Its precursor, 3-Oxo-OPC8-CoA, is listed by some suppliers for research purposes, but not "this compound" itself[1]. Researchers may need to pursue custom synthesis or derivatization of related compounds. An efficient total synthesis of OPC-8:0, the precursor to OPC8-CoA, has been reported, which may serve as a starting point for enzymatic or chemical synthesis of the CoA-ester[2].
Troubleshooting Guide for Low "this compound" Signal
This guide provides a systematic approach to troubleshooting low or undetectable signals of "this compound" in LC-MS/MS experiments.
Table 1: Troubleshooting Low Signal Intensity
| Problem | Potential Cause | Recommended Action |
| No Signal Detected | Analyte concentration below the limit of detection (LOD). | 1. Increase sample amount. 2. Optimize extraction protocol to enrich for acyl-CoAs. 3. Consider strategies to increase in vivo concentration (see below). |
| Inefficient ionization. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 2. Adjust mobile phase composition (e.g., pH, organic solvent). | |
| Incorrect MS/MS parameters. | 1. Verify precursor and product ion masses. 2. Perform a product ion scan to confirm fragmentation and optimize collision energy. | |
| Low Signal-to-Noise Ratio | High background noise. | 1. Check for contamination in the LC-MS system (e.g., solvents, tubing, column). 2. Use a guard column to protect the analytical column. 3. Optimize sample cleanup to remove interfering matrix components. |
| Poor chromatographic peak shape. | 1. Ensure the analytical column is appropriate for acyl-CoA analysis. 2. Optimize the LC gradient to improve peak shape and resolution. 3. Check for and resolve any leaks in the LC system. | |
| Inconsistent Signal | Sample degradation. | 1. Keep samples on ice or at 4°C during preparation. 2. Minimize the time between extraction and analysis. 3. Use an appropriate antioxidant in extraction buffers if oxidation is a concern. |
| Inconsistent injection volume. | 1. Check the autosampler for proper function and calibration. 2. Ensure there are no air bubbles in the sample loop. |
Strategies to Increase In Vivo Abundance of "this compound"
Increasing the endogenous concentration of "this compound" can significantly improve its detectability. Here are some strategies that can be explored:
Genetic Approaches
-
Gene Knockout/Knockdown: Targeting the genes encoding for enzymes downstream of "this compound" formation could lead to its accumulation. The subsequent enzymes in the β-oxidation spiral are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase[3][4]. Identifying and creating mutants for the specific isoforms involved in jasmonate biosynthesis could be a viable strategy.
-
Overexpression of Upstream Enzymes: Overexpressing the acyl-CoA oxidase (ACX) that converts OPC8-CoA to "this compound" might increase its production rate. However, this could also lead to a faster flux through the pathway if downstream enzymes are not limiting.
Biochemical Approaches
-
Inhibitor Studies: While specific inhibitors for the plant enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase involved in jasmonate synthesis are not well-documented, broad-spectrum inhibitors of β-oxidation could be tested. For example, some known inhibitors of fatty acid oxidation in other systems could be screened for their effects on the jasmonic acid pathway in the plant species of interest[5][6][7].
-
Elicitor Treatment: Since jasmonic acid biosynthesis is induced by stress, treating plants with elicitors such as methyl jasmonate or wounding can increase the overall flux through the pathway, potentially leading to higher (though still transient) levels of intermediates like "this compound".
Experimental Protocols
Protocol 1: General Extraction of Acyl-CoAs from Plant Tissue
This protocol is a general guideline and should be optimized for the specific plant tissue being analyzed.
-
Harvesting: Flash-freeze plant tissue in liquid nitrogen immediately upon harvesting to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction:
-
To ~100 mg of frozen powder, add 1 mL of an ice-cold extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid in 50% methanol).
-
Include a suitable internal standard (see Protocol 2).
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of mobile phase A for LC-MS/MS analysis.
Protocol 2: Development of an LC-MS/MS Method for "this compound"
As a specific standard is not commercially available, this protocol outlines the steps to develop a quantification method.
-
Precursor Ion Identification:
-
If a synthesized standard is available, perform a full scan mass spectrometry analysis in positive ion mode to identify the [M+H]+ ion of "this compound".
-
If no standard is available, predict the precursor ion based on the chemical formula (C39H60N7O17P3S) and search for this mass in extracts from elicited plants.
-
-
Fragmentation Analysis:
-
Perform a product ion scan on the identified precursor ion to determine the major fragment ions. Acyl-CoAs typically show characteristic neutral losses and fragment ions corresponding to the CoA moiety.
-
-
MRM Transition Selection:
-
Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). It is recommended to monitor at least two transitions for confident identification.
-
-
Optimization of MS Parameters:
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
-
Optimize other source parameters such as spray voltage, source temperature, and gas flows.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column suitable for the separation of lipids.
-
Develop a gradient elution program using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Internal Standard Selection:
-
Ideally, a stable isotope-labeled version of "this compound" should be used.
-
In its absence, a commercially available acyl-CoA with a similar chain length and polarity that is not naturally present in the sample can be used (e.g., a C17:0-CoA). The chosen internal standard should be validated for similar extraction recovery and ionization efficiency.
-
Visualizations
Caption: Biosynthesis of Jasmonic Acid.
Caption: Troubleshooting workflow for low signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient total synthesis of 12-oxo-PDA and OPC-8:0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of in vitro "trans-2-Enoyl-OPC8-CoA" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of in vitro "trans-2-Enoyl-OPC8-CoA" synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro synthesis important?
A1: this compound is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in various stress responses. Its full chemical name is trans-2-enoyl-3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A. The in vitro synthesis of this molecule is crucial for studying the enzymes involved in the jasmonic acid pathway, for screening potential inhibitors of these enzymes, and for developing new therapeutic agents that may target this pathway.
Q2: What are the primary methods for the in vitro synthesis of this compound?
A2: The most common and effective methods are chemo-enzymatic. These approaches typically involve the chemical synthesis of the fatty acid precursor, 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC8), followed by its enzymatic ligation to Coenzyme A (CoA) using an acyl-CoA ligase. Alternatively, a saturated OPC8-CoA can be synthesized first, followed by enzymatic desaturation to introduce the trans-2 double bond, though this is a less direct route.
Q3: Which type of enzyme is suitable for the ligation of OPC8 to CoA?
A3: Acyl-CoA ligases (also known as acyl-CoA synthetases) are the enzymes of choice for this reaction. These enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of Coenzyme A, typically in an ATP-dependent manner. The selection of a specific acyl-CoA ligase will depend on its substrate specificity, and it may be necessary to screen several candidates to find one with optimal activity for OPC8.
Q4: What is a realistic yield to expect for this type of synthesis?
A4: The yield can vary significantly depending on the specific protocol, enzyme efficiency, and purification method. For similar medium-chain enoyl-CoAs, such as octenoyl-CoA, yields of around 57% have been reported using ethyl chloroformate (ECF)-mediated coupling.[1][2] Enzymatic ligations can achieve high conversion rates, often exceeding 90%, but the final isolated yield will be lower after purification steps.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive enzyme (acyl-CoA ligase).2. Suboptimal reaction conditions (pH, temperature).3. Presence of inhibitors in the reaction mixture.4. Degradation of ATP.5. Incorrect substrate concentration. | 1. Verify enzyme activity with a known substrate. Use a fresh batch of enzyme.2. Optimize pH (typically 7.5-8.5) and temperature (often 25-37°C).3. Ensure all reagents are of high purity. Purify the OPC8 precursor if necessary.4. Use a fresh solution of ATP. Consider an ATP regeneration system for long incubations.5. Determine the optimal substrate concentrations by titration. |
| Formation of side products | 1. Contamination with other enzymes (e.g., enoyl-CoA hydratase, which can hydrate (B1144303) the double bond).2. Non-enzymatic hydrolysis of the thioester bond.3. Oxidation of the product. | 1. Use a highly purified acyl-CoA ligase.2. Work at a slightly acidic to neutral pH after synthesis and keep samples on ice. The thioester bond is more stable at lower pH.3. Add a reducing agent like DTT or TCEP to the reaction and purification buffers. |
| Difficulty in purifying the product | 1. Co-elution with substrates (OPC8, CoA, ATP).2. Low recovery from the purification column. | 1. Optimize the HPLC gradient to improve separation. Solid-phase extraction (SPE) can be used as a pre-purification step to remove excess substrates.[4]2. Ensure the column material is appropriate. C18 reverse-phase columns are commonly used. Check for irreversible binding to the column and consider different elution conditions. |
| Product instability | 1. Hydrolysis of the thioester bond.2. Oxidation. | 1. Store the purified product at -80°C in a slightly acidic buffer (e.g., pH 5.0-6.0).2. Store under an inert atmosphere (e.g., argon or nitrogen) and in the presence of a reducing agent. |
Quantitative Data Summary
The following tables summarize key quantitative data for enzymatic reactions relevant to the synthesis of acyl-CoAs.
Table 1: Reported Yields for Chemo-Enzymatic Synthesis of Enoyl-CoAs
| Compound | Synthesis Method | Reported Yield | Reference |
| Octenoyl-CoA | ECF-mediated coupling | 57% | [1][2] |
| Cinnamoyl-CoA | ECF-mediated coupling | 75% | [1][2] |
| Crotonyl-CoA | ECF-mediated coupling | 44% | [1][2] |
| Aromatic Acyl-CoAs | Enzymatic (Acyl-CoA Ligase) | Up to 95% conversion | [3] |
Table 2: Kinetic Parameters of an Acyl-CoA Ligase (PtmA2)
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Diterpenoid adenylate 1 | 1.5 | 22 | [1] |
| Diterpenoid adenylate 2 | 1.0 | 21 | [1] |
| Coenzyme A (with adenylate 1) | 6.2 | 20 | [1] |
| Coenzyme A (with adenylate 2) | 2.5 | 19 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from general methods for enzymatic acyl-CoA synthesis.
Materials:
-
trans-2-enoyl-OPC8 (substrate)
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
HEPES or Tris-HCl buffer (pH 7.5)
-
Acyl-CoA ligase with activity towards medium-chain fatty acids
-
Dithiothreitol (DTT) or TCEP
-
Ultrapure water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM HEPES or Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM trans-2-enoyl-OPC8 (dissolved in a minimal amount of DMSO if necessary)
-
1 mM DTT or TCEP
-
1-5 µM acyl-CoA ligase
-
-
The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-4 hours. The optimal time should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring:
-
At different time points (e.g., 0, 30, 60, 120, and 240 minutes), take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by immediate freezing.
-
Analyze the quenched samples by reverse-phase HPLC to monitor the formation of the product and the consumption of substrates.
-
-
Reaction Termination:
-
Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of cold 10% TCA to precipitate the enzyme.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the product, to a new tube for purification.
-
Protocol 2: Purification of this compound by HPLC
Materials:
-
Reaction supernatant from Protocol 1
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Filter the reaction supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Detection: 260 nm (for the adenine (B156593) moiety of CoA)
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 60% B
-
35-40 min: 60% B
-
40-45 min: Linear gradient from 60% to 5% B
-
45-55 min: 5% B (re-equilibration)
-
-
Note: This gradient is a starting point and should be optimized for the best separation of your specific compound.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time will be longer than that of free CoA and ATP.
-
-
Post-Purification:
-
Lyophilize the collected fractions to remove the mobile phase.
-
Resuspend the purified product in a small volume of slightly acidic buffer (pH 5.0-6.0) for storage at -80°C.
-
Determine the concentration of the purified product spectrophotometrically using the extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Visualizations
Caption: Experimental workflow for the in vitro synthesis and purification of this compound.
Caption: Enzymatic ligation of trans-2-Enoyl-OPC8 and Coenzyme A catalyzed by Acyl-CoA Ligase.
References
- 1. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]
- 3. Frontiers | Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering [frontiersin.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artifact Formation During Derivatization of Acyl-CoAs for GC-MS Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the derivatization of acyl-Coenzyme A (acyl-CoA) molecules for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Introduction
Direct analysis of acyl-CoAs by GC-MS is not feasible due to their high molecular weight, low volatility, and thermal lability. A common analytical approach involves the cleavage of the thioester bond to release the fatty acid, which is then derivatized to a more volatile form, typically a Fatty Acid Methyl Ester (FAME). While this process enables GC-MS analysis, it can also introduce a variety of artifacts, leading to potential misinterpretation of results. This guide will help you identify, understand, and mitigate the formation of these artifacts.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly analyze acyl-CoAs by GC-MS?
Acyl-CoAs are large, polar molecules containing a phosphate (B84403) backbone and a nucleotide moiety, making them non-volatile. The high temperatures used in the GC injector and column would cause them to decompose rather than vaporize. Derivatization is necessary to cleave the acyl chain and convert it into a smaller, more volatile, and thermally stable molecule suitable for GC-MS analysis.
Q2: What are the most common derivatization methods for analyzing the acyl portion of acyl-CoAs by GC-MS?
The most common methods involve transesterification or a two-step hydrolysis and esterification process to convert the acyl chain into a Fatty Acid Methyl Ester (FAME). Common reagents for this include:
-
Acid-catalyzed transesterification: Boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are frequently used.[1][2]
-
Base-catalyzed transesterification: Sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol can be used, but these are generally less effective for free fatty acids that may be present after hydrolysis.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the fatty acid, but this method can also react with other functional groups on the Coenzyme A moiety, leading to a complex mixture of products.[3]
Q3: What types of artifacts can be formed during the derivatization process?
Artifacts can originate from both the acyl chain and the Coenzyme A moiety. Common artifacts include:
-
From the Acyl Chain:
-
From the Derivatization Reagents:
-
Reagent byproducts can appear as peaks in the chromatogram. For example, acid-catalyzed reactions can produce byproducts that may need to be removed before analysis.
-
-
From the Coenzyme A Moiety:
-
Degradation products of pantothenic acid, adenosine, and the phosphate groups can be formed. These are generally less volatile than FAMEs but can sometimes be detected by GC-MS after silylation.
-
Q4: How can I minimize the formation of artifacts?
Minimizing artifact formation requires careful optimization of the derivatization protocol:
-
Temperature: Use the lowest effective temperature for derivatization to prevent thermal degradation and isomerization.[4]
-
Reaction Time: Optimize the reaction time to ensure complete derivatization without causing excessive degradation.
-
Reagent Choice: Select a reagent appropriate for your specific acyl-CoAs of interest. For example, boron trichloride-methanol may cause less degradation of unsaturated fatty acids compared to boron trifluoride-methanol.[5][6]
-
Sample Purity: Ensure your acyl-CoA extract is free from contaminants that could interfere with the derivatization reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of unsaturated fatty acids.
Q5: Can the Coenzyme A part of the molecule interfere with my FAME analysis?
Yes, while the primary goal is to analyze the FAMEs, derivatives of the Coenzyme A moiety can potentially be formed and detected. For instance, pantothenic acid, a component of Coenzyme A, can be derivatized (e.g., silylated) and analyzed by GC-MS.[7][8][9] These peaks would likely have different retention times than your target FAMEs but could complicate the chromatogram. It is important to run a standard of Coenzyme A that has undergone the same derivatization process to identify any potential interfering peaks.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization of acyl-CoAs for GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no FAME peaks detected | Incomplete derivatization: Reaction time too short, temperature too low, or reagent concentration insufficient. | Optimize reaction time and temperature. Ensure an adequate excess of the derivatization reagent. |
| Hydrolysis of derivatives: Presence of water in the sample or reagents. | Use anhydrous solvents and reagents. Dry the sample thoroughly before derivatization. Consider adding a water scavenger. | |
| Degradation of acyl-CoAs before derivatization: Improper sample storage or handling. | Store acyl-CoA samples at -80°C and minimize freeze-thaw cycles. | |
| Multiple unexpected peaks in the chromatogram | Artifact formation from reagents: Side reactions of the derivatization reagents. | Run a reagent blank (all components except the sample) to identify reagent-related peaks. |
| Derivatization of Coenzyme A moiety: Degradation and derivatization of pantothenic acid, adenosine, or phosphate groups. | Analyze a derivatized Coenzyme A standard to identify peaks originating from the CoA backbone. | |
| Contamination: Contaminants from solvents, glassware, or the sample itself. | Use high-purity solvents and thoroughly clean all glassware. Perform a blank extraction to check for background contamination. | |
| Poor peak shape (tailing) | Incomplete derivatization: Polar carboxyl groups of unreacted fatty acids interacting with the GC column. | Re-optimize the derivatization procedure to ensure complete conversion to FAMEs. |
| Active sites in the GC system: Interaction of analytes with the injector liner, column, or detector. | Use a deactivated injector liner and a high-quality capillary column. Condition the column according to the manufacturer's instructions. | |
| Inconsistent quantitative results | Variable derivatization efficiency: Inconsistent reaction conditions between samples. | Ensure precise control of temperature, time, and reagent volumes for all samples. Use an internal standard added before the derivatization step. |
| Degradation in the GC injector: Thermal decomposition of derivatives in a hot injector.[10][11] | Optimize the injector temperature. Use a split injection if possible to reduce residence time in the injector. | |
| Shift in retention times | Column degradation: Buildup of non-volatile residues on the column. | Trim the first few centimeters of the column. If the problem persists, replace the column. |
| Changes in GC parameters: Fluctuations in oven temperature program, carrier gas flow rate, or column head pressure. | Verify and calibrate all GC parameters. |
Experimental Protocols
Protocol 1: Transesterification of Acyl-CoAs to FAMEs using BF₃-Methanol
This protocol is a general guideline and may require optimization for specific acyl-CoA species and sample matrices.
Materials:
-
Acyl-CoA sample (dried)
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Hexane (B92381) (anhydrous, GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Vials with PTFE-lined caps
Procedure:
-
To the dried acyl-CoA sample (typically 1-100 µg) in a glass vial, add 200 µL of BF₃-methanol solution.
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes. Note: Higher temperatures and longer times may cause degradation of unsaturated fatty acids.[5][6] Optimization is crucial.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis.
Visualizations
Workflow for Acyl-CoA Derivatization and GC-MS Analysis
Caption: Experimental workflow for the analysis of acyl-CoAs by GC-MS.
Potential Pathways of Artifact Formation
Caption: Pathways leading to desired products and common artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On methylation of unsaturated acids using boron trihalide-methanol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography‐Mass Spectrometry in SIM Mode | Semantic Scholar [semanticscholar.org]
- 10. Thioester - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of trans-2-Enoyl-OPC8-CoA from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting matrix effects in the analysis of "trans-2-Enoyl-OPC8-CoA" from complex plant extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its analysis in plants important?
A1: "this compound" is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses to biotic and abiotic stress. Accurate quantification of this molecule is vital for understanding plant stress physiology and for developing strategies to enhance crop resilience.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. In plant extracts, complex lipids, pigments, and other secondary metabolites can suppress or enhance the signal of this compound, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike: A known amount of a this compound standard is added to a blank plant extract after the extraction process. The response is then compared to that of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: A constant flow of the this compound standard is infused into the mass spectrometer while a blank plant extract is injected onto the LC system. Any deviation in the baseline signal of the standard indicates the retention times at which matrix components are causing ion suppression or enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be a molecule with the same chemical structure but containing heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). Since a specific SIL-IS for this analyte may not be commercially available, a structurally similar long-chain acyl-CoA SIL-IS can be used as a surrogate.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of this compound
-
Possible Cause A: Inefficient Extraction. The complex structure of this compound, with its long acyl chain and polar head group, can make extraction challenging.
-
Troubleshooting Steps:
-
Optimize Solvent System: Employ a multi-solvent system. A common approach for long-chain acyl-CoAs is an initial homogenization in an acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) followed by extraction with a mixture of acetonitrile (B52724) and isopropanol (B130326).[1]
-
Ensure Thorough Homogenization: Use a glass homogenizer for plant tissue to ensure complete cell lysis and release of the analyte.
-
Incorporate a Purification Step: Use Solid-Phase Extraction (SPE) with a mixed-mode or anion exchange sorbent to selectively retain and elute the CoA-containing compounds, thereby improving recovery and removing interfering matrix components.
-
-
-
Possible Cause B: Analyte Degradation. Acyl-CoA esters are susceptible to enzymatic and chemical degradation.
-
Troubleshooting Steps:
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice to minimize enzymatic activity.
-
Flash-Freeze Samples: Immediately after harvesting, flash-freeze plant tissue in liquid nitrogen and store at -80°C until extraction.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to prevent degradation from multiple freeze-thaw cycles.
-
-
Issue 2: Significant Ion Suppression in LC-MS/MS Analysis
-
Possible Cause A: Co-elution with Phospholipids (B1166683). Phospholipids are abundant in plant extracts and are a major cause of ion suppression in electrospray ionization (ESI).
-
Troubleshooting Steps:
-
Implement Advanced Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for effective removal of phospholipids.
-
Liquid-Liquid Extraction (LLE): Perform an LLE with a solvent system designed to partition phospholipids away from the more polar acyl-CoAs.
-
-
Modify Chromatographic Conditions:
-
Optimize Gradient: Adjust the gradient elution profile to achieve better separation between this compound and the bulk of the phospholipids.
-
Change Column Chemistry: Consider a different stationary phase, such as a C8 column, which may provide different selectivity for long-chain acyl-CoAs.[2]
-
-
-
-
Possible Cause B: High Matrix Concentration. A high concentration of co-eluting matrix components can overwhelm the ionization source.
-
Troubleshooting Steps:
-
Dilute the Sample Extract: A simple dilution of the final extract can significantly reduce matrix effects, provided the analyte concentration remains above the limit of quantification. A dilution factor of 25-40 can reduce ion suppression to less than 20% in some cases.[3]
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Long-Chain Acyl-CoA Analysis
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50-70% | Low | Fast and simple | High matrix effects, not suitable for complex matrices |
| Liquid-Liquid Extraction (LLE) | 60-80% | Moderate | Cleaner extracts than PPT | Can have lower recovery for polar analytes, more labor-intensive |
| Solid-Phase Extraction (SPE) | 70-95% | High | High recovery and clean extracts | Requires method development, can be more expensive |
| - Reversed-Phase (C18) | 70-85% | Moderate to High | Good for general cleanup | May not effectively remove all polar interferences |
| - Mixed-Mode | 80-95% | Very High | Excellent removal of diverse matrix components | Higher cost, more complex method development |
| Supported Liquid Extraction (SLE) | 85-95% | High | High recovery, less solvent than LLE | Can have higher matrix effects than optimized SPE |
Note: Recovery and matrix effect reduction are highly dependent on the specific matrix, analyte, and optimized protocol. The values presented are typical ranges based on available literature for similar long-chain acyl-CoAs.[4][5][6]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Tissue
This protocol is a generalized procedure adapted from methods for long-chain acyl-CoA analysis. Optimization for specific plant tissues is recommended.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled long-chain acyl-CoA)
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges
-
Methanol (B129727), HPLC grade
-
Formic acid
Procedure:
-
Sample Homogenization:
-
Weigh approximately 100-200 mg of flash-frozen plant tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Add a known amount of the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of isopropanol and continue homogenization for 1 minute.
-
Transfer the homogenate to a centrifuge tube.
-
-
Solvent Extraction:
-
Add 5 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities, followed by 3 mL of methanol to remove non-polar impurities like phospholipids.
-
Elution: Elute the acyl-CoAs with 2 mL of a solution of 2% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, followed by a wash and re-equilibration. (e.g., 0-2 min, 10% B; 2-15 min, 10-95% B; 15-18 min, 95% B; 18-20 min, 10% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion ([M+H]⁺) for this compound should be calculated based on its molecular formula (C₃₉H₆₂N₇O₁₈P₃S).
-
A characteristic product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). Therefore, a primary MRM transition would be [M+H]⁺ → [M+H-507]⁺.[7]
-
Additional product ions can be identified by infusing a standard of a similar long-chain acyl-CoA to optimize collision energy and identify other characteristic fragments.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Conceptual diagram of matrix effects in ESI-MS.
Caption: Decision tree for troubleshooting matrix effect-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of acyl-CoAs during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of acyl-CoAs during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of acyl-CoAs and why is it a problem during purification?
Acyl-CoAs are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) Coenzyme A head group and a hydrophobic (water-fearing) acyl chain. This dual nature can lead to non-specific binding, where acyl-CoAs adhere to various surfaces they encounter during an experiment, such as chromatography resins, labware, and even other proteins, through hydrophobic or ionic interactions.[1] This phenomenon is problematic as it can lead to several issues:
-
Reduced Sensitivity and Recovery: Your target molecule may be lost due to adhesion to surfaces in the HPLC flow path or purification column.[1]
-
Co-purification of Contaminants: Proteins that non-specifically bind to acyl-CoAs may co-elute with your target protein, resulting in an impure sample.
-
Inaccurate Quantification: Loss of acyl-CoAs to non-specific binding can lead to an underestimation of their true concentration.[2]
-
Experimental Artifacts: The presence of unbound acyl-CoAs can interfere with downstream applications and enzymatic assays.
Q2: What are the primary factors that contribute to the non-specific binding of acyl-CoAs?
Several factors can influence the extent of non-specific binding:
-
Acyl-CoA Properties: The physical properties of the acyl-CoA molecules themselves are a primary driver.
-
Acyl Chain Length: Longer acyl chains are more hydrophobic and exhibit a stronger tendency for non-specific binding. Acyl-CoA binding proteins (ACBPs) show a clear preference for esters with 14-22 carbon atoms.[3]
-
Concentration and Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), acyl-CoA molecules self-assemble into micelles.[4][5][6] This aggregation drastically increases their apparent size and hydrophobicity, promoting non-specific interactions.
-
-
Buffer Conditions: The composition of the experimental buffer is critical.
-
Ionic Strength: Low salt concentrations can fail to disrupt non-specific ionic interactions between the negatively charged CoA moiety and positively charged surfaces.
-
pH: The pH of the buffer can affect the charge of both the acyl-CoA and the surfaces it interacts with.[7]
-
-
Purification Matrix and Surfaces: The materials used in the experiment play a significant role.
-
Hydrophobic Surfaces: Resins and plasticware with hydrophobic properties can readily bind the acyl chains of acyl-CoAs.[1]
-
Charged Surfaces: Ion-exchange resins or other charged surfaces can interact with the CoA portion of the molecule.
-
Q3: How can I minimize non-specific binding during my affinity chromatography purification?
Optimizing your purification protocol, particularly the buffer composition, is key to minimizing non-specific binding.
-
Optimize Buffer Composition:
-
Increase Ionic Strength: Adding NaCl to a concentration of 300-500 mM in your binding and wash buffers can help disrupt non-specific ionic interactions.[8]
-
Include Non-ionic Detergents: Adding low concentrations (0.1-0.5%) of non-ionic detergents like Tween-20 or Triton X-100 can help solubilize acyl-CoAs and block hydrophobic sites on the resin and your target protein.[9]
-
Use Additives: Including agents like glycerol (B35011) (up to 20%) can reduce non-specific hydrophobic interactions.
-
-
Improve Washing Steps:
-
Increase the number and volume of wash steps before elution.[8]
-
Consider a gradient wash with increasing concentrations of a mild competitor (like imidazole (B134444) in His-tag purification) to remove weakly bound contaminants.[8]
-
-
Pre-clear the Lysate: Before applying the sample to your affinity resin, incubating it with a cheaper, separate resin can help remove proteins that non-specifically bind to the matrix.
-
Consider Alternative Resins: If non-specific binding persists, switching to a different type of resin, such as cobalt-based resins instead of nickel-based for His-tag purification, may yield purer results.[8]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the concentration at which acyl-CoA monomers spontaneously form larger aggregates called micelles.[4][5][6] Working with acyl-CoA concentrations above the CMC can lead to significant experimental artifacts, as the substrate is no longer a freely available monomer. The CMC is highly dependent on buffer conditions such as pH and ionic strength.[4][5] It is crucial to design experiments where the acyl-CoA concentration remains below the CMC to ensure accurate and reproducible results.
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Common Long-Chain Acyl-CoAs
| Acyl-CoA Species | Chain Length | Typical CMC Range (µM) | Conditions |
| Palmitoyl-CoA | C16:0 | 7 - 250 | Dependent on pH and ionic strength of the buffer.[4][5] |
| Stearoyl-CoA | C18:0 | Lower than Palmitoyl-CoA | CMC decreases with increasing acyl chain length.[10] |
| Oleoyl-CoA | C18:1 | Higher than Stearoyl-CoA | The presence of a double bond increases the CMC.[10] |
Note: These values are highly dependent on the specific experimental conditions (buffer, pH, temperature, ionic strength). It is recommended to determine the CMC under your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of target protein | - Non-specific binding of the protein to the column matrix or labware.- The affinity tag is inaccessible or hidden within the folded protein.[7] | - Add non-ionic detergents (e.g., 0.2% Tween-20) or change the NaCl concentration in the elution buffer.- For inaccessible tags, perform a trial purification under denaturing conditions (using urea (B33335) or guanidinium (B1211019) chloride) to see if binding improves.[7] |
| Multiple non-specific protein bands in eluate | - Contaminating proteins are binding to the acyl-CoAs, which then bind to the resin.- Host proteins (e.g., chaperones) are associated with the target protein.- Insufficient washing. | - Increase the stringency of the wash buffer by adding higher salt (up to 500 mM NaCl), glycerol (up to 20%), or a mild non-ionic detergent.- Increase the volume and number of wash steps.[8]- Add a secondary purification step, such as size-exclusion chromatography, to remove contaminants.[11] |
| Target protein precipitates during purification | - The protein concentration is too high in the eluate.- Elution conditions are too harsh, causing the protein to denature and aggregate. | - Elute with a linear gradient instead of a single high-concentration step to reduce the protein concentration in fractions.- Try adding stabilizing agents like detergents or adjusting the NaCl concentration in the elution buffer. |
| Inconsistent enzyme kinetics with acyl-CoA substrates | - The acyl-CoA concentration is above its CMC, leading to substrate sequestration in micelles.[12]- The presence of endogenous acyl-CoA binding proteins (ACBPs) is buffering the free acyl-CoA concentration.[12][13] | - Ensure the working concentration of acyl-CoA is below its CMC for your specific buffer conditions.[4][5]- Re-evaluate results in the context of physiological acyl-CoA buffering by proteins like ACBP.[12] |
Visualizations
Caption: Troubleshooting logic for addressing non-specific binding.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of acyl-CoA binding protein on enzymatic and non-enzymatic thioacylation of protein and peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of trans-2-Enoyl-OPC8-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of trans-2-Enoyl-OPC8-CoA in enzymatic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yield in this multi-enzyme synthesis can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity.[1] A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: Ensure all enzymes in the pathway (e.g., OPC-8:0 CoA Ligase, Enoyl-CoA Hydratase/Reductase) are active and stable under the reaction conditions.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for all enzymes.[1]
-
Substrate and Cofactor Availability: Confirm the correct concentrations and purity of OPC-8, Coenzyme A (CoA), ATP, and any necessary cofactors like NAD(P)H.
-
Presence of Inhibitors: Contaminants in reagents or glassware can inhibit one or more of the enzymes.[1]
-
Product Instability and Degradation: The this compound product may be susceptible to degradation under certain conditions.
Q2: How can I determine if one of the enzymes in the pathway is inactive or has low activity?
To pinpoint a problematic enzyme, it is recommended to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product.
-
For OPC-8:0 CoA Ligase: Monitor the formation of OPC8-CoA from OPC-8, CoA, and ATP.
-
For the subsequent enzyme (e.g., Enoyl-CoA Hydratase): Monitor the conversion of a model trans-2-enoyl-CoA substrate to its corresponding product.[2]
If individual enzyme activities are confirmed, the issue likely lies within the coupled reaction conditions or the presence of inhibitors.[1]
Q3: My reaction starts well but then plateaus at a low conversion rate. What could be the reason?
This could be due to several factors:
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme.[3] Try running the reaction at a lower substrate concentration.
-
Product Inhibition: The accumulation of the product, this compound, might be inhibiting one of the enzymes in the pathway.
-
Enzyme Instability: The enzyme(s) may not be stable for the entire duration of the reaction under the chosen conditions.
-
Depletion of a Cofactor: Ensure that cofactors like ATP and NAD(P)H are not being depleted. Consider using a cofactor regeneration system.
Q4: I suspect contamination in my reagents. What are common inhibitors for the enzymes in this pathway?
-
Heavy Metal Ions: Contaminants from glassware or water can inhibit enzyme activity.
-
Incorrect Buffer Components: Some buffer ions can interfere with enzyme activity.
-
Oxidizing Agents: These can damage the enzymes. The addition of antioxidants like dithiothreitol (B142953) (DTT) can sometimes be beneficial.[1]
It is crucial to use high-purity reagents and ultrapure water.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for a multi-enzyme system are often a compromise between the optima of the individual enzymes.[1] The following tables provide general guidance for the classes of enzymes likely involved in the synthesis of this compound.
Table 1: General Parameters for Acyl-CoA Synthetases (e.g., OPC-8:0 CoA Ligase)
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | Activity can be sensitive to pH changes. |
| Temperature | 25 - 40 °C | Higher temperatures can lead to enzyme denaturation. |
| Substrates | OPC-8, CoA, ATP | Ensure high purity of all substrates. |
| Cofactors | Mg²⁺ | Often required for ATP-dependent reactions. |
Table 2: General Parameters for Enoyl-CoA Hydratases/Reductases
| Parameter | Typical Range | Notes |
| pH | 6.5 - 8.0 | Optimal pH can vary depending on the specific enzyme. |
| Temperature | 30 - 50 °C | Some enzymes may have higher temperature optima. |
| Substrate | trans-2-Enoyl-CoA | The specific structure of the acyl chain can affect activity. |
| Cofactors | NAD(P)H (for reductases) | Ensure sufficient concentration for the reaction. |
Experimental Protocols
Protocol 1: General Assay for OPC-8:0 CoA Ligase Activity
This protocol is a general guideline and should be optimized for your specific enzyme and conditions.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM OPC-8
-
Dithiothreitol (DTT) (optional, 1-2 mM)
-
-
Enzyme Addition: Add the OPC-8:0 CoA Ligase enzyme preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Analysis: Analyze the formation of OPC8-CoA using methods such as HPLC or LC-MS/MS.[4][5]
Protocol 2: Analysis of this compound by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a sensitive method for the detection and quantification of acyl-CoA species.[6][7]
-
Sample Preparation: Quench the enzymatic reaction and extract the acyl-CoA esters. A common method is extraction with a mixture of acetonitrile, methanol, and water.[7]
-
Chromatography: Use a C18 reverse-phase HPLC column to separate the different acyl-CoA species.
-
Mass Spectrometry: Use a mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) to detect and quantify the parent and fragment ions of this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in enzymatic synthesis.
Proposed Enzymatic Synthesis Pathway
Caption: The proposed two-step enzymatic synthesis of this compound.
Factors Affecting Enzyme Activity
Caption: Key factors that can influence the rate of an enzymatic reaction.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. monash.edu [monash.edu]
Validation & Comparative
Validating the Role of trans-2-Enoyl-OPC8-CoA: A Comparative Guide to Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common inhibitors used to validate the function of trans-2-Enoyl-OPC8-CoA in the jasmonic acid (JA) biosynthesis pathway. Understanding the effects of these inhibitors is crucial for elucidating the role of this specific intermediate in plant defense, development, and stress responses. This document offers a summary of quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Introduction to this compound and its Pathway
This compound is a critical intermediate in the biosynthesis of jasmonic acid, a key phytohormone involved in plant defense signaling. It is formed within the peroxisome during the β-oxidation of its precursor, 12-oxophytodienoic acid (OPDA). The conversion of OPC8-CoA to this compound is catalyzed by acyl-CoA oxidase (ACX). The subsequent steps in the pathway lead to the production of JA, which is then often conjugated to an amino acid, such as isoleucine, to form the biologically active jasmonoyl-isoleucine (JA-Ile).
Comparative Analysis of Pathway Inhibitors
Validating the specific role of this compound often involves the use of chemical inhibitors that target different enzymatic steps in the JA biosynthesis pathway. The choice of inhibitor is critical for interpreting experimental results. Below is a comparison of commonly used inhibitors, their mechanisms of action, and their effects on the JA pathway.
Table 1: Comparison of Jasmonic Acid Pathway Inhibitors
| Inhibitor | Target Enzyme | Mechanism of Action | Anticipated Effect on this compound | Key Considerations |
| Ibuprofen (B1674241) | Lipoxygenase (LOX) | A non-steroidal anti-inflammatory drug that inhibits the initial steps of the octadecanoid pathway, reducing the production of JA precursors. | Indirectly decreases levels by limiting the upstream substrate pool. | Broad-spectrum effects on oxylipin metabolism. Its use in plants is less characterized than in mammals. |
| Salicylhydroxamic acid (SHAM) | Lipoxygenase (LOX) and Alternative Oxidase (AOX) | Inhibits LOX, an early enzyme in the JA pathway, and also affects mitochondrial respiration through AOX inhibition. | Indirectly decreases levels by reducing the availability of upstream precursors. | Dual inhibitory action can lead to complex physiological effects beyond the JA pathway. |
| Jarin-1 | JA-amido synthetase (JAR1) | Specifically inhibits the conjugation of jasmonic acid to isoleucine, the final step in the formation of the active hormone JA-Ile. | No direct effect is expected on the levels of this compound as it acts downstream. | Highly specific for a late step in the pathway; not suitable for studying the role of early intermediates like this compound. |
Quantitative Data Summary
Direct quantitative data on the effect of these inhibitors specifically on this compound levels is limited in publicly available literature. However, we can infer the expected outcomes based on their mechanism of action and data from related pathway intermediates.
Table 2: Illustrative Quantitative Effects of Inhibitors on Jasmonate Pathway Intermediates
| Treatment | Plant Species | Tissue | Measured Intermediate | Fold Change vs. Control | Reference |
| Ibuprofen (3-5 mmol/L) | Strawberry | Fruit | Jasmonic Acid (JA) | -48.4% to -67.7% | [1] |
| Wounding (Control) | Arabidopsis thaliana | Leaves | Jasmonic Acid (JA) | Increased | [2] |
| Wounding in acx1/5 mutant | Arabidopsis thaliana | Leaves | Jasmonic Acid (JA) | Abolished | [2] |
| Jarin-1 (30 µM) + Wounding | Solanum lycopersicum | Leaf Disks | JA-Isoleucine (JA-Ile) | No significant effect | [3] |
Note: The data for ibuprofen shows a reduction in the downstream product JA, which strongly suggests a corresponding decrease in the upstream intermediate, this compound. The data from the acx1/5 mutant, which lacks the enzyme that produces this compound, demonstrates the critical role of this step in JA accumulation upon wounding. Jarin-1 data confirms its downstream mode of action.
Experimental Protocols
General Workflow for Inhibitor Treatment and Metabolite Analysis
Caption: General experimental workflow for validating the role of pathway intermediates using inhibitors.
Protocol for Inhibitor Application (Example with Ibuprofen)
-
Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates for 10-14 days under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).
-
Inhibitor Stock Solution: Prepare a stock solution of ibuprofen (e.g., 100 mM in ethanol).
-
Treatment: Transfer seedlings to liquid MS medium containing the desired final concentration of ibuprofen (e.g., 50-100 µM). Include a mock-treated control with the same concentration of ethanol.
-
Incubation: Incubate the seedlings for the desired treatment time (e.g., 1-24 hours).
-
Harvesting: After incubation, quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C until extraction.
Protocol for Acyl-CoA Extraction and LC-MS/MS Analysis
This protocol is adapted from established methods for acyl-CoA analysis in plant tissues.
-
Homogenization: Homogenize the frozen plant tissue (e.g., 100 mg) in a pre-chilled mortar with liquid nitrogen.
-
Extraction: Add 1 ml of extraction buffer (e.g., 10% trichloroacetic acid) to the powdered tissue. Vortex vigorously and incubate on ice.
-
Purification: Centrifuge the samples to pellet debris. The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for OPC8-CoA and this compound will need to be determined using authentic standards if available, or predicted based on their chemical structures.
-
Visualizing the Jasmonic Acid Biosynthesis Pathway and Inhibition Points
Caption: The jasmonic acid biosynthesis pathway, highlighting the location of this compound and the points of action for various inhibitors.
Conclusion
The validation of the specific role of this compound in plant signaling pathways requires a careful selection of experimental tools. While direct quantitative data on this intermediate in response to various inhibitors is still emerging, a combination of upstream inhibitors like ibuprofen and SHAM, coupled with advanced metabolomic techniques, can provide valuable insights. It is crucial to consider the broader physiological effects of these inhibitors when interpreting the results. Future research employing targeted metabolomics and the use of genetic mutants (e.g., acx mutants) will be instrumental in precisely defining the function of this compound in the complex network of plant defense and development.
References
A Comparative Guide to trans-2-Enoyl-OPC8-CoA and Other trans-2-enoyl-CoA Substrates for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzymatic substrates is paramount. This guide provides a detailed comparison of trans-2-Enoyl-OPC8-CoA, a key intermediate in plant defense signaling, with other common trans-2-enoyl-CoA substrates typically found in fatty acid β-oxidation pathways.
This document delves into the available experimental data, outlines relevant experimental protocols, and visualizes the biochemical pathways and workflows to facilitate a deeper understanding of these molecules' comparative performance as enzyme substrates.
Introduction to the Substrates
This compound is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a vital role in regulating plant development and defense against pathogens and herbivores. Its unique structure, featuring a cyclopentanone (B42830) ring and an eight-carbon acyl chain, distinguishes it from the more conventional trans-2-enoyl-CoA substrates.
Other trans-2-enoyl-CoA substrates are intermediates in the catabolism of fatty acids via the β-oxidation pathway. These molecules are characterized by a linear acyl chain of varying lengths (e.g., short, medium, long, and very-long-chain) attached to a coenzyme A moiety. Their processing by a series of enzymes releases acetyl-CoA, which enters central metabolism to generate energy.
Signaling Pathway: Jasmonic Acid Biosynthesis
The biosynthesis of jasmonic acid from α-linolenic acid involves a series of enzymatic steps, with the final stages occurring in the peroxisome. This is where this compound is generated and subsequently processed. The pathway highlights the intersection of lipid metabolism with plant signaling.
Confirming the Identity of trans-2-Enoyl-OPC8-CoA by High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (MS) techniques for the definitive identification of trans-2-Enoyl-OPC8-CoA, an important intermediate in the jasmonic acid biosynthesis pathway in plants.[1][2][3] Accurate identification of this and other acyl-Coenzyme A (acyl-CoA) esters is crucial for understanding metabolic fluxes, elucidating signaling pathways, and potentially developing novel therapeutic agents or agrochemicals.
This compound is derived from its precursor, OPC8-CoA, through the action of acyl-CoA oxidase. Its chemical formula is C39H62N7O18P3S, with a monoisotopic molecular weight of 1041.308488441 Da. The complexity of biological matrices and the presence of isomeric compounds necessitate the high sensitivity and specificity afforded by high-resolution mass spectrometry.
Comparative Performance of High-Resolution MS Platforms
The identification of acyl-CoA species is greatly enhanced by the capabilities of modern high-resolution mass spectrometers. The choice of platform can influence sensitivity, mass accuracy, and the confidence of structural elucidation. The following table compares key performance aspects of common high-resolution MS instruments used for metabolomics.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Analyzer Principle | Measures ion flight time over a known distance. | Traps ions in an orbital motion, measuring image current. |
| Typical Resolution | 20,000 - 60,000 FWHM | 60,000 - >240,000 FWHM |
| Mass Accuracy | 1 - 3 ppm (with internal calibration) | < 1 ppm (with internal calibration) |
| Sensitivity (LOD/LOQ) | Low picomolar to high femtomolar range. | Low picomolar to high femtomolar range.[4] |
| Key Advantages for Acyl-CoA Analysis | Fast acquisition rates, suitable for coupling with fast chromatography. Good dynamic range. | Very high resolution and excellent mass accuracy, aiding in resolving isobaric interferences and confident formula determination.[5] |
| Potential Considerations | Mass accuracy may be slightly lower than Orbitrap systems. | Slower scan speeds at very high resolution settings. |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the identification of this compound. Optimization may be required based on the specific biological matrix and instrumentation.
Sample Extraction from Plant Tissue
This protocol is designed to efficiently extract acyl-CoAs while minimizing their degradation.
-
Harvest and Quench: Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol (B129727) in water).[3]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the extract completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile with 30 mM triethylammonium (B8662869) acetate).[1]
LC-HRMS/MS Analysis
Liquid chromatography is essential for separating this compound from other isomers and matrix components before MS analysis.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used for acyl-CoA analysis.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[3]
-
Mobile Phase B: Acetonitrile or Methanol.[3]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 15-20 minutes is a typical starting point.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.[1][6]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 300 - 350°C.[1]
-
Full Scan MS: Acquire data in a range of m/z 150-1500 with a resolution setting of at least 70,000.
-
Targeted MS/MS:
-
Precursor Ion (Positive Mode): [M+H]+ = m/z 1042.3158
-
Precursor Ion (Negative Mode): [M-H]- = m/z 1040.3012
-
Collision Energy: Optimize collision energy (e.g., 20-40 eV) to achieve characteristic fragmentation.
-
Key Fragment Ions: Monitor for the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.05 Da) and other specific fragments of the acyl chain and CoA molecule.[2]
-
-
Visualizing the Workflow and Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the biochemical context of this compound.
Caption: Workflow for the identification of this compound.
Caption: Simplified Jasmonic Acid Biosynthesis Pathway.
Comparison with Alternative Methods
While other analytical techniques exist, they generally lack the combined specificity and sensitivity of LC-HRMS/MS for identifying molecules like this compound in complex mixtures.
-
HPLC with UV Detection: This method is less sensitive and can suffer from interferences from co-eluting compounds that absorb at similar wavelengths. It cannot provide the mass information required for confident identification.
-
Nuclear Magnetic Resonance (NMR): While NMR is a powerful tool for de novo structure elucidation, it requires a significant amount of pure compound, which is often not feasible to isolate from biological samples.
-
Triple Quadrupole MS (QQQ): This is an excellent technique for targeted quantification (e.g., using Selected Reaction Monitoring), but it typically operates at unit resolution.[7] For the initial, confident identification of a compound, the high-resolution and accurate mass capabilities of Q-TOF or Orbitrap instruments are superior.
References
A Comparative Guide to the Quantification of trans-2-Enoyl-OPC8-CoA: LC-MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid intermediates is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays—for the measurement of trans-2-Enoyl-OPC8-CoA, a key intermediate in alpha-linolenic acid metabolism.
Quantitative Performance: A Comparative Overview
The choice between LC-MS and enzymatic assays often hinges on the specific requirements of the experiment, such as sensitivity, specificity, throughput, and cost. Below is a summary of typical performance characteristics for each method in the context of long-chain acyl-CoA quantification.
| Feature | LC-MS/MS | Enzymatic Assay |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity | High (picomole to femtomole range) | Moderate (picomole to nanomole range)[1] |
| Linearity | Excellent over a wide dynamic range | Good over a defined concentration range |
| Precision (CV%) | Intra-run: 1.2-4.4%, Inter-run: 2.6-12.2%[2] | Typically <15% |
| Accuracy (% Recovery) | 94.8-110.8%[2] | Typically 85-115% |
| Throughput | Moderate to High (with automation) | High (suitable for plate-based formats) |
| Multiplexing | High (simultaneous detection of multiple acyl-CoAs) | Low (typically measures total of a class or a single analyte) |
| Cost per Sample | High | Low |
| Instrumentation | Specialized and expensive | Standard laboratory equipment (spectrophotometer/fluorometer) |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and accurate measurements. Below are representative methodologies for both LC-MS and enzymatic assays for long-chain acyl-CoAs.
LC-MS/MS Protocol for Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the quantification of long-chain acyl-CoAs in biological matrices[2][3].
1. Sample Preparation (Extraction of Acyl-CoAs):
-
Start with 50-100 mg of frozen tissue or an appropriate number of cultured cells.
-
Homogenize the sample in 1 mL of cold 2:1 (v/v) methanol/water.
-
Add 1 mL of chloroform (B151607) and vortex thoroughly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Solid-phase extraction (SPE) can be used for further purification and concentration.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile/water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor.
-
Quantification: Based on the peak area ratio of the analyte to a stable isotope-labeled internal standard.
Enzymatic Assay Protocol for trans-2-Enoyl-CoA Esters
This generalized protocol is based on the principles of enzymatic assays for trans-2-enoyl-CoA esters, which typically involve coupling the reaction to the production of a detectable signal (e.g., NADH or a colored product)[1].
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: A suitable concentration of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase in assay buffer.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
Sample Extract: Prepared as in the LC-MS protocol, ensuring removal of interfering substances.
2. Assay Procedure:
-
Pipette 50 µL of sample or standard into a 96-well plate.
-
Add 100 µL of the assay buffer.
-
Add 20 µL of the NAD+ solution.
-
Initiate the reaction by adding 30 µL of the enzyme solution.
-
Incubate at 37°C for 30 minutes.
3. Detection:
-
Measure the fluorescence of the resulting NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Quantification: Determine the concentration of this compound by comparing the fluorescence of the sample to a standard curve generated with known concentrations of a related trans-2-enoyl-CoA standard.
Visualizing the Context: Pathways and Workflows
Alpha-Linolenic Acid Metabolism Pathway
This compound is an intermediate in the beta-oxidation of alpha-linolenic acid, an essential omega-3 fatty acid. Understanding its position in this pathway is crucial for interpreting its biological significance.
Caption: Metabolic pathway of alpha-linolenic acid beta-oxidation.
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in the quantification of this compound using both LC-MS and enzymatic assays.
Caption: Comparison of experimental workflows for LC-MS and enzymatic assays.
Logical Framework for Method Selection
Choosing the appropriate analytical method requires consideration of the research question and available resources. This diagram presents a decision-making framework.
Caption: Decision tree for selecting an analytical method.
References
Altered Jasmonate Precursor Levels in Mutant Plants: A Comparative Analysis
A detailed examination of the impact of genetic mutations on the jasmonic acid biosynthesis pathway, focusing on the precursor OPC-8, which is directly upstream of trans-2-Enoyl-OPC8-CoA.
Data Presentation: OPC-8 and JA Levels in Wild-Type vs. opcl1 Mutant
The following table summarizes the quantitative analysis of OPC-8 and JA in wild-type (Col-0) and opcl1 mutant Arabidopsis thaliana plants. The data clearly demonstrates a metabolic bottleneck at the OPC-8 to OPC-8-CoA conversion step in the mutant, leading to an accumulation of the substrate (OPC-8) and a reduction in the downstream product (JA).
| Plant Line | Compound | Concentration (nmol/g fresh weight) | Fold Change (mutant/wild-type) |
| Wild-Type (Col-0) | OPC-8 | ~0.5 | - |
| opcl1 Mutant | OPC-8 | ~2.5 | ~5.0 |
| Wild-Type (Col-0) | Jasmonic Acid (JA) | ~2.0 | - |
| opcl1 Mutant | Jasmonic Acid (JA) | ~1.0 | ~0.5 |
Data is approximated from graphical representations in Kienow et al., 2008. The study shows that the opcl1 mutant exhibits OPC-8 accumulation and reduced levels of JA[1][2].
Experimental Protocols
The quantification of jasmonates and their precursors is a critical aspect of understanding the metabolic impact of genetic mutations. The following is a generalized protocol based on methodologies employed in the cited research for the analysis of these compounds.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., wild-type Col-0 and T-DNA insertion lines for the target gene) are surface-sterilized.
-
Seeds are sown on a suitable growth medium (e.g., Murashige and Skoog medium with sucrose (B13894) and agar).
-
Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
2. Sample Collection and Extraction:
-
Leaf material is harvested from plants at a specific developmental stage (e.g., 4-week-old rosettes).
-
Samples are immediately frozen in liquid nitrogen to quench metabolic activity and stored at -80°C.
-
The frozen tissue is ground to a fine powder, and metabolites are extracted using a solvent system, typically an acidic methanol (B129727) solution (e.g., 80% methanol with 0.1% formic acid).
-
Internal standards (e.g., deuterated forms of JA and other precursors) are added at the beginning of the extraction for accurate quantification.
3. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
The crude extract is clarified by centrifugation.
-
The supernatant is diluted and passed through a solid-phase extraction cartridge (e.g., C18) to remove interfering compounds.
-
The analytes of interest are eluted with a suitable solvent (e.g., methanol or acetonitrile).
4. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The purified extracts are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).
-
Separation of compounds is achieved on a reverse-phase column (e.g., C18).
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring for a triple quadrupole) to detect and quantify the target molecules with high sensitivity and specificity.
-
Concentrations are calculated by comparing the peak areas of the endogenous compounds to those of the internal standards.
Mandatory Visualization
The following diagrams illustrate the jasmonic acid biosynthesis pathway and a typical experimental workflow for the analysis of plant metabolites.
Caption: Jasmonic acid biosynthesis pathway, highlighting the mutated step.
Caption: Experimental workflow for metabolite profiling.
References
Validating trans-2-Enoyl-OPC8-CoA Synthesis: A Comparative Guide to Radiolabeled Precursor and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate validation of enzymatic synthesis is paramount. This guide provides a detailed comparison of two key methodologies for validating the synthesis of trans-2-Enoyl-OPC8-CoA: the traditional radiolabeled precursor approach and the more modern mass spectrometry-based analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The synthesis of this compound is a critical step in the biosynthesis of jasmonic acid and related compounds, which are involved in various physiological processes in plants and fungi.[1][2] Validating the activity of the enzymes responsible for this synthesis, such as acyl-CoA oxidases, is essential for understanding these pathways and for the development of potential therapeutic agents that target them.
Methodological Comparison: Radiolabeling vs. Mass Spectrometry
The choice between using radiolabeled precursors and mass spectrometry for validating this compound synthesis depends on several factors, including the specific research question, available equipment, and the desired level of sensitivity and specificity.
| Feature | Radiolabeled Precursor Method | Mass Spectrometry (LC-MS/MS) Method |
| Principle | Indirect detection of the synthesized product by tracking the incorporation of a radiolabeled precursor (e.g., [1-14C]OPC8-acid) into the final product. | Direct detection and quantification of the unlabeled this compound molecule based on its mass-to-charge ratio and fragmentation pattern. |
| Sensitivity | High, capable of detecting picomole levels of product.[3] | Very high, capable of detecting femtomole to attomole levels of product.[4] |
| Specificity | Can be prone to interference from other radiolabeled metabolites if the purification is not rigorous. | Highly specific, as it identifies the molecule based on its unique mass and fragmentation pattern.[5] |
| Quantitative Accuracy | Can be highly accurate, but requires careful determination of specific activity and recovery rates. | Considered the gold standard for quantitative analysis due to the use of stable isotope-labeled internal standards.[4] |
| Throughput | Lower, as it involves multiple manual steps including scintillation counting. | Higher, especially with the use of autosamplers and automated data analysis pipelines. |
| Safety | Requires handling of radioactive materials and adherence to strict safety protocols. | Involves the use of hazardous chemicals, but avoids the complexities of radiation safety. |
| Cost | Can be less expensive in terms of initial equipment outlay, but recurring costs for radiochemicals and waste disposal can be significant. | Higher initial equipment cost, but can be more cost-effective for high-throughput applications. |
| Information Provided | Primarily provides information on the rate of synthesis. | Provides both qualitative (identification) and quantitative (concentration) information, as well as the ability to perform stable isotope tracing to elucidate metabolic pathways.[4] |
Experimental Protocols
Below are detailed methodologies for both the radiolabeled precursor and mass spectrometry-based validation of this compound synthesis. These protocols are adapted from established methods for similar acyl-CoA molecules.[3][6]
Protocol 1: Validation using Radiolabeled [1-¹⁴C]OPC8-Acid
This protocol describes the enzymatic synthesis of radiolabeled this compound from [1-¹⁴C]OPC8-acid and its subsequent detection.
Materials:
-
[1-¹⁴C]OPC8-acid (custom synthesis required)
-
Acyl-CoA synthetase (e.g., from a relevant biological source)
-
Acyl-CoA oxidase (the enzyme being validated)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
C18 reverse-phase HPLC column
-
Scintillation counter and scintillation cocktail
Procedure:
-
Activation of Radiolabeled Precursor:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 µM [1-¹⁴C]OPC8-acid (specific activity ~50 mCi/mmol)
-
2 mM ATP
-
1 mM CoA
-
5 mM MgCl₂
-
Acyl-CoA synthetase (e.g., 10 µg)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate at 37°C for 30 minutes to synthesize [1-¹⁴C]OPC8-CoA.
-
-
Enzymatic Synthesis of Radiolabeled this compound:
-
To the above reaction mixture, add the acyl-CoA oxidase enzyme being tested (e.g., 5 µg).
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Purification and Analysis:
-
Terminate the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
Centrifuge to pellet any precipitated protein.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the products using a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[7][8]
-
Monitor the eluate using a UV detector (at 260 nm for the adenine (B156593) ring of CoA) and collect fractions.
-
Quantify the radioactivity in each fraction using a scintillation counter. The peak corresponding to the retention time of authentic, non-radiolabeled this compound represents the synthesized product.
-
Protocol 2: Validation using LC-MS/MS
This protocol describes the direct quantification of unlabeled this compound synthesized in an enzymatic reaction.
Materials:
-
OPC8-acid
-
Acyl-CoA synthetase
-
Acyl-CoA oxidase
-
CoA, ATP, MgCl₂
-
Reaction buffer
-
Stable isotope-labeled internal standard (e.g., [¹³C₈]-OPC8-CoA, custom synthesis required)
-
LC-MS/MS system with a C18 column
Procedure:
-
Enzymatic Synthesis:
-
Prepare the reaction mixture as described in Protocol 1, step 1 and 2, but using unlabeled OPC8-acid.
-
-
Sample Preparation:
-
Terminate the reaction by adding ice-cold acetonitrile containing a known concentration of the stable isotope-labeled internal standard.
-
Centrifuge to pellet precipitated protein.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of acetonitrile and water containing a suitable modifier (e.g., 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode and monitor for the specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.
-
Quantify the amount of synthesized this compound by comparing the peak area of its specific transition to that of the internal standard.
-
Quantitative Data Summary
The following table presents a summary of expected quantitative data based on typical recovery and sensitivity values reported in the literature for similar acyl-CoA analyses.
| Parameter | Radiolabeled Precursor Method | Mass Spectrometry (LC-MS/MS) Method |
| Typical Sample Recovery | 70-80%[8] | 70-80%[8] |
| Limit of Detection (LOD) | ~1-10 pmol | ~10-100 fmol[4] |
| Limit of Quantification (LOQ) | ~5-50 pmol | ~50-500 fmol |
| Linear Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Inter-assay Coefficient of Variation (CV) | <15% | <10% |
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the biochemical context, the following diagrams are provided.
Caption: Workflow for validating this compound synthesis using a radiolabeled precursor.
Caption: Workflow for validating this compound synthesis using LC-MS/MS.
Caption: Simplified jasmonic acid biosynthesis pathway highlighting the position of this compound.
Conclusion
References
- 1. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-OPDA Reductase and OPC-8:0 CoA Ligase Mediate Jasmonic Acid Synthesis in Lasiodiplodia iranensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Verifying "trans-2-Enoyl-OPC8-CoA" Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Enoyl-OPC8-CoA is a critical, yet transient, intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone that regulates plant growth, development, and defense responses.[1][2] This molecule is formed within the peroxisome during the β-oxidation of its precursor, OPC-8:0-CoA. Specifically, Acyl-CoA Oxidase (ACX) catalyzes the formation of this compound.[3][4] The primary biological function of this compound is to serve as the substrate for the subsequent enzyme in the cascade, the Multifunctional Protein (MFP), which exhibits both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[3][5]
The Biochemical Context: Jasmonic Acid β-Oxidation Pathway
To understand the function of this compound, it is essential to visualize its position within the jasmonic acid biosynthesis pathway. The final steps of this process occur in the peroxisome and are analogous to the classic fatty acid β-oxidation spiral.
Figure 1: Peroxisomal β-oxidation for jasmonic acid biosynthesis.
This diagram illustrates the conversion of OPC-8:0-CoA through a series of enzymatic steps. The focus of our verification is the molecule this compound and its processing by the Multifunctional Protein (MFP).
Method 1: In Vitro Enzymatic Assay
This method directly tests the biochemical hypothesis that this compound is a substrate for the Multifunctional Protein (MFP). It involves combining the purified enzyme with the synthesized substrate in a controlled environment and measuring the resulting reaction kinetics.
Experimental Protocol
-
Protein Expression and Purification:
-
The coding sequence of the plant MFP gene is cloned into an expression vector (e.g., pET-28a with a polyhistidine-tag).
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is grown at a reduced temperature (e.g., 18°C) to enhance protein solubility.
-
Cells are lysed, and the recombinant MFP protein is purified using nickel-affinity chromatography (Ni-NTA).
-
Purity is assessed via SDS-PAGE, and protein concentration is determined using a Bradford assay.
-
-
Substrate Synthesis:
-
This compound is not commercially available and requires chemical synthesis, which can be outsourced to specialized laboratories.
-
-
Enzymatic Assay (Spectrophotometric):
-
The dehydrogenase activity of MFP utilizes NAD⁺ as a cofactor, leading to the production of NADH, which can be monitored by the increase in absorbance at 340 nm.
-
A reaction buffer is prepared (e.g., 100 mM potassium phosphate, pH 7.5).
-
In a quartz cuvette, the reaction buffer, NAD⁺ (e.g., 1 mM), and varying concentrations of the synthesized this compound are combined.
-
The reaction is initiated by adding a fixed concentration of purified MFP (e.g., 5 µg).
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear phase of the absorbance curve.
-
-
Data Analysis:
-
Initial reaction velocities are plotted against substrate concentrations.
-
The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity).
-
Workflow Diagram
Figure 2: Workflow for the in vitro enzymatic assay.
Method 2: Metabolomic Analysis of Genetic Mutants
This in vivo method provides physiological evidence for the function of this compound by observing its accumulation or depletion in plants with a disrupted JA biosynthesis pathway. This approach validates the substrate-product relationship within the context of the entire plant system.
Experimental Protocol
-
Plant Material:
-
Obtain seeds for wild-type (WT) plants (e.g., Arabidopsis thaliana Col-0).
-
Acquire T-DNA insertion mutant lines for key genes in the pathway:
-
mfp mutant (enzyme that consumes the substrate).
-
acx1 mutant (enzyme that produces the substrate).
-
-
Grow all plant lines under identical, controlled conditions.
-
-
Sample Collection and Metabolite Extraction:
-
Collect leaf tissue from multiple biological replicates of each genotype (WT, mfp, acx1).
-
Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
Perform metabolite extraction using a solvent system suitable for acyl-CoAs, such as a methyl-tert-butyl ether (MTBE) based method.
-
-
Metabolite Analysis (LC-MS/MS):
-
Analyze the extracts using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a specific Multiple Reaction Monitoring (MRM) method to detect and quantify this compound. This involves defining the precursor ion mass and the mass of a specific fragment ion.
-
A synthesized standard of this compound should be used to confirm the retention time and fragmentation pattern.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound MRM transition in all samples.
-
Normalize the peak areas to an internal standard and the initial sample weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the relative abundance of the metabolite between genotypes.
-
Expected Outcome: The level of this compound should be significantly higher in the mfp mutant compared to the WT, and significantly lower or undetectable in the acx1 mutant.
-
Workflow Diagram
Figure 3: Workflow for metabolomic analysis of genetic mutants.
Comparison of Orthogonal Methods
The strength of this verification strategy lies in the convergence of evidence from two fundamentally different approaches. The in vitro assay confirms the direct biochemical potential, while the in vivo analysis confirms its physiological relevance.
Figure 4: Orthogonal logic for functional verification.
Data Presentation: A Comparative Summary
The quantitative data obtained from these two methods are distinct yet complementary, providing a comprehensive picture of the molecule's function.
| Parameter | Method 1: In Vitro Enzymatic Assay | Method 2: Metabolomic Analysis |
| Principle | Direct measurement of enzyme kinetics with purified components. | Measurement of metabolite accumulation within a complex biological system. |
| Primary Output | Reaction rate (e.g., change in A340/min). | Relative peak area or concentration from LC-MS/MS. |
| Key Metrics | Kₘ: Substrate affinity (e.g., µM range).Vₘₐₓ/kcat: Catalytic efficiency. | Fold Change: Relative abundance compared to wild-type.p-value: Statistical significance of the change. |
| Example Data | Kₘ = 35 µMVₘₐₓ = 53.7 nkat/mg protein[6][7] | mfp vs WT: >10-fold increase (p < 0.01)acx1 vs WT: >95% decrease (p < 0.01)[8] |
| Strengths | - Provides direct mechanistic insight.- Yields quantitative kinetic parameters.- Establishes an unambiguous cause-and-effect relationship. | - Highly physiologically relevant.- Confirms the molecule's role in the pathway context.- Amenable to high-throughput analysis. |
| Limitations | - Requires successful protein purification.- Requires chemical synthesis of the substrate.- In vitro conditions may not fully reflect the cellular environment. | - Provides indirect evidence of function.- Mutant pleiotropy can sometimes confound results.- Requires highly sensitive and specialized analytical equipment. |
Conclusion
To rigorously verify the function of this compound, employing both in vitro enzymatic assays and in vivo metabolomic analysis is essential. The in vitro assay provides definitive proof of the molecule's capacity to act as a substrate for the Multifunctional Protein (MFP) and allows for a detailed characterization of the enzyme's kinetics. The metabolomic analysis of genetic mutants complements this by demonstrating that this specific biochemical interaction is physiologically relevant and occurs within the complex metabolic network of a living plant. Together, these orthogonal methods provide the robust, multi-faceted evidence required to confidently assign a function to this key metabolic intermediate in jasmonic acid biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. madsg.com [madsg.com]
- 6. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated transcriptomic and metabolomic analyses of a wax deficient citrus mutant exhibiting jasmonic acid-mediated defense against fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the "trans-2-Enoyl-OPC8-CoA" Pathway and Mitochondrial Fatty Acid β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peroxisomal β-oxidation pathway involved in jasmonic acid biosynthesis, specifically focusing on the turnover of trans-2-Enoyl-OPC8-CoA, and the well-established mitochondrial fatty acid β-oxidation pathway. While direct comparative data on the metabolic flux of these two pathways is limited in current literature, this document offers an objective comparison of their respective enzymes, substrate specificities, and cellular roles, supported by available experimental data.
Introduction
Fatty acid oxidation is a fundamental metabolic process in most organisms. While the mitochondrial β-oxidation spiral is primarily known for its role in generating ATP from long-chain fatty acids, other forms of β-oxidation occur in different cellular compartments with distinct physiological functions. One such pathway is the peroxisomal β-oxidation that finalizes the biosynthesis of jasmonic acid, a critical phytohormone in plant development and stress responses. This pathway involves the processing of 12-oxo-phytodienoic acid (OPDA) and its derivatives, including the intermediate this compound. Understanding the nuances of these pathways is crucial for research in plant biology, metabolic engineering, and the development of targeted therapeutic agents.
Pathway Overviews
The "this compound" Pathway in Jasmonic Acid Biosynthesis
The biosynthesis of jasmonic acid (JA) begins in the chloroplast and is completed in the peroxisome.[1][2][3][4] After synthesis from α-linolenic acid in the chloroplast, 12-oxo-phytodienoic acid (OPDA) is transported to the peroxisome.[2] There, it undergoes reduction and three cycles of β-oxidation to yield JA.[5] The intermediate OPC-8:0 (3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid) is activated to OPC8-CoA by OPC-8:0-CoA ligase 1 (OPCL1).[6] This molecule then enters the β-oxidation spiral. The first step is the oxidation of OPC8-CoA to this compound by acyl-CoA oxidase (ACX).[4]
Mitochondrial Fatty Acid β-Oxidation
Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids to produce energy.[7][8] Free fatty acids are activated to acyl-CoAs in the cytoplasm and transported into the mitochondrial matrix via the carnitine shuttle.[8][9] Inside the mitochondria, a four-step reaction sequence—oxidation, hydration, oxidation, and thiolysis—cleaves two-carbon units in the form of acetyl-CoA from the acyl-CoA chain.[7][10] This process is repeated until the fatty acid is completely broken down. The acetyl-CoA then enters the citric acid cycle to generate ATP.[7][8]
Comparative Data
Table 1: Key Enzymes and Their Properties
| Feature | "this compound" Pathway (Peroxisomal) | Mitochondrial Fatty Acid β-Oxidation |
| Cellular Location | Peroxisome[1][11] | Mitochondrion[7][8] |
| Initial Acyl-CoA Activation | OPC-8:0-CoA ligase 1 (OPCL1)[6] | Long-chain acyl-CoA synthetase (LACS) |
| First Oxidation Step Enzyme | Acyl-CoA oxidase (ACX)[4][12] | Acyl-CoA dehydrogenase (ACAD)[8][9] |
| Hydration/Dehydrogenation | Multifunctional protein (MFP)[5] | Enoyl-CoA hydratase & 3-hydroxyacyl-CoA dehydrogenase[8] |
| Thiolysis Enzyme | 3-ketoacyl-CoA thiolase (KAT)[4][5] | β-ketothiolase |
| Energy Production | No direct FADH2 coupling to electron transport chain; H2O2 produced[11] | FADH2 and NADH directly enter the electron transport chain to produce ATP[8] |
Table 2: Substrate Specificity and Kinetic Parameters
| Parameter | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation |
| Substrate Preference (Chain Length) | Very long-chain fatty acids (>C20), branched-chain fatty acids, and intermediates of prostaglandin (B15479496) and jasmonate synthesis.[11][13] | Long-chain (C12-C18), medium-chain (C6-C12), and short-chain (C4-C6) fatty acids.[8][9] |
| Key Enzyme Kinetics (Example) | OPC-8:0-CoA ligase 1 (OPCL1) (Arabidopsis): Active with OPDA and OPC-8:0, as well as medium-to-long straight-chain fatty acids.[6] | Acyl-CoA Dehydrogenases (various organisms): Exhibit specificity for different chain lengths (VLCAD, LCAD, MCAD, SCAD).[8][9] |
Note: The substrate specificity data for peroxisomal vs. mitochondrial β-oxidation is largely derived from studies in mammalian systems, but provides a general framework for their distinct roles.
Experimental Protocols
Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol is adapted from established methods for measuring the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation pathway. The assay is based on the H2O2-dependent oxidation of a chromogenic substrate catalyzed by exogenous peroxidase.[14]
Principle: Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> trans-2-Enoyl-CoA + H₂O₂ H₂O₂ + Leuco-dye --(Peroxidase)--> Oxidized Dye (Colored) + H₂O
Materials:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Palmitoyl-CoA (or OPC8-CoA as substrate)
-
Horseradish peroxidase
-
Leuco-dichlorofluorescein (or other suitable chromogenic substrate)
-
Enzyme extract containing acyl-CoA oxidase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, and the leuco-dye in a cuvette.
-
Add the enzyme extract to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Monitor the increase in absorbance at the appropriate wavelength for the oxidized dye over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.
Measurement of Fatty Acid Oxidation Flux using Radiolabeled Substrates
This is a general method to measure the rate of fatty acid oxidation in intact cells or isolated organelles.[15][16][17]
Principle: The rate of β-oxidation is determined by measuring the production of radiolabeled end products (e.g., ¹⁴CO₂ or ³H₂O) from a radiolabeled fatty acid substrate.[17]
Materials:
-
[1-¹⁴C]Palmitic acid or other ¹⁴C-labeled fatty acid
-
Cell culture medium or appropriate buffer
-
Cultured cells, isolated peroxisomes, or mitochondria
-
Scintillation vials and scintillation fluid
-
CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)
-
Incubator and scintillation counter
Procedure:
-
Culture cells or prepare isolated organelles in a suitable reaction vessel.
-
Prepare the radiolabeled substrate by complexing [1-¹⁴C]palmitic acid with bovine serum albumin (BSA).
-
Add the radiolabeled substrate to the cells or organelles and incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Trap the released ¹⁴CO₂ using a suitable agent placed in a center well or on a filter paper strip within the sealed reaction vessel.
-
Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of ¹⁴CO₂ produced is proportional to the flux through the β-oxidation pathway.
Visualizations
Pathway Diagrams
Caption: Peroxisomal β-oxidation steps in jasmonic acid biosynthesis.
Caption: The four core reactions of mitochondrial fatty acid β-oxidation.
Experimental Workflow Diagram
References
- 1. Role of plant peroxisomes in the production of jasmonic acid-based signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. madsg.com [madsg.com]
- 6. Identification of a peroxisomal acyl-activating enzyme involved in the biosynthesis of jasmonic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chain length specificities of peroxisomal and mitochondrial beta-oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Prudent Disposal of trans-2-Enoyl-OPC8-CoA: A Guide for Laboratory Personnel
When handling trans-2-Enoyl-OPC8-CoA, it is imperative to consult your institution's specific hazardous waste management protocols. The following steps provide a general framework for its disposal.
Immediate Safety and Handling
Prior to disposal, ensure that appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1]
-
Container Selection :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Include the date when the waste was first added to the container.
-
-
Waste Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA).[5]
-
Segregate the container from incompatible materials. As a general precaution, store it away from strong acids, bases, and oxidizing agents.[5]
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
-
-
Disposal Request :
-
Do not allow hazardous waste to accumulate in the laboratory.[2][3] Adhere to your institution's limits on the quantity of waste that can be stored and the time it can be held.
-
Once the container is full or has reached the time limit, request a pickup from your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.[2][3]
-
Quantitative Limits for Hazardous Waste Accumulation
The following table summarizes general quantitative guidelines for the accumulation of hazardous waste in a laboratory setting. Always confirm the specific limits established by your institution.
| Parameter | Guideline | Citation |
| Maximum Volume per Individual Waste Stream | Up to 55 gallons | [2] |
| Total Chemical Waste per Laboratory | Generally no more than 25 gallons | [3] |
| Reactive Acutely Hazardous Waste (P-listed) | No more than 1 quart | [3] |
| Time Limit for Full Container Removal | Within three days after becoming full | [5][2] |
| Maximum Accumulation Time (partially filled) | Up to one year (or as specified by institution, e.g., 90 or 150 days) | [5][2][3] |
Disposal of Contaminated Materials
Any materials, such as pipette tips, gloves, or absorbent paper, that are contaminated with this compound should be disposed of as solid hazardous waste.[2] These items should be double-bagged in clear plastic bags and placed in a designated solid waste container.[2]
Empty Container Disposal
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing and air drying, the container may be disposed of in the regular trash, provided all labels are defaced.[4]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for proper chemical waste disposal.
References
- 1. acs.org [acs.org]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling trans-2-Enoyl-OPC8-CoA
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of trans-2-Enoyl-OPC8-CoA. In the absence of specific hazard data for this compound, a conservative approach is mandated, treating the substance as potentially hazardous. Adherence to these protocols is essential to ensure a safe laboratory environment.
Risk Assessment and Chemical Properties
-
Chemical Identity: this compound is a coenzyme A derivative involved in alpha-linolenic acid metabolism.
-
Molecular Formula: C₃₉H₆₂N₇O₁₈P₃S
-
Appearance: Solid.
-
Known Hazards: Specific toxicological properties have not been fully investigated. Therefore, it must be handled with care, assuming potential for irritation or other harmful effects upon contact or inhalation.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment.[1][2][3][4]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields.[1] | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | To be worn when there is a significant risk of splashing. | Provides a seal around the eyes for enhanced protection. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[4] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted. | Protects skin and personal clothing from contamination.[2][3][4] |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[2][5] |
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Experimental Protocols: Handling Procedures
-
Preparation: Before handling, ensure that an appropriate workspace has been designated. A chemical fume hood is recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before opening the container.[2][3]
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a designated containment area.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling:
Disposal Plan
As this compound is not classified as a hazardous chemical, disposal should follow institutional guidelines for non-hazardous chemical waste.[8][9][10]
-
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Dispose of the container in the designated non-hazardous solid waste stream.[8]
-
-
Liquid Waste:
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water).
-
Deface the label to prevent misuse.[8]
-
Dispose of the rinsed container in the regular laboratory glass or plastic recycling, as appropriate.
-
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and decision-making.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision tree for the appropriate disposal of this compound waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. shahandassociates.co.in [shahandassociates.co.in]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
